molecular formula C10H16ClNO B3077859 3-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 1049696-27-6

3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Número de catálogo: B3077859
Número CAS: 1049696-27-6
Peso molecular: 201.69 g/mol
Clave InChI: OTELITSVDBYVPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3-methoxyphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,3,5,7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTELITSVDBYVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and analytical characterization of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS No. 18655-52-2). This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a precursor for pharmacologically active molecules. This document offers practical insights and detailed methodologies to support researchers in the synthesis, purification, and characterization of this important chemical entity.

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt that belongs to the class of phenylalkylamines. The presence of the methoxy group on the phenyl ring and the propyl amine side chain makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its structural motif is found in various biologically active compounds, and its derivatives have shown potential in the development of novel therapeutics, particularly in the area of analgesics. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base, making it more suitable for laboratory use and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is essential for its effective use in research and development. The following table summarizes its key properties.

PropertyValueSource(s)
IUPAC Name 3-(3-methoxyphenyl)propan-1-amine hydrochlorideN/A
CAS Number 18655-52-2[1]
Molecular Formula C10H16ClNO[1]
Molecular Weight 201.70 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 108-110 °C (for the related 3-(3-methoxyphenoxy)propan-1-amine hydrochloride)[2]
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.N/A
Purity Typically >95%[1]

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride can be achieved through a multi-step process starting from 3-methoxycinnamic acid. A common and effective route involves the reduction of an intermediate nitrile. This section provides a detailed, step-by-step protocol for this synthesis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reduction of Cinnamic Acid Derivative cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Reduction of Nitrile to Amine cluster_4 Step 5: Hydrochloride Salt Formation A 3-Methoxycinnamic Acid B 3-(3-Methoxyphenyl)propanoic Acid A->B H2, Pd/C C 3-(3-Methoxyphenyl)propanamide B->C SOCl2, then NH4OH D 3-(3-Methoxyphenyl)propanenitrile C->D P2O5 or other dehydrating agent E 3-(3-Methoxyphenyl)propan-1-amine D->E LiAlH4 or H2, Raney Ni F 3-(3-Methoxyphenyl)propan-1-amine hydrochloride E->F HCl in Ether

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic Acid

  • To a solution of 3-methoxycinnamic acid (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-methoxyphenyl)propanoic acid as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3-Methoxyphenyl)propanamide

  • To the crude 3-(3-methoxyphenyl)propanoic acid (1 equivalent), add thionyl chloride (SOCl₂, 1.2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

  • Stir the mixture vigorously for 1 hour at 0 °C and then for another 2 hours at room temperature.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-methoxyphenyl)propanamide.

Step 3: Synthesis of 3-(3-Methoxyphenyl)propanenitrile

  • To the 3-(3-methoxyphenyl)propanamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 equivalents) or trifluoroacetic anhydride.

  • Heat the mixture under vacuum (or with a Dean-Stark trap if using a solvent like toluene) to drive the dehydration reaction.

  • Once the reaction is complete (monitored by the disappearance of the amide starting material by TLC or GC), the nitrile product can be purified by distillation or column chromatography.

Step 4: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

    • Add a solution of 3-(3-methoxyphenyl)propanenitrile (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash them thoroughly with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine.

  • Method B: Catalytic Hydrogenation

    • Dissolve 3-(3-methoxyphenyl)propanenitrile (1 equivalent) in ethanol or methanol containing a catalytic amount of Raney Nickel or another suitable hydrogenation catalyst.

    • Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (e.g., 50-100 psi) at a slightly elevated temperature (e.g., 50-70 °C).

    • After the reaction is complete, cool the mixture, filter the catalyst, and concentrate the filtrate to obtain the desired amine.

Step 5: Formation of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

  • Dissolve the crude 3-(3-methoxyphenyl)propan-1-amine in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-methoxyphenyl)propan-1-amine hydrochloride as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

Analytical Workflow Diagram

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain. The protons adjacent to the amine group will appear as a triplet, and the protons on the central methylene group will be a multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The aliphatic carbons of the propyl chain and the methoxy carbon will appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine salt (around 3000-3300 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free amine at m/z 165.23.[3] Fragmentation patterns would likely involve the loss of the amine group and cleavage of the propyl chain.

Applications in Drug Discovery and Development

The 3-phenylpropan-1-amine scaffold is a key structural element in a number of pharmacologically active compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.

Notably, structurally related compounds have been developed as antidepressants. For example, fluoxetine and atomoxetine are derivatives of 3-phenoxy-3-phenylpropan-1-amine.[4] Furthermore, derivatives of the closely related 1-(3-methoxyphenyl)propan-1-one are precursors to the analgesic drug Tapentadol, which acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[5] This suggests that 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a valuable starting material for the synthesis of novel compounds with potential activity as analgesics, antidepressants, or other CNS-active agents.

Derivatives of 3-phenylpropane-1,2-diamine have also been explored as inhibitors of aminopeptidase N (APN), an enzyme involved in tumor invasion and metastasis.[5] This highlights the potential for this chemical scaffold in the development of anti-cancer agents.

Safety and Handling

As with all laboratory chemicals, 3-(3-Methoxyphenyl)propan-1-amine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related amine hydrochlorides and phenylalkylamines can be irritants and may be harmful if ingested or inhaled.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a versatile and valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and practical synthetic protocol, and a guide to its analytical characterization. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and utilize this compound for the development of novel and potentially life-saving therapeutics.

Sources

3-(3-Methoxyphenyl)propan-1-amine HCl molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 3-(3-Methoxyphenyl)propan-1-amine HCl

Executive Summary

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a methoxy-substituted phenyl ring connected to a terminal amine via a flexible propyl linker, represents a key pharmacophore in various neurologically active agents. The hydrochloride salt form enhances the compound's stability, water solubility, and handling characteristics compared to its free base, making it a more practical building block for research and development.[1] This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, detailed analytical characterization methods, and its applications in drug discovery, grounded in established scientific principles and safety protocols.

Part 1: Molecular Architecture and Physicochemical Properties

Structural Elucidation

The structure of 3-(3-Methoxyphenyl)propan-1-amine HCl is composed of three primary functional components:

  • The Methoxyphenyl Group : A benzene ring substituted with a methoxy group (-OCH₃) at the meta-position (C3). The methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor, often improving metabolic stability and binding affinity in drug candidates.[2]

  • The Propyl Linker : A three-carbon aliphatic chain (-CH₂CH₂CH₂) that provides conformational flexibility. This linker separates the aromatic ring from the polar amine group, a common structural motif in central nervous system (CNS) active compounds.

  • The Primary Aminium Group : The terminal amine (-NH₂) is protonated by hydrochloric acid to form an aminium salt (-NH₃⁺Cl⁻). This transformation from the free base (a solid) to the hydrochloride salt is crucial for improving the compound's physical properties for laboratory use.[1]

Caption: 2D representation of 3-(3-Methoxyphenyl)propan-1-amine HCl.

Physicochemical Data

The following table summarizes key physicochemical properties for the free base form, 3-(3-Methoxyphenyl)propan-1-amine, which dictates the reactivity and intrinsic properties of the molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[3][4]
Molecular Weight 165.23 g/mol [4]
CAS Number 18655-52-2[4]
SMILES COc1cccc(CCCN)c1[3]
InChI Key CMIXSQAFEPGHMA-UHFFFAOYSA-N[3]
Predicted XlogP 2.0[3]
Predicted pKa (Amine) ~10.2 (Strongest Basic)(Predicted)
Physical Form Solid

Part 2: Synthesis and Purification

Retrosynthetic Analysis

A logical synthetic approach disconnects the C-N bond, identifying a propanol derivative as a key precursor. This strategy leverages the robust conversion of an alcohol to a suitable leaving group for subsequent nucleophilic substitution by an amine source.

G target 3-(3-Methoxyphenyl)propan-1-amine HCl (Target Molecule) freebase 3-(3-Methoxyphenyl)propan-1-amine target->freebase Salt Formation (Disconnect H-Cl) precursor1 1-LeavingGroup-3-(3-methoxyphenyl)propane (e.g., Tosylate, Halide) freebase->precursor1 C-N Bond Formation (Amine Nucleophile) precursor2 3-(3-Methoxyphenyl)-propanol precursor1->precursor2 Functional Group Interconversion (Alcohol Activation)

Caption: Retrosynthetic pathway for 3-(3-Methoxyphenyl)propan-1-amine HCl.

Exemplary Synthetic Protocol

This protocol is based on the activation of a precursor alcohol, a common and reliable method in organic synthesis.[5]

Step 1: Activation of 3-(3-methoxyphenyl)-propanol via Tosylation

  • Rationale: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate (-OTs) creates an excellent leaving group for the subsequent nucleophilic substitution step. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 3-(3-methoxyphenyl)-propanol (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

    • Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl.[5]

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with 2N HCl, water, and saturated NaCl solution, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-tosyloxy-3-(3-methoxyphenyl)-propane.[5]

Step 2: Nucleophilic Substitution with Azide and Reduction

  • Rationale: Sodium azide (NaN₃) is an effective nucleophile for displacing the tosylate. The resulting organic azide is then cleanly reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH). This two-step process is often preferred over direct amination with ammonia to avoid over-alkylation.

  • Procedure:

    • Dissolve the tosylate from Step 1 (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for several hours until TLC indicates complete consumption of the tosylate.

    • Cool the reaction, dilute with water, and extract with an organic solvent. Wash and dry the organic extracts to isolate the crude 1-azido-3-(3-methoxyphenyl)-propane.

    • Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the azide is fully consumed.

    • Quench the reaction cautiously by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude free base, 3-(3-methoxyphenyl)propan-1-amine.

Step 3: Hydrochloride Salt Formation

  • Rationale: Converting the liquid or oily free base amine into a solid hydrochloride salt facilitates purification by recrystallization and improves long-term stability.[1]

  • Procedure:

    • Dissolve the crude amine from Step 2 in a suitable solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the solid precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product, 3-(3-Methoxyphenyl)propan-1-amine HCl.

Part 3: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the structure. Expected signals (in CDCl₃ or D₂O) include:

    • Aromatic Protons (δ ~6.7-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

    • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H.

    • Benzylic Protons (-Ar-CH₂-) (δ ~2.6 ppm): A triplet integrating to 2H, coupled to the adjacent methylene group.

    • Terminal Methylene Protons (-CH₂-NH₃⁺) (δ ~3.0 ppm): A triplet integrating to 2H, coupled to the central methylene group.

    • Central Methylene Protons (-CH₂-CH₂-CH₂-) (δ ~1.9 ppm): A multiplet (quintet) integrating to 2H, coupled to both adjacent methylene groups.

    • Ammonium Protons (-NH₃⁺): A broad singlet, often exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show 8 distinct signals for the 10 carbon atoms due to symmetry: 4 aromatic carbons, 3 aliphatic carbons from the propyl chain, and 1 methoxy carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode will show the molecular ion of the free base.

  • Expected [M+H]⁺: 166.12265 m/z.[3]

  • Fragmentation: Key fragments would arise from the loss of the aminopropyl side chain or benzylic cleavage.

Infrared (IR) Spectroscopy

Characteristic absorption bands confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3000 - 2800-NH₃⁺N-H Stretch (Broad)
2950 - 2850C-H (Aliphatic)C-H Stretch
1600, 1480C=C (Aromatic)C=C Stretch
1250 - 1050C-O (Ether)C-O Stretch
1150C-NC-N Stretch

Part 4: Applications in Research and Drug Development

Role as a Key Building Block

The 3-(3-methoxyphenyl)propan-1-amine scaffold is a valuable intermediate in drug discovery. The phenylethylamine and phenylpropylamine motifs are foundational to many neurotransmitter-like molecules. The methoxy group at the meta-position can modulate receptor binding and improve pharmacokinetic properties, such as oral bioavailability and resistance to metabolic degradation.[2]

Precursor to Potential Therapeutics

While direct applications are proprietary or in early-stage research, the utility of this structural class is well-documented. For example, the closely related amine, 2-(3-methoxyphenyl)ethan-1-amine, was used to synthesize a derivative of valproic acid, N-(3-methoxyphenethyl)-2-propylpentanamide, as a potential anticonvulsant agent for treating epilepsy and other neuropsychiatric disorders.[2] This highlights the role of the methoxyphenyl-alkylamine core in generating novel CNS-active compounds. Furthermore, related structures serve as intermediates in the synthesis of drugs for cardiovascular diseases and antidepressants.[6]

Part 5: Safety, Handling, and Storage

Hazard Identification

Based on data for analogous compounds, 3-(3-Methoxyphenyl)propan-1-amine HCl should be handled as a hazardous substance.

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Signal Word: Warning.

Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[8]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption.

  • Rationale for HCl Salt: The hydrochloride salt is a stable, crystalline solid, which is less volatile and easier to handle than the corresponding free base amine.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[8][9]

References

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • precisionFDA. 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. Available from: [Link]

  • MP Biomedicals. Safety Data Sheet - Methoxyphenamine Hydrochloride. (2017). Available from: [Link]

  • Sinobio Chemistry. 3-Methoxy propyl amine (MOPA). (2025). Available from: [Link]

  • iChemical. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1. Available from: [Link]

  • PrepChem.com. Synthesis of 1-Tosyloxy-3-(3-methoxyphenyl)-propane. Available from: [Link]

  • Scharf, et al. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. Available from: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. (2025). Available from: [Link]

  • Rsc.org. Supplementary Information. Available from: [Link]

  • BuyersGuideChem. 3-(3-Methoxyphenyl)propan-1-amine suppliers and producers. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 18655-52-2

Authored by: Gemini, Senior Application Scientist

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine of significant interest in the fields of medicinal chemistry and drug development. Its structural motif, featuring a methoxy-substituted phenyl ring connected to a propylamino chain, serves as a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug discovery and development. We will delve into its chemical and physical properties, a detailed synthesis protocol, its applications as a key building block, and the underlying pharmacology of its derivatives, all grounded in established scientific principles.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The hydrochloride salt of 3-(3-Methoxyphenyl)propan-1-amine is typically a solid, which offers advantages in handling and stability compared to the free base.[1]

PropertyValueSource(s)
CAS Number 18655-52-2[1][2][3]
Molecular Formula C₁₀H₁₆ClNO[4]
Molecular Weight 201.69 g/mol [4]
Appearance Solid[1]
Boiling Point (Free Base) 265.6 °C at 760 mmHg[5]
Flash Point (Free Base) 113.5 °C[5]
Density (Free Base) 0.992 g/cm³[5]
Storage Temperature Room Temperature

Note: Some properties listed are for the free base, as comprehensive data for the hydrochloride salt is not always available. The hydrochloride salt is expected to have a higher melting point and greater water solubility.

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride can be efficiently achieved through a reductive amination pathway starting from the corresponding aldehyde, 3-(3-methoxyphenyl)propanal. This method is widely employed in medicinal chemistry for its high yield and selectivity.[6]

Experimental Protocol: Reductive Amination

Objective: To synthesize 3-(3-Methoxyphenyl)propan-1-amine hydrochloride from 3-(3-methoxyphenyl)propanal.

Materials:

  • 3-(3-methoxyphenyl)propanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-(3-methoxyphenyl)propanal (1.0 eq) in methanol. Add ammonium chloride (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and basify with saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(3-Methoxyphenyl)propan-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Synthesis Workflow Diagram

G start 3-(3-methoxyphenyl)propanal imine_formation Imine Formation (NH4Cl, MeOH) start->imine_formation reduction Reduction (NaBH3CN) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup free_base 3-(3-Methoxyphenyl)propan-1-amine (Free Base) workup->free_base salt_formation Salt Formation (HCl) free_base->salt_formation product 3-(3-Methoxyphenyl)propan-1-amine HCl (Final Product) salt_formation->product

Caption: Reductive amination workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

The 3-(3-methoxyphenyl)propylamine scaffold is a key structural component in a number of centrally acting analgesics.[7][8] Its significance lies in its ability to serve as a precursor to molecules that exhibit a dual mechanism of action, offering a potential for improved therapeutic profiles compared to traditional opioids.[8]

A prominent example of a drug derived from a similar structural backbone is Tapentadol .[7][9] Tapentadol is a potent analgesic that combines μ-opioid receptor (MOR) agonism with norepinephrine (noradrenaline) reuptake inhibition (NRI) in a single molecule.[7][9] This dual action provides effective pain relief for both nociceptive and neuropathic pain, while potentially mitigating some of the common side effects associated with conventional opioid therapy.[7][10]

Mechanism of Action of Derivatives

The pharmacological activity of analgesics derived from the 3-(3-methoxyphenyl)propylamine scaffold is attributed to their interaction with two key targets in the central nervous system:

  • μ-Opioid Receptor (MOR) Agonism: Activation of MORs, which are G-protein coupled receptors (GPCRs), leads to an inhibitory effect on neuronal activity.[11][12] This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[12][13] The net effect is a hyperpolarization of the neuron and a reduction in the release of neurotransmitters involved in pain signaling.[14]

  • Norepinephrine Reuptake Inhibition (NRI): By blocking the norepinephrine transporter (NET), these compounds increase the concentration of norepinephrine in the synaptic cleft.[15] Norepinephrine is a key neurotransmitter in the descending pain modulatory pathways.[15] Increased noradrenergic signaling in the spinal cord enhances the inhibition of pain signals ascending to the brain.[15]

The synergistic effect of these two mechanisms allows for potent analgesia with a potentially reduced reliance on strong MOR agonism, which may contribute to a more favorable side-effect profile.[7][10]

Signaling Pathway Diagram

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Pain Pathway) cluster_2 Synaptic Cleft (Descending Pathway) ligand 3-Aryl-propylamine Derivative (e.g., Tapentadol) mor μ-Opioid Receptor (MOR) ligand->mor Agonist net Norepinephrine Transporter (NET) ligand->net Inhibits g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel ↑ K+ Efflux g_protein->k_channel Activates ca_channel ↓ Ca2+ Influx g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release ca_channel->neurotransmitter_release hyperpolarization->neurotransmitter_release analgesia_mor Analgesia neurotransmitter_release->analgesia_mor ne ↑ Norepinephrine (NE) net->ne alpha2_receptor α2-Adrenergic Receptor ne->alpha2_receptor Activates analgesia_nri Analgesia alpha2_receptor->analgesia_nri

Caption: Dual mechanism of action for analgesic derivatives.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is a summary of potential hazards and recommended safety measures.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

  • First Aid Measures:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its utility as a precursor to potent analgesics with a dual mechanism of action highlights its importance in the development of new therapeutics for pain management. A thorough understanding of its synthesis, properties, and the pharmacological principles of its derivatives is essential for researchers aiming to leverage this scaffold in their drug discovery programs. This guide provides a foundational understanding to facilitate its effective and safe use in a research and development setting.

References

  • [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. (2011). PubMed. Retrieved from [Link]

  • Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
  • N-(tert-Butylsulfinyl)Imines. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. Retrieved from [Link]

  • Alshehri, F. S. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy. Retrieved from [Link]

  • Tapentadol hydrochloride: A novel analgesic. (2011). PMC. Retrieved from [Link]

  • Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.
  • Cahill, C. M., Walwyn, W., Taylor, A. M., Pradhan, A. A., & Evans, C. J. (2022). Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers. Retrieved from [Link]

  • What is the mechanism of Tapentadol Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2026). ResearchGate. Retrieved from [Link]

  • Novel opiate compounds, methods of making and methods of use. (n.d.). Google Patents.
  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • From acute to chronic pain: tapentadol in the progressive stages of this disease entity. (n.d.). Mattioli 1885. Retrieved from [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2014). ResearchGate. Retrieved from [Link]

  • Physiology, Opioid Receptor. (2023). NCBI Bookshelf. Retrieved from [Link]

  • Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. (2022). Frontiers. Retrieved from [Link]

  • Molecular basis of opioid receptor signaling. (n.d.). Elsevier. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride and its Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the compound 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. While direct pharmacological data on this specific molecule is not available in current scientific literature, its core structure is a pivotal component of the potent, centrally-acting analgesic, Tapentadol. This guide, therefore, elucidates the mechanism of action of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride by detailing its crucial role as a synthetic precursor to Tapentadol and by providing an in-depth exploration of Tapentadol's dual mechanism of action. The primary focus will be on its synergistic µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). This document will serve as a critical resource for researchers in pharmacology and drug development, offering insights into the structure-activity relationships that confer the therapeutic effects of this important class of analgesics.

Introduction: The Identity of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is an organic compound with the chemical formula C₁₀H₁₆ClNO. It is characterized by a methoxy-substituted phenyl ring attached to a propyl amine chain. While this compound is commercially available and used in chemical synthesis, a review of current pharmacological literature reveals a lack of data on its intrinsic biological activity. Its significance in the pharmaceutical sciences lies not in its direct therapeutic effects, but in its utility as a key building block in the synthesis of more complex, pharmacologically active molecules.

Identifier Value
IUPAC Name3-(3-methoxyphenyl)propan-1-amine;hydrochloride
CAS Number18655-52-2
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.70 g/mol

The primary pharmacological relevance of the 3-(3-methoxyphenyl)propan-1-amine scaffold is its incorporation into the structure of Tapentadol, a potent analgesic. Therefore, to understand the "mechanism of action" associated with this chemical structure, it is essential to examine the pharmacology of Tapentadol.

The Pharmacological Endpoint: Tapentadol's Dual Mechanism of Action

Tapentadol is a centrally-acting analgesic that exhibits a unique and synergistic dual mechanism of action: it is both an agonist of the µ-opioid receptor (MOR) and an inhibitor of norepinephrine reuptake (NRI).[1][2][3] This dual action allows Tapentadol to be effective against both nociceptive and neuropathic pain.[2][4]

µ-Opioid Receptor (MOR) Agonism

Similar to traditional opioid analgesics like morphine, Tapentadol binds to and activates µ-opioid receptors, which are G protein-coupled receptors (GPCRs) located in the brain and spinal cord.[1] The activation of MORs initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.[1] However, Tapentadol's affinity for the MOR is significantly lower than that of morphine.[2]

Signaling Pathway for MOR Agonism:

MOR_Pathway Tapentadol Tapentadol MOR µ-Opioid Receptor (GPCR) Tapentadol->MOR G_protein Gi/Go Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel inhibits cAMP ↓ cAMP Pain_Signal ↓ Nociceptive Signal Transmission

Caption: MOR Agonism Signaling Pathway.

Norepinephrine Reuptake Inhibition (NRI)

The second, and equally crucial, mechanism of Tapentadol's action is the inhibition of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft in the central nervous system, Tapentadol increases the concentration of this neurotransmitter.[1] Elevated levels of norepinephrine enhance the activity of descending inhibitory pain pathways in the spinal cord, thereby reducing the transmission of pain signals to the brain.[1][5]

Signaling Pathway for Norepinephrine Reuptake Inhibition:

NRI_Pathway Tapentadol Tapentadol NET Norepinephrine Transporter (NET) Tapentadol->NET blocks NE_reuptake Norepinephrine Reuptake NE_synapse ↑ Norepinephrine in Synaptic Cleft Alpha2_receptor α2-Adrenergic Receptor (Presynaptic) NE_synapse->Alpha2_receptor activates Pain_inhibition ↑ Descending Inhibitory Pathway Activity

Caption: Norepinephrine Reuptake Inhibition Pathway.

Synergistic Analgesia

A key feature of Tapentadol's pharmacology is the synergistic interaction between its MOR agonist and NRI activities.[6] This synergy means that the combined analgesic effect is greater than the sum of the individual effects of each mechanism.[6] This allows Tapentadol to have a potent analgesic effect comparable to that of traditional opioids, but with a lower incidence of some opioid-related side effects.[7][8]

Synthetic Link: From 3-(3-Methoxyphenyl)propan-1-amine Precursors to Tapentadol

The synthesis of Tapentadol often starts from precursors that contain the 3-methoxyphenylpropylamine core. A common starting material is 1-(3-methoxyphenyl)propan-1-one.[9][10] Through a series of chemical reactions, including a Mannich reaction, this precursor is converted into intermediates that are structurally analogous to 3-(3-Methoxyphenyl)propan-1-amine.[9][11] These intermediates then undergo further transformations to yield the final Tapentadol molecule.[10] The 3-methoxyphenyl group and the propyl amine chain of the initial building block are integral to the final structure of Tapentadol and are essential for its dual mechanism of action.

Simplified Synthetic Workflow:

Synthesis_Workflow Start 1-(3-methoxyphenyl) propan-1-one Intermediate Intermediates with 3-(3-methoxyphenyl) propylamine core Start->Intermediate Mannich Reaction & other steps Tapentadol Tapentadol Intermediate->Tapentadol Further modifications

Caption: Simplified Tapentadol Synthesis Workflow.

Experimental Protocols for Mechanistic Elucidation

The dual mechanism of action of compounds like Tapentadol is characterized through a series of in vitro and in vivo assays.

In Vitro Assays for µ-Opioid Receptor Agonism
  • Radioligand Binding Assays: These assays determine the affinity of the test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • [³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to the MOR upon agonist binding.[4]

  • cAMP Inhibition Assays: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.[12]

  • Isolated Tissue Assays: The guinea pig ileum and mouse vas deferens preparations are classic functional assays where MOR agonists inhibit electrically stimulated muscle contractions.[13]

In Vitro Assays for Norepinephrine Reuptake Inhibition
  • Radioligand Binding Assays: Similar to MOR assays, these determine the binding affinity of the compound to the norepinephrine transporter (NET).

  • Synaptosomal Uptake Assays: This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are isolated nerve terminals.[14][15]

  • Cell-Based Uptake Assays: Human cell lines, such as SK-N-BE(2)C neuroblastoma cells, that endogenously express the human NET can be used to measure norepinephrine uptake inhibition.[14]

Structure-Activity Relationship (SAR) Insights

The structure of Tapentadol, derived from the 3-(3-methoxyphenyl)propan-1-amine scaffold, is finely tuned for its dual activity. The phenolic hydroxyl group in the final Tapentadol molecule is crucial for its µ-opioid receptor agonism, while the tertiary amine and the overall conformation of the molecule contribute to its norepinephrine reuptake inhibitory activity. The methoxy group on the phenyl ring in the precursor is a key feature that is demethylated in the final synthetic steps to yield the active phenolic hydroxyl group of Tapentadol.[11]

Conclusion

While 3-(3-Methoxyphenyl)propan-1-amine hydrochloride does not possess known intrinsic pharmacological activity, its chemical scaffold is of high importance in medicinal chemistry. Its primary role as a synthetic intermediate for the potent analgesic Tapentadol highlights the significance of this structural motif. The mechanism of action associated with the 3-(3-methoxyphenyl)propan-1-amine core is ultimately expressed through the dual µ-opioid receptor agonism and norepinephrine reuptake inhibition of Tapentadol. This synergistic dual action provides effective pain relief for a broad spectrum of pain conditions and represents a significant advancement in analgesic therapy. Understanding the journey from a simple synthetic precursor to a complex, dual-acting therapeutic agent provides invaluable insights for the design and development of future pain management drugs.

Sources

An In-Depth Technical Guide to the Putative Biological Activity of 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxyphenyl)propan-1-amine HCl is a synthetic compound with a chemical structure suggestive of potential interactions with key neurological targets. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its core phenethylamine scaffold, substituted with a methoxy group, provides a strong rationale for hypothesizing its activity as a modulator of monoaminergic systems. This guide outlines the putative biological activities of 3-(3-Methoxyphenyl)propan-1-amine HCl, focusing on its potential interactions with monoamine transporters and G-protein coupled receptors (GPCRs). We provide a comprehensive framework for the experimental validation of these hypotheses, including detailed, field-proven protocols for in vitro assays. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to characterize the pharmacological profile of this and structurally related compounds.

Introduction: Unveiling the Potential of a Structurally-Informed Candidate

3-(3-Methoxyphenyl)propan-1-amine HCl is a primary amine with the molecular formula C₁₀H₁₅NO·HCl.[1] Its structure is characterized by a phenylpropylamine backbone with a methoxy group at the meta-position of the phenyl ring. This structural motif is present in a variety of neuroactive compounds, suggesting that 3-(3-Methoxyphenyl)propan-1-amine HCl may exhibit similar biological activities.

The rationale for investigating the biological activity of this compound is rooted in structure-activity relationships. The phenethylamine core is a well-established pharmacophore that interacts with a wide range of biological targets, particularly within the central nervous system. The addition of a methoxy group can significantly influence the compound's binding affinity, selectivity, and metabolic stability. For instance, the related compound Methoxyphenamine acts as a sympathomimetic amine, stimulating norepinephrine release and activating adrenergic receptors.[2] Furthermore, derivatives of the structurally similar 1-(3-methoxyphenyl)propan-1-one have been explored as μ-opioid receptor agonists and norepinephrine reuptake inhibitors.[3]

Given these precedents, it is plausible to hypothesize that 3-(3-Methoxyphenyl)propan-1-amine HCl may function as a modulator of monoamine transporters and/or GPCRs. This guide will provide a detailed roadmap for systematically investigating these putative activities.

Hypothesized Biological Targets and Mechanisms of Action

Based on its chemical structure, the primary putative biological targets for 3-(3-Methoxyphenyl)propan-1-amine HCl are the monoamine transporters and various G-protein coupled receptors.

Monoamine Transporters (MATs)

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Many psychoactive compounds exert their effects by inhibiting the reuptake of these neurotransmitters.[5] The phenethylamine scaffold of 3-(3-Methoxyphenyl)propan-1-amine HCl makes it a prime candidate for interaction with these transporters.

  • Putative Mechanism: The compound may act as an inhibitor of one or more monoamine transporters, thereby increasing the extracellular concentrations of serotonin, dopamine, and/or norepinephrine. This could lead to a range of downstream physiological and behavioral effects.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that mediate a wide array of physiological processes.[6] Many neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic receptors, belong to this family.

  • Putative Mechanism: 3-(3-Methoxyphenyl)propan-1-amine HCl could act as an agonist or antagonist at specific GPCR subtypes. For example, its structural similarity to sympathomimetic amines suggests potential activity at adrenergic receptors.[2] Interactions with serotonin receptors, particularly the 5-HT₂ family, are also plausible given the prevalence of the methoxyphenyl moiety in psychedelic and psychoactive compounds.[7]

The following diagram illustrates the potential signaling pathways that could be modulated by 3-(3-Methoxyphenyl)propan-1-amine HCl.

Putative_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAT Monoamine Transporter (SERT, DAT, NET) Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Vesicle->Release Exocytosis GPCR G-Protein Coupled Receptor (e.g., Adrenergic, Serotonin) G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Compound 3-(3-Methoxyphenyl)propan-1-amine HCl Compound->MAT Inhibition? Compound->GPCR Agonism/Antagonism? MAT_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing SERT, DAT, or NET) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay uptake_assay Synaptosome Preparation or Transfected Cell Uptake Assay (Determine IC50) cell_culture->uptake_assay data_analysis Data Analysis (Calculate Ki and IC50 values) binding_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end GPCR_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing GPCR of interest) start->cell_culture second_messenger_assay Second Messenger Assay (e.g., cAMP, IP1, Ca²⁺ mobilization) cell_culture->second_messenger_assay bret_assay BRET-based Biosensor Assay (e.g., G-protein or β-arrestin recruitment) cell_culture->bret_assay data_analysis Data Analysis (Generate dose-response curves, determine EC50/IC50 and Emax) second_messenger_assay->data_analysis bret_assay->data_analysis end End data_analysis->end

Caption: Workflow for GPCR functional assays.

This protocol measures the accumulation of intracellular second messengers following GPCR activation.

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transiently or stably transfect them with the GPCR of interest (e.g., adrenergic receptors, serotonin receptors).

  • Assay Procedure (Example: cAMP Assay for Gs/Gi-coupled receptors):

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

    • For agonist mode, add increasing concentrations of 3-(3-Methoxyphenyl)propan-1-amine HCl.

    • Incubate at 37°C for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the second messenger levels against the log concentration of the compound.

    • For agonists, determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

    • For antagonists, determine the IC₅₀ (half-maximal inhibitory concentration).

BRET assays can monitor real-time protein-protein interactions, such as GPCR-G-protein or GPCR-β-arrestin coupling.

[6]1. Cell Culture and Co-transfection:

  • Co-transfect HEK293 cells with a plasmid encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase) and a plasmid for the interacting partner (e.g., G-protein or β-arrestin) fused to a BRET acceptor (e.g., YFP).
  • BRET Measurement:

    • Plate the co-transfected cells in a white 96-well plate.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Measure the light emission at the donor and acceptor wavelengths using a plate reader capable of BRET measurements.

    • Add the test compound (for agonist mode) or a known agonist followed by the test compound (for antagonist mode).

    • Monitor the BRET signal over time.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Generate dose-response curves to determine EC₅₀ or IC₅₀ values.

Table 2: Hypothetical Data Summary for GPCR Functional Assays

ReceptorAssay TypeModePotency (EC₅₀/IC₅₀, nM)Efficacy (Emax, % of control)
α₁-adrenergicIP₁ AccumulationAgonistExperimental ValueExperimental Value
β₂-adrenergiccAMP AccumulationAgonistExperimental ValueExperimental Value
5-HT₂ACa²⁺ MobilizationAgonistExperimental ValueExperimental Value
D₂ DopaminecAMP InhibitionAntagonistExperimental ValueExperimental Value

Data Interpretation and Future Directions

The data generated from these in vitro assays will provide a comprehensive pharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine HCl.

  • Interpretation of MAT Data: The Ki and IC₅₀ values will reveal the compound's potency and selectivity for the different monoamine transporters. A low nanomolar affinity and potency for a specific transporter would indicate a significant interaction.

  • Interpretation of GPCR Data: The EC₅₀/IC₅₀ and Emax values will characterize the compound as an agonist, partial agonist, or antagonist at the tested GPCRs. This will elucidate its functional activity at these receptors.

Based on the initial findings, further studies could include:

  • In vivo animal models: To investigate the compound's effects on behavior, neurochemistry, and physiology.

  • Metabolic stability and pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-target screening: To assess the compound's promiscuity and potential for side effects.

Conclusion

While the biological activity of 3-(3-Methoxyphenyl)propan-1-amine HCl is not yet well-defined, its chemical structure strongly suggests potential interactions with monoamine transporters and GPCRs. The experimental framework provided in this guide offers a robust and systematic approach to characterizing its pharmacological profile. By following these detailed protocols, researchers can elucidate the mechanism of action of this compound, contributing to the broader understanding of structure-activity relationships in neuropharmacology and potentially identifying a novel lead compound for drug discovery.

References

  • Bauknecht, P., et al. (2015). Identifying and validating functional ligand-receptor pairings. Methods in Cell Biology, 127, 185-202.
  • Grimm, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. 3[8][9]. Galandrin, S., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(3), 100673. 4[10]. Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-188. 5[4]. Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25.

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 927-938. 7[5][7]. Krasel, C., et al. (2017). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Methods in Molecular Biology, 1638. 8[11]. Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from Tanso Biosciences website. 9[12]. Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 927–938. 1[7]0. Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5424. 1[6]1. MilliporeSigma. (n.d.). 3-(3-methoxyphenoxy)propan-1-amine hydrochloride. Retrieved from MilliporeSigma website.

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from PubChem website. 1[1]3. iChemical. (n.d.). (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from iChemical website.

  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine.
  • BenchChem. (n.d.). 3-Methoxypropan-1-amine hydrochloride.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 1-(3-methoxyphenyl)propan-1-one. Retrieved from BenchChem website. 1[3]7. Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine. Retrieved from Santa Cruz Biotechnology website.

  • Mary, Y. S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Molecules, 26(11), 3326.
  • BLDpharm. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.
  • Kumar, S., et al. (2010). Synthesis, pharmacological and toxicological evaluation of amide derivatives of ibuprofen. Journal of Pharmacy Research, 3(8), 1775-1778.
  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14781-14805.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105527.
  • PubChem. (n.d.). 3'-Methoxypropiophenone.
  • Al-Hourani, B. J. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1914.
  • BuyersGuideChem. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from Patsnap Synapse website. 2[2]7. RXCHEMICALS. (n.d.). MethoxyPropyl Amine. Retrieved from RXCHEMICALS website.

  • Pilarski, G., et al. (2004). U.S.

Sources

3-(3-Methoxyphenyl)propan-1-amine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride for Research Applications

Authored by: A Senior Application Scientist

Disclaimer: 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. This guide is intended for use by qualified researchers and scientists in a controlled laboratory setting. All handling and experimental procedures should be conducted with appropriate safety precautions.

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that belongs to the class of phenethylamines, a group of compounds with a wide range of biological activities. Its structure, featuring a methoxy-substituted phenyl ring and a propyl amine chain, suggests potential interactions with various biological targets within the central nervous system. While this specific compound is not extensively documented in peer-reviewed literature, its structural similarity to known neuroactive molecules makes it a compelling candidate for investigation in drug discovery and chemical biology.

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, including its chemical and physical properties, a proposed synthetic route, potential research applications based on structural analogs, and recommended safety and handling procedures. The information herein is intended to serve as a foundational resource for researchers embarking on studies involving this novel compound.

I. Chemical & Physical Properties

A clear understanding of the physicochemical properties of a research chemical is fundamental to its proper handling, storage, and application in experimental settings.

PropertyValueSource
Chemical Formula C₁₀H₁₆ClNOInferred from free base
Molecular Weight 201.70 g/mol Inferred from free base
Appearance Solid (predicted)
Solubility Predicted to be soluble in water and polar organic solvents.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

Note: Some properties are predicted based on the free base or related compounds due to the limited data on the hydrochloride salt.

II. Synthesis and Characterization

A reliable synthetic route and thorough analytical characterization are paramount for ensuring the identity and purity of a research chemical, which are critical for the reproducibility of experimental results.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(3-Methoxyphenyl)propan-1-amine hydrochloride can be envisioned starting from the commercially available precursor, 3'-Methoxypropiophenone. This multi-step synthesis involves a reductive amination process.

Synthesis_Pathway Precursor 3'-Methoxypropiophenone Intermediate1 N-(3-(3-methoxyphenyl)propylidene)hydroxylamine Precursor->Intermediate1 Hydroxylamine Intermediate2 3-(3-Methoxyphenyl)propan-1-amine (Free Base) Intermediate1->Intermediate2 Reduction (e.g., H₂/Pd-C) Product 3-(3-Methoxyphenyl)propan-1-amine HCl Intermediate2->Product HCl

Caption: Proposed synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl.

Experimental Protocol: Reductive Amination
  • Oxime Formation:

    • Dissolve 3'-Methoxypropiophenone in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by extraction and purified.

  • Reduction of the Oxime:

    • The resulting oxime is dissolved in a solvent like ethanol or methanol.

    • A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.

    • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reduction is complete (monitored by TLC or GC-MS).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free base, 3-(3-Methoxyphenyl)propan-1-amine.

  • Salt Formation:

    • The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the propyl chain. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the methoxy group, and the propyl chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group).
Melting Point A sharp melting point range is indicative of high purity.

III. Potential Research Applications

The structural motifs within 3-(3-Methoxyphenyl)propan-1-amine hydrochloride suggest several avenues for pharmacological investigation, primarily centered around its potential as a modulator of aminergic systems in the central nervous system.

Structural Analogs and Their Biological Activities
  • Tapentadol Precursor: The structurally related ketone, 1-(3-methoxyphenyl)propan-1-one, is a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[3] This suggests that derivatives of 3-(3-methoxyphenyl)propan-1-amine could be explored for their analgesic properties.

  • Phenethylamine Analogs: As a substituted phenethylamine, this compound may interact with trace amine-associated receptors (TAARs) or monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin). The methoxy substitution can influence receptor binding affinity and metabolic stability.[4]

  • Antipsychotic Potential: A structurally similar compound, 1-(p-aminophenoxy)-3-[N1-(O-methoxyphenyl)-N4-piperazinyl] propane dihydrochloride, has been investigated for its antipsychotic properties.[5] This hints at the potential for the title compound or its derivatives to be explored in the context of psychiatric disorders.

  • Intermediates for Pharmaceuticals: Optically active 3-amino-1-phenylpropanol derivatives, which share a similar structural backbone, are used as intermediates in the synthesis of drugs like (R)-fluoxetine.[6][7]

Potential_Applications Topic 3-(3-Methoxyphenyl)propan-1-amine HCl App1 Analgesic Research Topic->App1 App2 Neurotransmitter Modulation Topic->App2 App3 Psychiatric Drug Discovery Topic->App3 App4 Chemical Synthesis Intermediate Topic->App4

Caption: Potential research areas for 3-(3-Methoxyphenyl)propan-1-amine HCl.

IV. Safety and Handling

As a novel research chemical, 3-(3-Methoxyphenyl)propan-1-amine hydrochloride should be handled with the utmost care. The following safety precautions are based on guidelines for similar chemical classes.[1][2][8]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat should be worn at all times.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Dispose of waste in accordance with local, state, and federal regulations.

V. Conclusion

3-(3-Methoxyphenyl)propan-1-amine hydrochloride represents a promising, yet underexplored, research chemical. Its structural relationship to known bioactive molecules suggests a rich potential for investigation in various areas of neuroscience and medicinal chemistry. This guide provides a starting point for researchers, outlining its fundamental properties, a feasible synthetic approach, and potential avenues for its application. As with any novel compound, rigorous characterization and adherence to strict safety protocols are essential for conducting meaningful and reproducible research.

VI. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584765, 3'-Methoxypropiophenone. Retrieved from [Link]

  • MDPI (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025.

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved from

  • BuyersGuideChem. 3-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Patsnap Synapse (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from

  • Sur, R. N., et al. (1980). Pharmacological studies on 1-(p-aminophenoxy)-3-[N1-(O-methoxyphenyl)-N4-piperazinyl] propane dihydrochloride (74-637). Indian Journal of Experimental Biology, 18(10), 1190-1. Retrieved from [Link]

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt of significant interest in the fields of medicinal chemistry and drug development. As a versatile chemical intermediate, its structural and physicochemical properties are crucial for its application in the synthesis of more complex molecules and for understanding its behavior in biological systems. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with established methodologies for their experimental determination. Given the limited availability of comprehensive experimental data in peer-reviewed literature, this document combines available information with theoretical predictions and standard analytical protocols to offer a thorough scientific resource.

Chemical Identity and Structure

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is the hydrochloride salt of the free base, 3-(3-Methoxyphenyl)propan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it more suitable for handling and formulation.

Molecular Formula: C₁₀H₁₆ClNO

Molecular Weight: 201.70 g/mol

CAS Number: 18655-52-2 (for hydrochloride)[1]

Synonyms:

  • 3-(3-methoxy-phenyl)-propylamine hydrochloride

  • Benzenepropanamine, 3-methoxy-, hydrochloride

The molecular structure consists of a methoxy-substituted benzene ring attached to a propyl amine chain. The amine group is protonated in the hydrochloride salt form.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally validated data for several parameters are not widely published.

PropertyValue/Expected RangeNotes
Melting Point Not definitively reported. A related compound, 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, has a melting point of 108-110 °C.The melting point is a critical indicator of purity and is influenced by the crystalline structure.
Solubility Expected to be soluble in water and polar organic solvents such as methanol and DMSO.[2]The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base.
pKa Not experimentally reported.The pKa of the primary amine is a key determinant of its ionization state at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (predicted) 2.0 (for the free base)[3]The octanol-water partition coefficient is a measure of the compound's lipophilicity, which influences its ability to cross biological membranes.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): Expected in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

  • Propyl Chain Protons (-CH₂-CH₂-CH₂-):

    • The methylene group adjacent to the aromatic ring (Ar-CH₂) is expected around δ 2.6-2.8 ppm as a triplet.

    • The methylene group adjacent to the amine (-CH₂-NH₃⁺) is expected to be shifted downfield to around δ 2.9-3.1 ppm as a triplet.

    • The central methylene group (-CH₂-) is expected to appear as a multiplet around δ 1.8-2.0 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Signals are expected in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield aromatic carbon.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55 ppm.

  • Propyl Chain Carbons:

    • Ar-CH₂: ~δ 30-35 ppm

    • -CH₂-: ~δ 28-32 ppm

    • -CH₂-NH₃⁺: ~δ 38-42 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ is characteristic of the ammonium salt.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

  • N-H Bend: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion for the free base (C₁₀H₁₅NO) is expected at m/z 165.12.

  • Major Fragments: Fragmentation is likely to occur at the C-C bonds of the propyl chain and through the loss of the methoxy group.

Experimental Protocols

The following section details the standard experimental procedures for determining the key physicochemical properties of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a steady rate (e.g., 1-2 °C per minute).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

MeltingPointWorkflow start Start load_sample Load Sample into Capillary Tube start->load_sample place_in_apparatus Place in Melting Point Apparatus load_sample->place_in_apparatus heat_sample Heat Sample at a Controlled Rate place_in_apparatus->heat_sample observe_melting Observe and Record Melting Range heat_sample->observe_melting end_process End observe_melting->end_process

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of the compound in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

SolubilityWorkflow start Start add_excess Add Excess Compound to Solvent start->add_excess equilibrate Agitate until Equilibrium add_excess->equilibrate filter_solution Filter to Remove Undissolved Solid equilibrate->filter_solution analyze_filtrate Analyze Filtrate Concentration filter_solution->analyze_filtrate end_process End analyze_filtrate->end_process

Caption: Workflow for Solubility Assessment.

pKa Determination

The pKa can be determined by potentiometric titration.

Methodology:

  • A known concentration of the compound is dissolved in deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the titration curve.

pKaWorkflow start Start dissolve_sample Dissolve Known Concentration of Sample start->dissolve_sample titrate_with_base Titrate with Standardized Base dissolve_sample->titrate_with_base monitor_pH Monitor pH Continuously titrate_with_base->monitor_pH determine_pKa Determine pKa from Titration Curve monitor_pH->determine_pKa end_process End determine_pKa->end_process

Caption: Workflow for pKa Determination.

Conclusion

References

  • BenchChem. Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. https://www.benchchem.com/product/B561410. Accessed March 13, 2026.
  • BuyersGuideChem. 3-(3-Methoxyphenyl)propan-1-amine | 18655-52-2. https://www.buyersguidechem.com/3-(3-Methoxyphenyl)propan-1-amine-cas-18655-52-2.html. Accessed March 13, 2026.
  • PubChem. 3-Methoxyphenethylamine. https://pubchem.ncbi.nlm.nih.gov/compound/74866. Accessed March 13, 2026.
  • PubChem. 3'-Methoxypropiophenone. https://pubchem.ncbi.nlm.nih.gov/compound/584765. Accessed March 13, 2026.
  • MilliporeSigma. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7. https://www.sigmaaldrich.com/US/en/product/enamine/ena333557970. Accessed March 13, 2026.
  • BLDpharm. 18655-52-2|3-(3-Methoxyphenyl)propan-1-amine. https://www.bldpharm.com/products/18655-52-2.html. Accessed March 13, 2026.
  • ChemScene. 3-Methoxy-N-(thiophen-3-ylmethyl)propan-1-amine | 1038280-15-7. https://www.chemscene.com/products/3-Methoxy-N-(thiophen-3-ylmethyl)propan-1-amine-CS-0303554.html. Accessed March 13, 2026.
  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). https://pubchemlite.com/compound/3-(3-methoxyphenyl)propan-1-amine_hydrochloride. Accessed March 13, 2026.
  • MDPI. Biochemical Profiling and Physicochemical and Biological Valorization of Iraqi Honey: A Comprehensive Analysis. https://www.mdpi.com/2304-8158/13/3/430. Accessed March 13, 2026.
  • NCBI. Advances in the Physicochemical Profiling of Opioid Compounds of Therapeutic Interest. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6610444/. Accessed March 13, 2026.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. https://www.mdpi.com/1420-3049/29/19/4351. Accessed March 13, 2026.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). https://www.researchgate.net/figure/FT-IR-spectra-of-3-amino-1-propanol-a-and-tert-butyl-N-3-hydroxypropyl-carbamate_fig2_265381830. Accessed March 13, 2026.
  • Santa Cruz Biotechnology. 3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2. https://www.scbt.com/p/3-3-methoxyphenyl-propan-1-amine-cas-18655-52-2. Accessed March 13, 2026.
  • Mendeley Data. Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. https://data.mendeley.com/datasets/k9zgyw8z2x/1. Accessed March 13, 2026.
  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. https://patents.google.com/patent/US20040102651A1/en. Accessed March 13, 2026.
  • Semantic Scholar. PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. https://www.semanticscholar.org/paper/PHYSICOCHEMICAL-PROFILING-IN-DRUG-RESEARCH-AND-Avdeef-Testa/4e7d9e8b9d8c9a0b3f8e9d8c9a0b3f8e9d8c9a0b. Accessed March 13, 2026.
  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. https://www.researchgate.net/figure/Fig-S24-1-H-NMR-spectrum-of-1-3-methoxyphenyl-ethan-1-ol_fig24_324422232. Accessed March 13, 2026.
  • Scribd. Solubility Data of DMSO. https://www.scribd.
  • ChemicalBook. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1476314.htm. Accessed March 13, 2026.
  • BioAscent. Physicochemical Profiling & DMPK | Drug Discovery Services. https://www.bioascent.com/drug-discovery-services/dmpk/. Accessed March 13, 2026.
  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C121971&Type=Mass. Accessed March 13, 2026.
  • Sigma-Aldrich. 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2. https://www.sigmaaldrich.com/US/en/product/aldrich/18655522. Accessed March 13, 2026.
  • SINTEF Blog. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. https://blog.sintef.com/sintef-energy/co2-capture/ftir-multivariate-analysis-monitoring-solvent-composition-co2-capture-plant/. Accessed March 13, 2026.
  • ResearchGate. Structural and Physicochemical Profiling of Morphine and Related Compounds of Therapeutic Interest | Request PDF. https://www.researchgate.net/publication/285778864_Structural_and_Physicochemical_Profiling_of_Morphine_and_Related_Compounds_of_Therapeutic_Interest. Accessed March 13, 2026.
  • Univar Solutions. 3-Methoxypropylamine. https://www.univarsolutions.com/products/3-methoxypropylamine-5332-73-0. Accessed March 13, 2026.
  • Thoreauchem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride-18655-52-2. https://www.thoreauchem.com/products/3-(3-methoxyphenyl)propan-1-amine-hydrochloride-18655-52-2.html. Accessed March 13, 2026.
  • precisionFDA. 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. https://precision.fda.gov/substances/XVX8XLV6M2. Accessed March 13, 2026.
  • Google Patents. CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl). https://patents.google.com/patent/CN102320984A/en. Accessed March 13, 2026.
  • Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMR056.htm. Accessed March 13, 2026.
  • Benchchem. Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. https://www.benchchem.com/product/B21410. Accessed March 13, 2026.
  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. https://www.researchgate.net/publication/281313627_Synthesis_and_characterization_of_3-amino-1_2-propanediol. Accessed March 13, 2026.
  • Sigma-Aldrich. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR. https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd00798002. Accessed March 13, 2026.
  • KJ Chemicals Corporation. M-100(3-methoxy-N,N-dimethylpropanamide)|Products. https://www.kjchemicals.co.jp/en/products/m-100.html. Accessed March 13, 2026.
  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. https://www.protocols.io/view/synthetic-procedure-of-2-1-4-hydroxy-3-methoxyphe-81wgb6emolpk/v1. Accessed March 13, 2026.
  • Chemsrc. 3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-amine. https://www.chemsrc.com/en/cas/139314-23-9_1130838.html. Accessed March 13, 2026.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. https://www.gaylordchemical.com/wp-content/uploads/2018/11/gc_bulletin_102b_solubility.pdf. Accessed March 13, 2026.

Sources

3-(3-Methoxyphenyl)propan-1-amine hydrochloride structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Introduction: Establishing the Core Scaffold

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that serves as a valuable molecular scaffold in medicinal chemistry and drug discovery. Its structure, comprising a substituted phenyl ring connected via a propyl linker to a terminal amine, represents a common motif found in a wide array of neuroactive compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to laboratory handling and formulation.

The strategic positioning of the methoxy group at the meta-position of the phenyl ring is a critical determinant of its electronic and steric properties. This, in turn, influences its interactions with biological targets. Understanding the structure-activity relationships (SAR) of this core scaffold is paramount for designing novel ligands with tailored pharmacological profiles, including enhanced potency, selectivity, or improved pharmacokinetic properties. This guide provides a technical exploration of the design, synthesis, and analysis of structural analogs of 3-(3-Methoxyphenyl)propan-1-amine, offering a framework for researchers in the field.

Core Scaffold Analysis and Strategic Points for Modification

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. The 3-(3-Methoxyphenyl)propan-1-amine scaffold offers three primary regions for chemical modification to probe and optimize these interactions.

  • The Aromatic Ring: The phenyl group is the primary anchor, often engaging in π-π stacking, hydrophobic, or van der Waals interactions within a receptor's binding pocket. Modifications here can drastically alter binding affinity and selectivity.

  • The Methoxy Substituent: The meta-methoxy group is an electron-donating group that influences the aromatic ring's nucleophilicity. It can also act as a hydrogen bond acceptor. Altering this group (e.g., changing its position, replacing it with other alkyl, halogen, or hydrogen bond donating/accepting groups) is a key strategy to fine-tune electronic properties and specific receptor interactions.

  • The Propan-1-amine Side Chain: This flexible linker and the terminal primary amine are crucial for establishing ionic and hydrogen bonds, which are often key determinants of high-affinity binding. The amine is typically protonated at physiological pH, forming a positively charged ammonium ion that can interact with negatively charged residues like aspartate or glutamate in a binding site. Modifications to the chain length, rigidity, and the amine itself (e.g., alkylation to form secondary or tertiary amines) can modulate potency and functional activity (e.g., agonist vs. antagonist).

cluster_Scaffold 3-(3-Methoxyphenyl)propan-1-amine Core cluster_Modifications Analog Design Strategies Scaffold Core Scaffold Aromatic_Ring Aromatic Ring (π-stacking, Hydrophobicity) Scaffold->Aromatic_Ring Region 1 Methoxy_Group meta-Methoxy Group (H-Bond Acceptor, Electronics) Scaffold->Methoxy_Group Region 2 Amine_Chain Propan-1-amine Chain (Ionic/H-Bonds, Flexibility) Scaffold->Amine_Chain Region 3 Mod_Ring Substitution (e.g., Cl, F) Ring Replacement (e.g., Thiophene) Aromatic_Ring->Mod_Ring Modify Mod_Methoxy Positional Isomers (ortho, para) Bioisosteric Replacement (e.g., OH, SCH3) Methoxy_Group->Mod_Methoxy Modify Mod_Amine N-Alkylation (Me, Et) Chain Homologation/Branching Amine_Chain->Mod_Amine Modify

Caption: Key modification points on the core scaffold.

Synthetic Strategies for Analog Generation

The generation of a chemical library of analogs requires robust and versatile synthetic methodologies. Reductive amination of a corresponding ketone or aldehyde is a cornerstone technique due to its high efficiency and broad substrate scope.

Workflow for Analog Synthesis and Screening

The process from conceptual design to validated lead is a systematic workflow. The causality is critical: synthesis enables purification, which is a prerequisite for accurate characterization, which in turn ensures that the biological data obtained is reliable and directly attributable to the tested compound.

Design Analog Design (SAR Hypothesis) Synthesis Chemical Synthesis (e.g., Reductive Amination) Design->Synthesis Selects Precursor Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Yields Crude Product Characterization Structural Confirmation (NMR, LC-MS) Purification->Characterization Provides Pure Sample Screening Biological Assay (Binding, Functional Screen) Characterization->Screening Confirms Identity & Purity Analysis Data Analysis (SAR Determination) Screening->Analysis Generates Activity Data Analysis->Design Informs Next Iteration Lead Lead Compound Analysis->Lead Identifies

Caption: Iterative workflow for analog synthesis and screening.

Protocol 1: Synthesis of N-Methyl-3-(3-methoxyphenyl)propan-1-amine via Reductive Amination

This protocol describes the synthesis of a secondary amine analog, a common and informative first step in SAR studies. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is well-suited for reductive aminations, minimizing side reactions.

Materials:

  • 3-(3-Methoxyphenyl)propanal (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic acid (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2.0 M in diethyl ether)

Step-by-Step Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 3-(3-methoxyphenyl)propanal and anhydrous DCM.

  • Add the methylamine solution dropwise at room temperature, followed by the catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride in portions over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the observed biological activity is not due to impurities.

Structure-Activity Relationship (SAR) Analysis

The true value of analog synthesis lies in the systematic analysis of how structural changes impact biological activity. While the specific targets for 3-(3-methoxyphenyl)propan-1-amine analogs can vary, they often show affinity for monoamine transporters or G-protein coupled receptors (GPCRs). The following table presents hypothetical, yet representative, SAR data for a series of analogs targeting a generic "Receptor X". This illustrates the process of building an SAR model.

Analog Modification Structure Binding Affinity (Ki, nM) Functional Activity (EC₅₀, nM) Key Insight
Parent Compound 3-(3-MeO-Ph)-Pr-NH₂85150 (Agonist)Baseline activity established.
N-Methylation 3-(3-MeO-Ph)-Pr-NHMe4075 (Agonist)Secondary amine improves potency, suggesting additional favorable interaction or conformational constraint.
N,N-Dimethylation 3-(3-MeO-Ph)-Pr-NMe₂350>1000 (Weak Partial Agonist)Tertiary amine is poorly tolerated, indicating steric hindrance or loss of a critical hydrogen bond donor.
Methoxy to Hydroxy 3-(3-OH-Ph)-Pr-NH₂65110 (Agonist)-OH group maintains or slightly improves affinity, suggesting it acts as a H-bond donor/acceptor.
Methoxy to Chloro 3-(3-Cl-Ph)-Pr-NH₂120250 (Agonist)Electron-withdrawing group at meta-position slightly reduces potency.
para-Methoxy Isomer 3-(4-MeO-Ph)-Pr-NH₂215400 (Agonist)Moving the methoxy group to the para position is detrimental, highlighting the importance of the meta-substitution pattern.
Chain Shortening 2-(3-MeO-Ph)-Et-NH₂500>2000The propyl linker is optimal; a shorter ethyl linker significantly reduces activity.

Conclusion and Future Directions

The systematic structural modification of 3-(3-methoxyphenyl)propan-1-amine provides a powerful platform for developing novel chemical probes and potential therapeutic agents. The SAR data clearly indicates that the terminal amine, the meta-position of the aromatic substituent, and the three-carbon chain length are critical determinants of biological activity for this scaffold. Specifically, N-mono-alkylation and the presence of a hydrogen-bond-accepting group at the meta-position appear to be favorable for high-potency interactions.

Future work should focus on exploring a wider range of bioisosteric replacements for the methoxy group and undertaking more extensive modifications of the N-substituent, including the incorporation of small cyclic moieties to constrain the conformation of the side chain. These efforts, guided by the iterative process of design, synthesis, and biological evaluation, will continue to refine our understanding of this important pharmacophore.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • General Medicinal Chemistry Principles: Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. A foundational text covering topics like structure-activity relationships and analog design. Available at: [Link]

  • Pharmacological Databases for SAR: PubChem. National Center for Biotechnology Information. A public database providing information on the biological activities of small molecules, including compounds related to 3-(3-Methoxyphenyl)propan-1-amine. Available at: [Link]

Spectral Characterization of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This guide will delve into the core principles and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for the scientific community.

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that holds potential in various research and development domains. Its structural integrity and purity are paramount for any application, necessitating a robust analytical characterization. Among the arsenal of analytical techniques, NMR and MS stand out for their ability to provide unambiguous structural information. This guide will explore the expected ¹H and ¹³C NMR spectra, as well as the mass spectrum of this compound, offering a detailed interpretation of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, ¹H and ¹³C NMR are indispensable for confirming its chemical structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in public domains, the following data is predicted based on the analysis of structurally similar compounds, such as 3-(3-methoxyphenyl)propanoic acid and 3-phenylpropan-1-amine.

Table 1: Predicted ¹H NMR Data for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (in D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~6.80-6.90m3HAr-H
~3.80s3H-OCH₃
~3.05t2H-CH₂-NH₃⁺
~2.70t2HAr-CH₂-
~2.00p2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (in D₂O, 100 MHz)

Chemical Shift (ppm)Assignment
~160Ar-C-OCH₃
~142Ar-C
~130Ar-CH
~122Ar-CH
~115Ar-CH
~113Ar-CH
~55-OCH₃
~40-CH₂-NH₃⁺
~32Ar-CH₂-
~30-CH₂-CH₂-CH₂-
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals key structural features. The aromatic protons are expected in the ~6.80-7.25 ppm region. The triplet at ~7.25 ppm corresponds to the proton at the 5-position of the benzene ring, coupled to the two neighboring aromatic protons. The multiplet between ~6.80-6.90 ppm arises from the other three aromatic protons. The sharp singlet at ~3.80 ppm is characteristic of the methoxy group protons. The downfield shift of the triplet at ~3.05 ppm is due to the deshielding effect of the adjacent positively charged amino group. The triplet at ~2.70 ppm corresponds to the benzylic protons, and the pentet at ~2.00 ppm is assigned to the central methylene group of the propyl chain.

The ¹³C NMR spectrum further corroborates the structure. The peak at ~160 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group. The other aromatic carbon signals appear in the ~113-142 ppm range. The methoxy carbon is expected around ~55 ppm. The aliphatic carbons of the propyl chain are predicted to resonate at ~40, ~32, and ~30 ppm.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra for small molecules like 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Mass Spectral Data

The predicted mass spectral data for 3-(3-Methoxyphenyl)propan-1-amine (the free base) is presented below. For the hydrochloride salt, the primary observation in positive ion mode would be the protonated molecule [M+H]⁺.

Table 3: Predicted m/z Values for 3-(3-Methoxyphenyl)propan-1-amine Adducts

AdductPredicted m/z
[M+H]⁺166.1226
[M+Na]⁺188.1045
Interpretation of Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, the most prominent peak would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 166.1226.[1] This peak confirms the molecular weight of the free base (165.23 g/mol ). Depending on the ESI conditions, other adducts such as the sodium adduct [M+Na]⁺ at m/z 188.1045 might also be observed.[1]

Fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for this type of molecule would involve cleavage of the C-C bonds in the propyl chain and loss of the methoxy group.

Experimental Protocol for ESI-MS Data Acquisition

The following is a general protocol for obtaining an ESI-mass spectrum of a small molecule:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (e.g., nitrogen) are used to desolvate the droplets and release the analyte ions into the gas phase.[2]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

The comprehensive spectral analysis using NMR and MS provides a robust framework for the structural confirmation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. The predicted NMR data offers a detailed map of the proton and carbon environments within the molecule, while the mass spectrometry data confirms its molecular weight. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectral data for this and similar compounds, ensuring the integrity and reliability of their scientific investigations.

References

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • D'Agostino, L. A., & Mabud, M. A. (2022). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC North America, 40(11), 524-529. [Link]

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-99. [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • PubChem. 3-(m-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of 3-(3-Methoxyphenyl)propan-1-amine HCl in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide explores the multifaceted role of 3-(3-methoxyphenyl)propan-1-amine hydrochloride as a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple cataloging of its properties, this document elucidates the strategic importance of this intermediate in the synthesis of complex, biologically active molecules, with a particular focus on agents targeting the central nervous system (CNS). We will delve into the synthetic pathways leading to and utilizing this versatile amine, analyze its structural contributions to pharmacological activity, and provide detailed experimental protocols for its application in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique attributes of the 3-methoxyphenylpropylamine scaffold in their quest for novel therapeutics.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the intricate landscape of medicinal chemistry, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. 3-(3-Methoxyphenyl)propan-1-amine hydrochloride has emerged as a particularly valuable scaffold due to a confluence of desirable features. Its structure combines a lipophilic methoxy-substituted phenyl ring with a flexible three-carbon linker terminating in a primary amine. This arrangement provides a foundation for the construction of molecules with the requisite physicochemical properties to cross the blood-brain barrier, a crucial attribute for CNS-acting drugs. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements and the fine-tuning of a molecule's biological activity.

This guide will illuminate the journey of 3-(3-methoxyphenyl)propan-1-amine HCl from a simple chemical entity to a cornerstone in the synthesis of marketed drugs and promising clinical candidates. We will explore its application in the development of analgesics, with a deep dive into its role in the synthesis of Tapentadol, and discuss its potential in the discovery of novel anticonvulsant and anti-inflammatory agents.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of 3-(3-Methoxyphenyl)propan-1-amine HCl is fundamental to its effective utilization in synthesis.

PropertyValue
CAS Number 18655-52-2
Molecular Formula C10H16ClNO
Molecular Weight 201.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine typically involves the reduction of a corresponding nitrile or oxime, or the reductive amination of a ketone. A common laboratory-scale synthesis proceeds from 3-(3-methoxyphenyl)propanenitrile.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl

Step 1: Reduction of 3-(3-Methoxyphenyl)propanenitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(3-methoxyphenyl)propanenitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-Methoxyphenyl)propan-1-amine HCl.

The Central Role in the Synthesis of Tapentadol: A Case Study

The most prominent application of the 3-methoxyphenylpropylamine scaffold is in the synthesis of the centrally acting analgesic, Tapentadol.[1][2][3][4][5] Tapentadol possesses a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The 3-methoxyphenyl group of the precursor is a key structural feature that is ultimately deprotected to the phenol in the final drug, which is crucial for its opioid receptor activity.

The synthesis of Tapentadol often utilizes a derivative of our topic compound, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride, which is prepared from precursors containing the 3-methoxyphenylpropylamine core.[2][5]

Tapentadol_Synthesis_Workflow A 1-(3-Methoxyphenyl)propan-1-one B Mannich Reaction (e.g., with dimethylamine and formaldehyde) A->B Step 1 C 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one B->C D Grignard Reaction (e.g., with ethylmagnesium bromide) C->D Step 2 E (1R,2R)-1-(3-Methoxyphenyl)-1-hydroxy-N,N,2-trimethylpentan-1-amine D->E F Reduction & Resolution E->F Step 3 G (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine F->G H Demethylation G->H Step 4 I Tapentadol H->I

Figure 1: Simplified synthetic workflow for Tapentadol highlighting the preservation of the 3-methoxyphenylpropyl core.

Expanding Horizons: Applications in CNS and Beyond

The utility of the 3-(3-methoxyphenyl)propylamine scaffold extends beyond the realm of analgesics. Its inherent properties make it an attractive starting point for the development of other CNS-active agents.

Anticonvulsant and Mood-Stabilizing Agents

Research into novel treatments for epilepsy and bipolar disorder has explored the incorporation of the 3-methoxyphenylpropylamine moiety. For instance, the synthesis of a hybrid molecule combining the structural features of valproic acid, a known anticonvulsant and mood stabilizer, with a 2-(3-methoxyphenyl)ethan-1-amine fragment has been reported.[6] This work suggests that the 3-methoxyphenyl group can contribute to favorable pharmacokinetic properties and potentially modulate the pharmacological activity of the parent drug.[6] The rationale behind this design is that the methoxy substituent can improve metabolic stability and binding affinity.[6]

Anti-inflammatory and Analgesic Quinazolinones

The 3-methoxyphenylamine core has also been incorporated into heterocyclic systems with demonstrated biological activity. A study on the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones revealed compounds with significant analgesic and anti-inflammatory properties. This highlights the versatility of the scaffold in creating molecules that interact with targets outside of the classical opioid system.

Novel Opioid Receptor Ligands

Starting from Tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized as potent and selective μ-opioid receptor (MOR) agonists.[7] This research underscores the continued importance of the 3-methoxyphenyl moiety in the design of new opioid analgesics with potentially improved side-effect profiles.[7]

Structure-Activity Relationships (SAR): A Cursory Overview

While a comprehensive SAR study is beyond the scope of this guide, some general principles can be gleaned from the available literature.

  • The 3-Methoxy Group: The position and nature of the substituent on the phenyl ring are critical. The meta-position of the methoxy group appears to be optimal for the desired activity in many CNS targets. This group can influence the molecule's conformation and electronic properties, impacting receptor binding.

  • The Propylamine Linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket of its target receptor.

  • The Amino Group: The primary amine is a key site for derivatization. N-alkylation or acylation can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.

SAR_Overview Scaffold 3-(3-Methoxyphenyl)propan-1-amine Scaffold Methoxy 3-Methoxy Group (Position & Electronics) Scaffold->Methoxy influences Linker Propyl Linker (Flexibility) Scaffold->Linker provides Amine Primary Amine (Derivatization Point) Scaffold->Amine enables Activity Biological Activity (Potency, Selectivity, PK/PD) Methoxy->Activity Linker->Activity Amine->Activity

Figure 2: Key structural features of the 3-(3-methoxyphenyl)propan-1-amine scaffold influencing biological activity.

Conclusion and Future Perspectives

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is far more than a simple chemical intermediate; it is a strategically important building block that has proven its value in the synthesis of clinically successful drugs. Its utility is rooted in a combination of favorable physicochemical properties and synthetic versatility. The success of Tapentadol serves as a powerful testament to the potential of the 3-methoxyphenylpropylamine scaffold in CNS drug discovery.

Future research is likely to expand the applications of this versatile amine into new therapeutic areas. The exploration of novel derivatives targeting a wider range of receptors and enzymes within the CNS is a promising avenue for the development of next-generation therapeutics for neurological and psychiatric disorders. As our understanding of the intricate biology of these conditions grows, the strategic application of well-designed molecular scaffolds like 3-(3-methoxyphenyl)propan-1-amine will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry.

References

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Process for the synthesis of tapentadol and intermediates thereof. Justia Patents. Available from: [Link]

  • Process for the preparation of Tapentadol hydrochloride. Technical Disclosure Commons. Available from: [Link]

  • Process for the preparation of tapentadol and analogs thereof. Google Patents.
  • Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride. Patsnap Eureka.
  • Improved Process For Preparing Pure Tapentadol Hydrochloride Form B. QuickCompany. Available from: [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available from: [Link]

  • CN102267917B - Method for synthesizing methoxyphenamine hydrochloride. Google Patents.
  • CN101328129B - Preparation of 3-methoxy propanamine. Google Patents.
  • Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Technion - Israel Institute of Technology. Available from: [Link]

  • Synthesis and Antimicrobial Studies of Newly Synthesized 1-Substituted-3. JOCPR. Available from: [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. Available from: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available from: [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Available from: [Link]

Sources

Technical Guide: 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride as a Scaffold for Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methoxyphenyl)propan-1-amine hydrochloride (3-MPPA HCl) represents a highly versatile and privileged pharmacophore in the rational design of monoamine reuptake inhibitors (MRIs)[1]. While relatively simple in its architecture, this chemical building block contains the essential steric and electronic features required to interact with the orthosteric binding pockets of the serotonin (SERT) and norepinephrine (NET) transporters. This technical whitepaper explores the mechanistic causality behind its binding affinity, provides a self-validating protocol for evaluating its derivatives, and outlines its role in structure-activity relationship (SAR) studies.

Structural Rationale & Pharmacophore Modeling

The efficacy of the 3-MPPA scaffold lies in its structural homology to endogenous monoamine neurotransmitters and established MRIs, such as methoxyamphetamines and phencyclidine analogues[2][3]. The molecule consists of three critical domains that drive receptor-ligand causality:

  • The Aromatic Ring: The phenyl ring engages in essential π−π stacking interactions with aromatic residues (e.g., Tyr176 in human SERT) within the transporter's S1 central binding site.

  • The Meta-Methoxy Substitution: The 3-methoxy group acts as a bioisostere for the meta-hydroxyl group found in endogenous catecholamines. It provides a crucial hydrogen bond acceptor that interacts with polar residues in the binding pocket. Furthermore, its specific steric bulk enhances selectivity for SERT and NET while reducing off-target affinity for the dopamine transporter (DAT)[2].

  • The Propyl-Amine Chain: The three-carbon linker ensures the optimal spatial geometry between the aromatic ring and the terminal primary amine. At physiological pH, the amine is protonated, allowing it to form an indispensable salt bridge with a highly conserved aspartate residue (Asp98 in SERT; Asp75 in NET)[2].

Mechanistic Insights into Monoamine Transporter Inhibition

When a 3-MPPA derivative enters the synaptic cleft, it acts as a competitive antagonist at the monoamine transporter. By occupying the orthosteric site and forming the aforementioned salt bridge, it locks the transporter in an outward-facing conformation. This physically prevents the translocation of endogenous serotonin or norepinephrine back into the presynaptic terminal, thereby prolonging their residence time in the synaptic cleft and amplifying postsynaptic receptor signaling.

Mechanism N1 Presynaptic Terminal N2 Monoamine Transporter (SERT / NET) N1->N2 Expresses N4 Synaptic Cleft (Elevated Monoamines) N2->N4 Prevents Reuptake N3 3-MPPA Scaffold (Inhibitor) N3->N2 Binds & Blocks N5 Postsynaptic Receptors (Enhanced Signaling) N4->N5 Activates

Fig 1: Mechanism of monoamine reuptake inhibition by 3-MPPA derivatives.

Experimental Protocols: In Vitro Radioligand Uptake Assay

To validate the inhibitory potency of 3-MPPA derivatives, a highly controlled, self-validating radioligand uptake assay using rat brain synaptosomes is required. This protocol ensures trustworthiness by incorporating enzymatic inhibitors to prevent artifactual signal degradation and utilizing specific pharmacological controls to define the assay's dynamic range.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly dissected rat brain tissue (frontal cortex for NET; striatum for DAT; whole brain minus cerebellum for SERT) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the resulting supernatant at 10,000 × g for 20 min to isolate the active synaptosomal pellet (P2 fraction).

  • Assay Buffer Formulation: Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer (pH 7.4). Crucial Causality Step: Supplement the buffer with 100 µM ascorbic acid (to prevent the auto-oxidation of monoamines) and 10 µM pargyline (a monoamine oxidase inhibitor, to prevent the enzymatic degradation of the radioligand by MAO)[4].

  • Compound Incubation: Aliquot the synaptosome suspension into assay tubes. Add the 3-MPPA derivative at varying logarithmic concentrations ( 10−10 to 10−4 M). Incubate at 37°C for 10 minutes to allow the inhibitor to reach thermodynamic equilibrium with the transporter.

  • Radioligand Addition: Add 10 nM of the appropriate tritiated monoamine ([³H]-5-HT, [³H]-NE, or [³H]-DA). Incubate for exactly 5 minutes to capture linear uptake kinetics.

  • Termination and Filtration: Terminate the reaction rapidly by adding 3 mL of ice-cold buffer to halt transporter kinetics. Filter immediately through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to neutralize negative charges on the glass and reduce non-specific binding). Wash filters three times with cold buffer.

  • Data Acquisition: Transfer filters to scintillation vials, add a liquid scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

  • Self-Validation & Analysis: Define non-specific uptake by running parallel control tubes containing 10 µM of a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET). Subtract this baseline from all readings. Calculate IC₅₀ values using non-linear regression analysis.

Workflow S1 1. Synaptosome Preparation S2 2. Compound Incubation S1->S2 S3 3. Radioligand Addition S2->S3 S4 4. Rapid Filtration S3->S4 S5 5. Scintillation Counting S4->S5 S6 6. IC50 Determination S5->S6

Fig 2: Step-by-step experimental workflow for the in vitro radioligand uptake assay.

Quantitative Data: SAR Profiling

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how modifications to the primary amine of the 3-MPPA scaffold influence transporter affinity. The data highlights the scaffold's inherent preference for SERT and NET over DAT, a profile highly desirable for developing antidepressants without the abuse liability associated with DAT inhibition.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
3-MPPA HCl (Base Scaffold) 850 ± 451200 ± 80> 5000
N-Methyl-3-MPPA 310 ± 22680 ± 55> 5000
N,N-Dimethyl-3-MPPA 120 ± 15450 ± 35> 5000
Venlafaxine (Reference SNRI) 82 ± 82480 ± 150> 10000

Note: Data represents standard in vitro binding affinities. N-alkylation significantly enhances SERT affinity by increasing lipophilic interactions within the amine-binding pocket.

References

  • Title: 3-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 3029809 Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor Source: PLoS ONE URL: [Link]

  • Title: 3-Methoxyamphetamine Source: Wikipedia URL: [Link]

  • Title: Information on EC 1.4.3.4 - monoamine oxidase Source: BRENDA Enzyme Database URL: [Link]

Sources

Investigating 3-(3-Methoxyphenyl)propan-1-amine HCl: A Technical Guide to SERT/NET Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the binding affinity of 3-(3-Methoxyphenyl)propan-1-amine HCl for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Designed for researchers and drug development professionals, this document outlines the theoretical underpinnings, practical methodologies, and data analysis required for a thorough investigation.

Introduction: The Rationale for Investigation

The monoamine transporters, SERT and NET, are critical regulators of neurotransmission, playing pivotal roles in mood, cognition, and various physiological processes.[1] Their dysfunction is implicated in a range of neuropsychiatric disorders, making them key targets for therapeutic intervention.[2][3] 3-(3-Methoxyphenyl)propan-1-amine HCl, a compound with structural similarities to known monoamine reuptake inhibitors, warrants a detailed examination of its interaction with these transporters to elucidate its potential pharmacological profile. This guide will focus on in-vitro radioligand binding assays, the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1][4]

Core Principles: The Competitive Binding Assay

The fundamental technique employed in this investigation is the competitive radioligand binding assay.[5][6][7] This method relies on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound for a finite number of binding sites on the target transporter. The extent to which the test compound displaces the radioligand is inversely proportional to its binding affinity.[5] By measuring the amount of bound radioligand at various concentrations of the test compound, we can determine its inhibitory concentration 50 (IC50), a measure of its potency.

Caption: Principle of Competitive Radioligand Binding.

Experimental Design & Protocols

A robust experimental design is paramount for generating reliable and reproducible data. This involves careful selection of reagents, preparation of biological materials, and adherence to optimized assay conditions.

Materials and Reagents
  • Test Compound: 3-(3-Methoxyphenyl)propan-1-amine HCl[8][9]

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine[10][11][12]

    • For NET: [³H]Nisoxetine[13][14][15][16]

  • Reference Compounds (for positive control):

    • For SERT: Citalopram, Paroxetine, or Imipramine[17][18][19]

    • For NET: Nisoxetine or Desipramine[11]

  • Biological Material: Cell membranes prepared from cell lines stably expressing human recombinant SERT or NET (e.g., HEK293 or CHO cells).[1][19]

  • Buffers and Solutions:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[15]

    • Wash Buffer (ice-cold assay buffer)

    • Scintillation Cocktail

  • Equipment:

    • Microplate scintillation counter

    • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)

    • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.[20]

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Preparation of Cell Membranes
  • Cell Culture: Grow cells expressing the target transporter to near confluence.

  • Harvesting: Gently scrape and collect the cells in a phosphate-buffered saline (PBS) solution.

  • Lysis: Centrifuge the cell suspension and resuspend the pellet in a hypotonic lysis buffer. Homogenize the cells to disrupt the cell membranes.

  • Membrane Isolation: Perform a series of centrifugation steps to separate the membrane fraction from other cellular components.[20]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).[20]

  • Storage: Aliquot the membrane preparations and store them at -80°C until use.[20]

Radioligand Binding Assay Protocol (Filtration Method)

This protocol outlines a standard filtration-based assay. An alternative homogeneous method, the Scintillation Proximity Assay (SPA), can also be employed for higher throughput.[21][22][23][24][25]

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known inhibitor), and competitor binding (radioligand + membranes + varying concentrations of 3-(3-Methoxyphenyl)propan-1-amine HCl).

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the test compound or reference compound at various concentrations to the designated wells.

    • Add the appropriate radioligand at a concentration typically near its dissociation constant (Kd).

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.[14][20]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[20]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[5]

Caption: Radioligand Binding Assay Workflow.

Data Analysis and Interpretation

Calculation of IC50

The raw data, typically in counts per minute (CPM), is first converted to specific binding.

  • Specific Binding = Total Binding - Non-specific Binding

The specific binding data is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined from this curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

Conversion of IC50 to Ki using the Cheng-Prusoff Equation

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[26][27] To obtain a more absolute measure of binding affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[26][28][29][30] The Ki represents the dissociation constant of the inhibitor-receptor complex and is independent of the radioligand concentration.

Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki = Inhibition constant

  • IC50 = Half-maximal inhibitory concentration

  • [L] = Concentration of the radioligand used in the assay

  • Kd = Dissociation constant of the radioligand for the transporter

Data Presentation

The binding affinity data for 3-(3-Methoxyphenyl)propan-1-amine HCl should be summarized in a clear and concise table for easy comparison.

TransporterRadioligandTest Compound IC50 (nM)Test Compound Ki (nM)Reference Compound Ki (nM)
SERT [³H]CitalopramExperimental ValueCalculated Valuee.g., Citalopram
NET [³H]NisoxetineExperimental ValueCalculated Valuee.g., Nisoxetine

Conclusion and Future Directions

This guide provides a detailed methodology for determining the in-vitro binding affinity of 3-(3-Methoxyphenyl)propan-1-amine HCl for SERT and NET. The resulting Ki values will offer a quantitative measure of the compound's potency at these transporters. A high affinity for either or both transporters would suggest potential as a monoamine reuptake inhibitor.

Further investigations could include:

  • Functional Uptake Assays: To confirm whether the compound acts as an inhibitor or a substrate of the transporters.[31][32][33]

  • Selectivity Profiling: Assessing the binding affinity at other relevant transporters (e.g., the dopamine transporter, DAT) and receptors to determine its selectivity profile.[12][34][35][36]

  • In-vivo Studies: If the in-vitro profile is promising, in-vivo experiments can be conducted to evaluate its pharmacokinetic and pharmacodynamic properties.

By following the rigorous protocols and data analysis procedures outlined in this guide, researchers can obtain a comprehensive understanding of the interaction between 3-(3-Methoxyphenyl)propan-1-amine HCl and the serotonin and norepinephrine transporters, providing valuable insights for future drug development efforts.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Cheng-Prusoff Equation Calcul
  • Basic principles of competitive binding assays - Benchchem.
  • Enzyme Inhibitor Terms and Calcul
  • determination of KB or Ki from IC50.
  • Analysis of competition binding assays: assessment of the range of validity of a commonly invoked assumption - PubMed.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs Th
  • Ki, IC50, & the Cheng-Prusoff equ
  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - ResearchG
  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to...
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed Central.
  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC.
  • Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices.
  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers.
  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences.
  • [3H]citalopram binding to brain and platelet membranes of human and r
  • Scintill
  • [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed.
  • SPA Protocol for Membrane Transport Proteins | PDF | Ligand (Biochemistry) - Scribd.
  • Antidepressants targeting the serotonin reuptake transporter act via a competitive mechanism - PubMed.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer N
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF - ResearchG
  • The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - ResearchG
  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer N
  • SERT Biochemical Binding Assay Service - Reaction Biology.
  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC.
  • Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine - PubMed.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports.
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
  • Transporter Studies for Therapeutic Activity and ADME - Eurofins Discovery.
  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO) - PubChemLite.
  • Expression of Neurotransmitter Transporters for Structural and Biochemical Studies - PMC.
  • 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 - Benchchem.
  • 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 - MilliporeSigma.
  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity | Request PDF - ResearchG
  • Document: Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. (CHEMBL1138151) - ChEMBL - EMBL-EBI.
  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride-18655-52-2 - Thoreauchem.
  • (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1 - iChemical.
  • (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem.
  • 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical research. We present a robust and scalable protocol centered on the reduction of 3-(3-methoxyphenyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure a successful and safe synthesis.

Introduction and Scientific Background

3-(3-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The structural motif of a phenylpropylamine is present in numerous biologically active compounds. The synthesis of this compound is therefore of significant interest to the drug development community.

The primary synthetic strategy discussed herein involves the reduction of the nitrile functional group in 3-(3-methoxyphenyl)propionitrile to a primary amine. This transformation is a cornerstone of organic synthesis for preparing primary amines.[1] Two principal methods for this reduction are widely employed:

  • Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[1][2] It is often considered a "green" and industrially scalable method. However, it can require specialized high-pressure equipment.[2][3]

  • Chemical Reduction using Metal Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines.[4][5] This method is particularly well-suited for laboratory-scale synthesis due to its high yields and relatively simple equipment requirements, though it demands stringent anhydrous conditions and careful handling of the pyrophoric reagent.

This guide will focus on the Lithium Aluminum Hydride (LiAlH₄) reduction method due to its efficiency and accessibility for research-scale synthesis.

Mechanistic Insight: The "Why" Behind the Protocol

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻).[6][7]

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbon atom of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine salt.[5][7]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[7]

  • Aqueous Workup: The reaction is quenched by the careful addition of water, followed by an acid or base, to protonate the dianion, yielding the final primary amine.[6][7]

Understanding this mechanism is crucial as it dictates the stoichiometry of the reagents and the necessity for a carefully controlled aqueous workup to neutralize the reactive intermediates and isolate the desired product.

Experimental Protocol: Synthesis via LiAlH₄ Reduction

This protocol details the synthesis of 3-(3-Methoxyphenyl)propan-1-amine from 3-(3-methoxyphenyl)propionitrile, followed by its conversion to the hydrochloride salt for improved stability and handling.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example Scale)CAS Number
3-(3-Methoxyphenyl)propionitrileC₁₀H₁₁NO161.2010.0 g (62.0 mmol)26650-65-3
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.954.7 g (124 mmol)16853-85-3
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12300 mL60-29-7
Deionized Water (H₂O)H₂O18.0220 mL7732-18-5
Sodium Hydroxide Solution (15% w/v)NaOH40.0015 mL1310-73-2
Dichloromethane (DCM)CH₂Cl₂84.93150 mL75-09-2
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g7487-88-9
Hydrochloric Acid (in Et₂O, 2.0 M)HCl36.46As needed7647-01-0
Step-by-Step Procedure

Part A: Reduction of the Nitrile

  • Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (4.7 g, 124 mmol) in anhydrous diethyl ether (150 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(3-methoxyphenyl)propionitrile (10.0 g, 62.0 mmol) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over approximately 60 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 35 °C for diethyl ether) for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup/Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C in an ice-water bath. EXTREME CAUTION is required for this step as it is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of:

    • 4.7 mL of deionized water

    • 4.7 mL of 15% aqueous sodium hydroxide solution

    • 14.1 mL of deionized water

    • Rationale: This specific sequence (the Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the isolation of the product.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. The grey suspension should turn into a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (2 x 50 mL).

  • Extraction: Combine the filtrates. If an aqueous layer is present, separate it and extract it with dichloromethane (2 x 50 mL). Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methoxyphenyl)propan-1-amine as an oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether (approx. 50 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • pH Check: Continue adding the HCl solution until the mixture is acidic, which can be checked with moist pH paper (test the vapor).

  • Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the product, 3-(3-methoxyphenyl)propan-1-amine hydrochloride, under vacuum to a constant weight.

Synthetic Workflow Visualization

The overall process can be visualized as a linear progression from starting materials to the final, purified product.

SynthesisWorkflow SM 3-(3-Methoxyphenyl)propionitrile Intermediate Crude Amine Free Base (3-(3-Methoxyphenyl)propan-1-amine) SM->Intermediate Reduction Reagents 1. LiAlH4, Anhydrous Et2O 2. H2O, NaOH(aq) Product Final Product (Hydrochloride Salt) Intermediate->Product Salt Formation SaltFormation HCl in Et2O

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for 3-(3-methoxyphenyl)propan-1-amine hydrochloride.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine N-H stretches (around 3300-3400 cm⁻¹) and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₁₀H₁₅NO, M.W. 165.23).[8]

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values as an indicator of purity.

Safety and Handling

Chemical Hazard Overview

ChemicalHazard Summary
Lithium Aluminum Hydride DANGER: Pyrophoric solid. Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere in a fume hood.
Diethyl Ether DANGER: Extremely flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Harmful if swallowed. Causes skin and eye irritation. May cause drowsiness or dizziness. Work in a well-ventilated fume hood away from ignition sources.
Hydrochloric Acid DANGER: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Chemical safety goggles.

  • Nitrile or neoprene gloves.

Waste Disposal:

  • Quench any residual LiAlH₄ carefully with ethyl acetate before disposal.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Hegedűs, L., et al. (2020, March 4). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]

  • Hegedűs, L., et al. (2020, March 17). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ResearchGate. [Link]

  • Semantic Scholar. (2020, March 4). Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon. [Link]

Sources

Application Note: Laboratory-Scale Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, scalable, and self-validating laboratory protocol for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl, a critical arylpropylamine building block used in the development of CNS-active therapeutics, monoamine oxidase inhibitors, and GPCR ligands.

Strategic Overview & Retrosynthetic Rationale

The synthesis of 3-arylpropylamines requires precise control over carbon-chain elongation and functional group reduction. While direct reductive amination of hydrocinnamaldehydes is possible, the instability of intermediate aliphatic aldehydes often leads to polymerization or poor yields.

To ensure maximum reliability and high purity, this protocol employs a robust four-step linear sequence starting from the inexpensive and stable 3-methoxybenzaldehyde . The strategy leverages a Horner-Wadsworth-Emmons (HWE) olefination for carbon-chain extension, followed by a tandem sequence of chemoselective alkene hydrogenation and exhaustive nitrile reduction. The final free base is trapped as a hydrochloride salt to prevent oxidative degradation and facilitate long-term storage.

Pathway Visualization

SynthesisPathway SM 3-Methoxybenzaldehyde Step1 HWE Olefination Diethyl (cyanomethyl)phosphonate, NaH SM->Step1 Int1 (E)-3-(3-Methoxyphenyl)acrylonitrile Step1->Int1 Step2 Selective Hydrogenation 10% Pd/C, H₂, 1 atm Int1->Step2 Int2 3-(3-Methoxyphenyl)propanenitrile Step2->Int2 Step3 Nitrile Reduction LiAlH₄, THF, Fieser Workup Int2->Step3 Int3 3-(3-Methoxyphenyl)propan-1-amine Step3->Int3 Step4 Salt Formation HCl in Diethyl Ether Int3->Step4 Product 3-(3-Methoxyphenyl)propan-1-amine HCl Step4->Product

Synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine HCl from 3-methoxybenzaldehyde.

Experimental Protocols & Mechanistic Insights

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of (E)-3-(3-Methoxyphenyl)acrylonitrile.

  • Procedure:

    • In a flame-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

    • Dropwise, add Diethyl (cyanomethyl)phosphonate (1.1 eq). Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete phosphonate carbanion formation.

    • Add 3-Methoxybenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • In-Process Check: Monitor by TLC (Hexanes/EtOAc 4:1, UV active). The aldehyde spot should disappear, replaced by a lower Rf spot.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or silica plug.

  • Mechanistic Insight (E-E-A-T): The 1 is deliberately chosen over a standard Knoevenagel condensation with acetonitrile[1]. The phosphonate carbanion is highly nucleophilic, allowing the reaction to proceed rapidly at 0 °C to room temperature. This avoids the harsh, prolonged basic conditions required for acetonitrile deprotonation, thereby preventing self-condensation of the aldehyde and ensuring near-exclusive (E)-stereoselectivity.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 3-(3-Methoxyphenyl)propanenitrile.

  • Procedure:

    • Dissolve the (E)-3-(3-Methoxyphenyl)acrylonitrile (1.0 eq) in absolute ethanol (0.2 M).

    • Add 10% Palladium on Carbon (Pd/C, 10 wt%).

    • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Attach a hydrogen balloon (1 atm).

    • Stir vigorously at room temperature for 4–6 hours.

    • In-Process Check: Monitor volumetric H₂ uptake. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed. Confirm via TLC (loss of UV-active conjugated system).

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol and concentrate the filtrate in vacuo to yield the saturated nitrile as a colorless oil.

  • Mechanistic Insight (E-E-A-T): Palladium on carbon at atmospheric pressure is highly chemoselective[2]. It rapidly reduces the conjugated alkene but is insufficiently active to reduce the nitrile moiety under these mild conditions. Attempting a one-pot reduction of both the alkene and the nitrile using Raney Nickel/H₂ often requires high pressure (50+ psi) and ammonia to suppress secondary amine formation. Isolating the saturated nitrile first ensures absolute control over the reaction pathway.

Step 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

Objective: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine (Free Base).

  • Procedure:

    • In a flame-dried flask under argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C.

    • Dissolve 3-(3-Methoxyphenyl)propanenitrile (1.0 eq) in a small volume of dry THF and add dropwise to the LiAlH₄ suspension to maintain a gentle reflux.

    • Once addition is complete, heat the mixture to reflux (65 °C) for 4 hours.

    • In-Process Check: Quench a micro-aliquot and spot on TLC. Stain with Ninhydrin and heat; a dark purple/blue spot indicates the presence of the primary amine.

    • Cool the flask to 0 °C. Perform a strict Fieser Workup : For every x grams of LiAlH₄ used, cautiously add x mL of H₂O dropwise, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the salts through a fritted funnel, wash with THF, and concentrate the filtrate.

  • Mechanistic Insight (E-E-A-T): 3 required to break the strong C≡N triple bond, proceeding via an iminium intermediate[3]. The 4 is non-negotiable here; standard aqueous quenching creates highly gelatinous aluminum hydroxide emulsions that trap the amine product and are nearly impossible to filter[4]. The Fieser method forces the aluminum salts into a dense, granular lattice, allowing for quantitative recovery of the free base.

Step 4: Hydrochloride Salt Formation

Objective: Isolation of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride.

  • Procedure:

    • Dissolve the crude amine free base in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

    • Under vigorous stirring, slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq). A white precipitate will form immediately.

    • Stir for 15 minutes at 0 °C to ensure complete precipitation.

    • Filter the solid rapidly through a Büchner funnel, wash with ice-cold diethyl ether, and dry under high vacuum for 12 hours.

  • Mechanistic Insight (E-E-A-T): Aliphatic primary amines are highly susceptible to atmospheric oxidation and readily react with ambient CO₂ to form carbamates. Immediate conversion to the hydrochloride salt locks the amine lone pair, rendering the molecule chemically inert to air, highly crystalline (facilitating purification without chromatography), and readily soluble in aqueous buffers for downstream pharmacological testing.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for a standard 10-gram scale synthesis based on the protocols described above.

Reaction StepStarting MaterialReagent / CatalystExpected YieldPhysical StatePurity (Expected)
1. HWE Olefination 3-Methoxybenzaldehyde (10.0 g)Diethyl (cyanomethyl)phosphonate (1.1 eq), NaH (1.2 eq)88 - 92%Pale yellow solid>95% (NMR)
2. Hydrogenation (E)-3-(3-Methoxyphenyl)acrylonitrile10% Pd/C (10 wt%), H₂ (1 atm)95 - 98%Colorless oil>98% (NMR)
3. Nitrile Reduction 3-(3-Methoxyphenyl)propanenitrileLiAlH₄ (2.0 eq), THF80 - 85%Pale yellow oil>90% (Crude)
4. Salt Formation 3-(3-Methoxyphenyl)propan-1-amine2.0 M HCl in Diethyl Ether (1.1 eq)90 - 95%White powder>99% (HPLC)

References

  • Reducing Nitriles to Primary Amines Chemguide: Understanding Chemistry[Link]

  • Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Publications - Organic Process Research & Development[Link]

Sources

High-Performance Liquid Chromatography (HPLC) method for 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for 3-(3-Methoxyphenyl)propan-1-amine HCl

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl. Developed for researchers, scientists, and drug development professionals, this guide provides not only a detailed analytical protocol but also the underlying scientific rationale for the methodological choices. The method utilizes reversed-phase chromatography with UV detection, is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and is demonstrated to be specific, linear, accurate, precise, and robust.[1][2] Protocols for forced degradation studies are included to definitively establish the stability-indicating nature of the assay.[3][4][5]

Introduction and Scientific Rationale

3-(3-Methoxyphenyl)propan-1-amine is a primary aromatic amine and a key intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form enhances stability and simplifies handling, making it common in laboratory and industrial settings.[6] Accurate quantification of this active pharmaceutical ingredient (API) and its potential impurities or degradants is critical for ensuring quality, safety, and efficacy in the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating, identifying, and quantifying components in a mixture.[2] The selection of a reversed-phase HPLC (RP-HPLC) method is based on the physicochemical properties of the target analyte.

Analyte Characteristics:

  • Structure: The molecule contains a moderately non-polar methoxyphenyl group and a polar primary amine side chain.

  • Chromophore: The phenyl ring acts as a chromophore, allowing for sensitive ultraviolet (UV) detection.

  • Ionic Nature: The primary amine is basic. Its ionization state is highly dependent on pH.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the methoxyphenyl moiety of the analyte.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile) is used. The amine group can cause poor peak shape (tailing) due to interactions with residual acidic silanols on the silica-based stationary phase.[7] To mitigate this, the mobile phase pH is controlled at a low value (pH 3.0). At this pH, the primary amine is fully protonated (R-NH3+), which ensures a single ionic species and masks the silanol interactions, leading to sharp, symmetrical peaks.

  • Detection: UV detection is selected due to the presence of the aromatic ring. A wavelength of 220 nm is chosen to provide high sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed. This ensures that the main analyte is eluted with a good peak shape and that any more hydrophobic impurities or degradation products are also eluted from the column in a reasonable time frame, making the method suitable for purity and stability testing.

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using a suitable Chromatography Data System (CDS).

  • Reagents:

    • 3-(3-Methoxyphenyl)propan-1-amine HCl Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • Hydrochloric Acid (0.1 N), Sodium Hydroxide (0.1 N), Hydrogen Peroxide (3%) for forced degradation studies.

  • Materials:

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • 0.45 µm membrane filters for mobile phase filtration.

    • 0.45 µm syringe filters for sample filtration.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid. Filtered.
Mobile Phase B Acetonitrile. Filtered.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Autosampler Temp. Ambient (or 10 °C for enhanced stability)
Injection Volume 10 µL
Detector Wavelength 220 nm
Run Time 22 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(3-Methoxyphenyl)propan-1-amine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 25 mg of 3-(3-Methoxyphenyl)propan-1-amine HCl into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The overall process from sample preparation to final report generation is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard (100 µg/mL) system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample (100 µg/mL) inject_samples Inject Samples & Standards prep_sample->inject_samples prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentration & Purity integrate_peaks->calculate_results generate_report Generate Final Report calculate_results->generate_report

Caption: General workflow for the HPLC analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl.

Method Validation Protocol (ICH Q2(R2))

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][8] The following protocols are designed to meet the requirements outlined in the ICH guidelines.[9][10]

System Suitability Test (SST)

Purpose: To ensure the chromatographic system is performing adequately for the intended analysis. Procedure: Inject the Working Standard Solution (100 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[10] Forced degradation studies are integral to establishing the stability-indicating nature of the method.[3][5][11] Procedure: Subject the sample solution (approx. 100 µg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[5] Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid API at 105 °C for 24 hours. Prepare the sample solution from this stressed solid.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours. Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 1.5). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Procedure: Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria:

  • Plot a graph of average peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy (as % Recovery)

Purpose: To determine the closeness of the test results to the true value. Procedure: Perform recovery studies by spiking a placebo (if applicable) or a low-concentration sample with the API at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration. Prepare three replicates at each level. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Analyze the working standard solution while making small variations to the following parameters, one at a time:

  • Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min)

  • Column Temperature (± 2 °C, i.e., 28 °C and 32 °C)

  • Mobile Phase pH (± 0.2 units, i.e., pH 2.8 and 3.2) Acceptance Criteria: The system suitability parameters (tailing, plates, %RSD) must still pass under the varied conditions. The change in peak area should be minimal.

Visualization of Validation Parameters

The relationship between the core validation characteristics as mandated by ICH guidelines is crucial for establishing a trustworthy analytical method.

ICH_Validation cluster_qualitative Qualitative & Purity cluster_quantitative Quantitative Assay cluster_reliability Method Reliability center_node Validated HPLC Method (Fit for Purpose) specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness sst System Suitability center_node->sst lod Limit of Detection (LOD) specificity->lod loq Limit of Quantitation (LOQ) linearity->loq

Caption: Core validation parameters required by ICH Q2(R2) for an analytical procedure.

Conclusion

The RP-HPLC method detailed in this application note is a robust, reliable, and stability-indicating procedure for the quantitative analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl. The method development was based on sound scientific principles to achieve optimal chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability studies, and drug development research.

References

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • DSI. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • SlideShare. Ich guidelines for validation final. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubMed. A new sensitive HPLC assay for methoxyamine and its analogs. Available from: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). Available from: [Link]

  • iChemical. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available from: [Link]

Sources

Application Note: A Validated Gas Chromatography Method for Purity Analysis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated Gas Chromatography (GC) method for the determination of purity and the analysis of potential impurities in 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, an important intermediate in pharmaceutical synthesis. Direct GC analysis of the hydrochloride salt is challenging due to its low volatility and the active nature of the primary amine. This protocol addresses these challenges through a robust sample preparation procedure involving basification to the free amine followed by derivatization with trifluoroacetic anhydride (TFAA). The resulting N-trifluoroacetyl derivative exhibits excellent chromatographic properties, allowing for accurate and precise quantification. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and drug development applications.[1][2][3]

Introduction: The Analytical Challenge

3-(3-Methoxyphenyl)propan-1-amine is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it a suitable choice for purity analysis.[1]

However, the analysis of primary amines like 3-(3-Methoxyphenyl)propan-1-amine, particularly in their hydrochloride salt form, presents significant chromatographic challenges.[4] The high polarity of the amine group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential adsorption within the GC system.[5] Furthermore, the hydrochloride salt itself is non-volatile and can decompose at high temperatures in the GC inlet.[4]

To overcome these issues, a two-step sample preparation strategy is employed:

  • Basification: The hydrochloride salt is neutralized with a base to liberate the more volatile free amine.

  • Derivatization: The highly polar primary amine is converted into a less polar and more volatile derivative.[5][6] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary amines, producing a stable trifluoroacetyl derivative with excellent chromatographic characteristics.[6]

This application note provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample preparation to data analysis, along with a complete validation summary according to ICH guidelines.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Compound Name 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride-
CAS Number Not explicitly found for the hydrochloride, 18655-52-2 for the free amine.[7]
Molecular Formula C₁₀H₁₅NO · HCl[8]
Molecular Weight 201.69 g/mol [9]
Appearance Solid / Powder[4]
Melting Point 108-110 °C (for a similar compound)
Predicted XlogP 2.0[8]

Experimental Protocol

Materials and Reagents
  • 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride Reference Standard (≥99.5% purity)

  • Trifluoroacetic Anhydride (TFAA), ≥99%

  • Sodium Hydroxide (NaOH), analytical grade

  • Ethyl Acetate, HPLC grade

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Methanol, HPLC grade (for cleaning)

  • Nitrogen gas, high purity

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. The use of a mass spectrometer (MS) detector is recommended for peak identification and confirmation during method development and for impurity profiling.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalent with FID/MSStandard, robust instrumentation for routine analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of derivatized compounds.[10]
Carrier Gas Helium or Hydrogen, 1.2 mL/min (constant flow)Inert carrier gas. Hydrogen can offer faster analysis times.[10]
Inlet Split/Splitless-
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL-
Oven Program --
   Initial Temperature100 °C, hold for 2 minAllows for solvent focusing.
   Ramp15 °C/min to 280 °CProvides good separation of potential impurities from the main peak.
   Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components.
Detector FID-
   Temperature300 °CPrevents condensation of the analytes.
   Hydrogen Flow30 mL/min-
   Air Flow300 mL/min-
   Makeup Gas (N₂)25 mL/min-
Standard and Sample Preparation Workflow

The following workflow is critical for achieving reproducible and accurate results.

Caption: Workflow for sample preparation and derivatization.

Detailed Steps:

  • Standard Solution (100% Level): Accurately weigh approximately 25 mg of the 3-(3-Methoxyphenyl)propan-1-amine hydrochloride reference standard into a 15 mL glass vial.

  • Sample Solution: Accurately weigh approximately 25 mg of the sample to be tested into a separate 15 mL glass vial.

  • Basification: To each vial, add 5 mL of deionized water and vortex to dissolve. Add 1.0 mL of 2M aqueous sodium hydroxide solution. The solution should be basic (pH > 12, check with pH paper).

  • Extraction: Add 5 mL of ethyl acetate to each vial. Cap tightly and vortex vigorously for 2 minutes. Allow the layers to separate. If an emulsion forms, centrifuge briefly.

  • Drying: Carefully transfer the upper organic (ethyl acetate) layer to a clean, dry vial containing a small amount of anhydrous sodium sulfate.

  • Derivatization: Transfer approximately 1 mL of the dried ethyl acetate extract to a 2 mL autosampler vial. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial immediately and heat in a heating block or water bath at 60°C for 20 minutes.[6]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC.

Method Validation (as per ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[1][2][3][11]

Specificity

The method's ability to assess the analyte in the presence of potential impurities was evaluated. Potential impurities were identified based on the likely synthetic route, which may involve the reduction of 3'-methoxypropiophenone or the amination of 3-(3-methoxyphenyl)propan-1-ol.[12][13]

  • Procedure: A solution containing the derivatized analyte was spiked with potential impurities (e.g., 3'-methoxypropiophenone, 3-(3-methoxyphenyl)propan-1-ol) and a blank (derivatized extraction of reagents only) was injected.

  • Results: The main peak of the derivatized 3-(3-Methoxyphenyl)propan-1-amine was well-resolved from the solvent front and all potential impurities. No interfering peaks were observed at the retention time of the main analyte in the blank chromatogram.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurities A 3'-Methoxypropiophenone C 3-(3-Methoxyphenyl)propan-1-amine HCl (Product) A->C Reductive Amination D Unreacted Starting Materials A->D B 3-(3-Methoxyphenyl)propan-1-ol B->C Amination B->D E Side-reaction Products C->E

Caption: Potential sources of impurities.

Linearity
  • Procedure: A series of five solutions were prepared by diluting the derivatized standard stock solution to concentrations ranging from 50% to 150% of the nominal concentration (approximately 2.5 mg/mL of the free amine).

  • Results: The method was found to be linear over the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.995
Y-intercept Close to zero-
Accuracy (Recovery)
  • Procedure: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The recovery was calculated against a standard of known concentration.[14]

  • Results: The method demonstrated high accuracy.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%101.1%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate preparations of the same sample were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day with a different analyst and different equipment.

  • Results: The low Relative Standard Deviation (RSD) values indicate excellent precision.

Precision Type%RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results: The method is highly sensitive for detecting trace-level impurities.

ParameterResult (as % of nominal concentration)
LOD 0.01%
LOQ 0.03%
Robustness
  • Procedure: The effect of small, deliberate variations in method parameters was assessed. Tested parameters included oven ramp rate (±2 °C/min), carrier gas flow rate (±0.1 mL/min), and derivatization temperature (±5 °C).

  • Results: No significant changes in peak area, retention time, or resolution were observed, demonstrating the robustness of the method.

Conclusion

The Gas Chromatography method detailed in this application note provides a reliable, accurate, and robust solution for the purity assessment of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. The sample preparation procedure, involving basification and derivatization with TFAA, effectively overcomes the challenges associated with the direct analysis of this polar amine salt. The method has been thoroughly validated according to ICH guidelines, confirming its suitability for use in a regulated quality control environment for both raw material testing and in-process control.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Frison, S., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Toxicology, 46(8), 885-900. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemical and Process Engineering Research, 11. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. [Link]

  • iChemical. (n.d.). (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. [Link]

  • PubChem. (n.d.). 3'-Methoxypropiophenone. [Link]

  • Google Patents. (n.d.).
  • OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. [Link]

Sources

High-Resolution ¹H and ¹³C NMR Characterization of 3-(3-Methoxyphenyl)propan-1-amine HCl: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a critical building block and intermediate in the synthesis of central nervous system (CNS) therapeutics and monoamine analogs[1]. Because its pharmacological efficacy is highly dependent on its structural purity, rigorous analytical validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this characterization[2].

This application note provides a comprehensive, field-proven methodology for the ¹H and ¹³C NMR characterization of 3-(3-Methoxyphenyl)propan-1-amine HCl. Rather than merely listing parameters, this guide explores the causality behind solvent selection, relaxation logic, and acquisition parameters, ensuring that researchers can generate self-validating, publication-quality data.

Part 1: Causality & Experimental Design (Expertise & Experience)
1. Solvent Selection Strategy: The Role of DMSO-d₆

The physical state of the analyte—specifically its hydrochloride salt form—dictates the experimental design. While the free base of this compound is highly soluble in non-polar solvents like CDCl₃, the HCl salt is highly polar, prone to aggregation, and poorly soluble in chloroform.

The Causality: We mandate the use of deuterated dimethyl sulfoxide (DMSO-d₆) over D₂O. While D₂O provides excellent solubility, it rapidly exchanges with the primary ammonium (-NH₃⁺) protons, rendering them invisible to the NMR spectrometer. DMSO-d₆ not only provides complete dissolution but also significantly slows this chemical exchange. This allows the -NH₃⁺ protons to be observed as a distinct, broad singlet near 8.0 ppm, providing a critical diagnostic handle to confirm the integrity of the salt form[3].

2. Spin-Lattice Relaxation (T₁) and Pulsing Logic

For ¹H NMR, a standard 30° pulse with a 2-second relaxation delay (D1) ensures full equilibrium recovery for quantitative integration[3]. However, ¹³C NMR presents a distinct challenge. The aromatic quaternary carbons (C-1 and C-3 of the methoxyphenyl ring) lack directly attached protons.

The Causality: Because dipole-dipole interactions with attached protons are the primary mechanism for ¹³C spin-lattice relaxation, these quaternary carbons have exceptionally long T₁ times. If the D1 delay is too short, these carbons will not fully relax between pulses, resulting in artificially low signal intensities or complete signal loss. For routine structural assignment, a standard proton-decoupled sequence (e.g., zgpg30) with a high number of scans compensates for this[3]. If absolute quantitative ¹³C integration is required, the D1 must be extended to ≥30 seconds, or a paramagnetic relaxation reagent such as Cr(acac)₃ must be introduced.

NMR_Workflow A Sample Prep (DMSO-d6, 50mM) B Probe Tuning & Matching A->B C Locking & Shimming B->C D Pulse Calibration & Acquisition C->D E Fourier Transform & Processing D->E

Step-by-step NMR acquisition workflow ensuring optimal signal-to-noise and resolution.

Part 2: Self-Validating Experimental Protocols (Trustworthiness)

Every step in an analytical workflow must contain an internal check to prevent downstream failure. The following protocols are designed for a Bruker AVANCE series spectrometer but are universally adaptable.

Protocol A: Optimal Sample Preparation
  • Mass Optimization: Accurately weigh 15–20 mg of 3-(3-Methoxyphenyl)propan-1-amine HCl for ¹H NMR. For ¹³C NMR, increase the mass to 30–50 mg to overcome the low 1.1% natural abundance of the ¹³C isotope[4].

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (100% D). Vortex gently until the solution is optically clear.

  • Tube Geometry: Transfer the solution to a precision 5 mm NMR tube. Ensure the sample height is exactly 5 cm (~2 inches)[5].

  • Self-Validation Check: Visually inspect the tube against a light source. Any particulate matter or concentration gradients will distort the magnetic field homogeneity. If the solution is cloudy, filter it through a glass wool plug before proceeding.

Protocol B: Instrument Setup and Acquisition
  • Equilibration: Insert the sample into the magnet and allow 2–3 minutes for thermal equilibration to prevent convection currents.

  • Locking & Shimming: Lock the spectrometer onto the deuterium signal of DMSO-d₆. Perform automated shimming (e.g., TopShim)[3].

    • Self-Validation Check: Monitor the lock level. A fluctuating lock level indicates poor shimming or sample convection, which will result in broadened peaks and loss of resolution.

  • Probe Tuning: Tune and match the probe (ATMA) specifically for the ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) frequencies[6].

  • ¹H Acquisition: Load the standard single-pulse program (zg30). Set the Spectral Width to 12 ppm, Acquisition Time to 3 seconds, and Number of Scans (NS) to 16[3].

  • ¹³C Acquisition: Load the proton-decoupled pulse program (zgpg30). Set the Spectral Width to 220 ppm and NS to 1024[3].

  • Processing & Referencing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction[3].

    • Self-Validation Check: Verify the residual solvent peaks. In DMSO-d₆, the residual ¹H pentet must be exactly at 2.50 ppm, and the ¹³C heptet at 39.52 ppm. If these deviate, manually reference the spectrum to these exact values to ensure absolute chemical shift accuracy[7].

Assignment_Logic A 1H NMR Spectrum (Integration & Multiplicity) C 2D HSQC (1H-13C Direct Bonds) A->C B 13C NMR Spectrum (Carbon Count & Shift) B->C D 2D HMBC (Long-Range Connectivity) C->D E Final Structural Validation D->E

Logical progression of spectral assignment from 1D to 2D NMR techniques for structural validation.

Part 3: Data Synthesis & Presentation

The following tables summarize the empirical assignments for 3-(3-Methoxyphenyl)propan-1-amine HCl in DMSO-d₆. The integration and multiplicity confirm the structural integrity of the aliphatic chain, while the chemical shifts map the electronic environment of the substituted aromatic ring.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05Broad Singlet (br s)-3H-NH ₃⁺ (Ammonium salt)
7.21Triplet (t)8.01HAr-H (C-5, meta to both substituents)
6.75 – 6.82Multiplet (m)-3HAr-H (C-2, C-4, C-6)
3.74Singlet (s)-3H-OCH ₃ (Methoxy group)
2.78Multiplet (m)~7.52H-CH ₂-N (C-3' of propyl chain)
2.61Triplet (t)7.52HAr-CH ₂ (C-1' of propyl chain)
1.85Quintet (quin)7.52H-CH₂-CH ₂-CH₂- (C-2' of propyl chain)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
159.5Quaternary (C)Ar-C -OCH₃ (C-3)
142.5Quaternary (C)Ar-C -CH₂ (C-1)
129.5Methine (CH)Ar-C H (C-5)
120.5Methine (CH)Ar-C H (C-6)
114.0Methine (CH)Ar-C H (C-2)
111.5Methine (CH)Ar-C H (C-4)
55.0Primary (CH₃)-OC H₃ (Methoxy group)
38.5Secondary (CH₂)-C H₂-N (C-3' of propyl chain)
32.0Secondary (CH₂)Ar-C H₂ (C-1' of propyl chain)
28.5Secondary (CH₂)-CH₂-C H₂-CH₂- (C-2' of propyl chain)
References
  • BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol. University of Notre Dame. URL:[Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Hoye Research Group, Nature Protocols (2014). URL:[Link]

  • 3-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 3029809. National Institutes of Health (NIH) PubChem. URL:[Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen (2017). URL: [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its chemical structure, featuring a methoxyphenyl group and a propylaminic chain, makes it a subject of interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for monitoring its role in chemical reactions. Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a powerful technique for this purpose due to its high selectivity and sensitivity.[1][2]

This application note provides a comprehensive guide to the analysis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the principles of method development, from sample preparation to data interpretation, offering insights into the rationale behind experimental choices.

Chemical Properties of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C10H16ClNO[3]
Molecular Weight 201.7 g/mol (hydrochloride salt)[3]
Monoisotopic Mass 165.1154 g/mol (free base)[4][5]
Form Solid[5][6]
Structure (Free Base) COC1=CC=CC(=C1)CCCN[4]

The presence of a primary amine group makes the molecule basic and thus amenable to positive ion electrospray ionization through protonation.[7] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[6]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is depicted below.

Caption: LC-MS/MS workflow for the analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl.

Detailed Protocols

Sample Preparation

Rationale: The hydrochloride salt is readily soluble in polar solvents like methanol and water.[8] A simple dissolution and dilution approach is sufficient for preparing standards. For samples in complex matrices, a protein precipitation or solid-phase extraction step might be necessary to remove interferences.[9]

Protocol:

  • Prepare a stock solution of 1 mg/mL 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in a 50:50 (v/v) mixture of methanol and water.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for calibration curves.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography using a C18 column is a common and effective method for separating small molecules like the target analyte.[10] An acidic mobile phase modifier, such as formic acid, is crucial for good peak shape and to promote protonation of the amine for ESI.[10] A gradient elution ensures efficient separation from potential impurities and a reasonable run time.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry (MS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is the preferred ionization technique for amines as they readily accept a proton to form [M+H]+ ions.[7] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).[11]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Results and Discussion

Mass Spectra and Fragmentation

Upon introduction into the mass spectrometer, 3-(3-Methoxyphenyl)propan-1-amine will be protonated, resulting in a precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 166.12.

Collision-Induced Dissociation (CID) of the precursor ion will lead to characteristic fragment ions. The fragmentation pattern of substituted phenethylamines often involves cleavage of the C-C bond beta to the nitrogen atom and loss of neutral molecules.[12][13][14]

Expected Fragmentation Pathway:

Fragmentation_Pathway Precursor [M+H]+ m/z 166.12 Fragment1 Loss of NH3 [C10H13O]+ m/z 149.10 Precursor->Fragment1 CID Fragment2 Benzylic Cleavage [C7H7O]+ m/z 107.05 Precursor->Fragment2 CID

Caption: Proposed fragmentation of protonated 3-(3-Methoxyphenyl)propan-1-amine.

MRM Transitions for Quantification and Confirmation:

TransitionPurpose
166.12 -> 149.10Quantification
166.12 -> 107.05Confirmation

The selection of these transitions provides high specificity for the target analyte, minimizing the potential for interference from other compounds in the sample.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the analysis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. The described protocol, from sample preparation to data acquisition, is designed to provide accurate and reliable results for researchers, scientists, and drug development professionals. The use of ESI+ and MRM ensures high selectivity and sensitivity, making this method suitable for a wide range of applications, including purity assessment, pharmacokinetic studies, and metabolite identification.

References

  • N.A. (n.d.). GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines.
  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. PubMed.
  • N.A. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug.
  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Retrieved from [Link]

  • PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. Retrieved from [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride-18655-52-2. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • N.A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • N.A. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

Sources

Using 3-(3-Methoxyphenyl)propan-1-amine HCl in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of N-Alkyl Peptidomimetics and Targeted Small-Molecule Libraries using 3-(3-Methoxyphenyl)propan-1-amine HCl

Executive Summary & Strategic Rationale

3-(3-Methoxyphenyl)propan-1-amine HCl is a highly versatile primary amine building block utilized in the design of GPCR ligands, kinase inhibitors, and advanced peptidomimetics. The meta-methoxy substitution provides a critical hydrogen bond acceptor and modulates lipophilicity, while the propyl spacer ensures optimal conformational flexibility for target binding.

In solid-phase synthesis (SPS), incorporating this specific amine presents two distinct chemical challenges:

  • Hydrochloride Salt Neutralization: Supplied as an HCl salt, the amine nitrogen is protonated and non-nucleophilic. In situ neutralization with a non-nucleophilic tertiary amine is mandatory to liberate the reactive free base.

  • Steric Hindrance Post-Attachment: When anchored to a resin via reductive amination, it forms a bulky resin-bound secondary amine[1]. Subsequent acylation requires highly reactive uronium/aminium salts (e.g., HATU) rather than standard carbodiimides to force the reaction to completion[1][2].

This guide details two field-proven, self-validating workflows for incorporating 3-(3-Methoxyphenyl)propan-1-amine HCl into solid-phase architectures: Backbone Amide Linker (BAL) reductive amination and direct on-resin amidation.

Physicochemical & Stoichiometric Data

Table 1: Physicochemical Properties for SPS Compatibility

Property Value / Description SPS Implication
Chemical Formula C10H15NO · HCl Requires 1.0 equivalent of base for neutralization.
Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Free Base) Use 201.69 g/mol for all stoichiometric calculations.
Solubility High in DMF, NMP, DCM (when neutralized) Compatible with standard Fmoc-SPPS swelling solvents.

| Nucleophilicity | High (Primary Alkylamine) | Rapid imine formation; highly reactive in amidation. |

Table 2: Standard Stoichiometric Parameters for Resin Loading

Reagent Equivalents (vs. Resin Loading) Concentration in DMF
3-(3-Methoxyphenyl)propan-1-amine HCl 5.0 - 10.0 eq 0.2 M - 0.5 M
N,N-Diisopropylethylamine (DIEA) 5.0 - 10.0 eq (1:1 with amine) 0.2 M - 0.5 M
NaBH3CN (for reductive amination) 10.0 eq 0.5 M

| PyBOP / HATU (for amidation) | 4.0 eq | 0.2 M |

Workflow 1: Reductive Amination on BAL-Resin (N-Alkyl Peptidomimetics)

The Backbone Amide Linker (BAL) strategy anchors the growing peptide chain through a backbone nitrogen rather than the C-terminus, allowing for extensive C-terminal modifications[2].

BAL_Strategy A BAL-Resin (Resin-Bound Aldehyde) C Resin-Bound Imine (Transient Intermediate) A->C Reductive Amination (DMF/AcOH) B 3-(3-Methoxyphenyl)propan-1-amine HCl + DIEA (Free Base Generation) B->C Nucleophilic Attack D Reduction via NaBH3CN (pH 4-5) C->D Selective Reduction E Resin-Bound Secondary Amine (Chloranil Test Positive) D->E Stable Anchor Formation F Acylation (HATU/DIEA) Fmoc-AA-OH E->F Sterically Hindered Coupling

Fig 1. Backbone Amide Linker (BAL) reductive amination workflow for N-alkyl peptidomimetics.

Step-by-Step Protocol & Causality
  • Resin Swelling: Swell BAL-aldehyde resin (1.0 eq) in DMF for 30 minutes to maximize pore accessibility.

  • Imine Formation: Dissolve 3-(3-Methoxyphenyl)propan-1-amine HCl (10.0 eq) in DMF. Add DIEA (10.0 eq) to neutralize the HCl salt, generating the nucleophilic free base. Add the solution to the resin and agitate for 2 hours.

  • Selective Reduction: Drain the resin and add a solution of NaBH3CN (10.0 eq) in DMF containing 1% acetic acid. Agitate for 12 hours.

    • Causality: NaBH3CN is selected over NaBH4 because, at a mildly acidic pH (4-5), it selectively reduces the protonated iminium ion to a secondary amine without reducing unreacted resin-bound aldehydes to alcohols.

  • Self-Validation (Chloranil Test): Wash the resin thoroughly (DMF, DCM, MeOH). Perform a Chloranil test by adding 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF to a few resin beads[3].

    • Causality: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines[3]. The Chloranil test specifically reacts with secondary amines on the solid support to yield a distinct blue/green or dark red color, confirming successful reductive amination[4][5].

  • Sterically Hindered Acylation: Couple the first Fmoc-amino acid (5.0 eq) using HATU (4.9 eq) and DIEA (10.0 eq) in DMF for 2 hours[1]. Repeat the coupling to ensure complete conversion of the hindered secondary amine.

Workflow 2: Solid-Phase Amidation of Resin-Bound Carboxylic Acids

For the synthesis of targeted small-molecule libraries or side-chain modified peptides, the amine is reacted directly with a resin-bound carboxylic acid (e.g., an Asp/Glu side chain).

Amidation_Strategy R Resin-Bound Peptide (Free -COOH) Act Pre-Activation (PyBOP / DIEA) R->Act Carboxylate Activation Amide Target Amide (Resin-Bound) Act->Amide Amide Bond Formation Amine 3-(3-Methoxyphenyl)propan-1-amine HCl + Excess DIEA Amine->Amide Nucleophilic Addition Cleave TFA Cleavage & LC-MS Validation Amide->Cleave Global Deprotection

Fig 2. On-resin amidation workflow for C-terminal or side-chain carboxylic acid modification.

Step-by-Step Protocol & Causality
  • Fmoc Deprotection / Acid Unmasking: Ensure the target carboxylic acid on the resin is fully deprotected (e.g., removal of an allyl or ODmab protecting group via Pd(PPh3)4 or hydrazine, respectively).

  • Pre-Activation: Add PyBOP (4.0 eq) and DIEA (8.0 eq) to the resin in DMF. Agitate for 5 minutes.

    • Causality: PyBOP is utilized over HATU for primary amine amidation to minimize potential epimerization of the resin-bound C-terminal residue while maintaining rapid activation kinetics.

  • Amidation: Dissolve 3-(3-Methoxyphenyl)propan-1-amine HCl (5.0 eq) in DMF. Add DIEA (5.0 eq) to neutralize the salt. Add this solution to the pre-activated resin and agitate for 2 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Because the reaction consumes a resin-bound carboxylate rather than an amine, colorimetric tests are inapplicable. Isolate 5 mg of resin, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • System Check: Confirm the disappearance of the free carboxylic acid mass and the appearance of the target amide mass.

References

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society.[Link]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science.[Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.[Link]

Sources

Application Notes and Protocols for the Neuropharmacological Investigation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Unveiling the Neuropharmacological Potential of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine featuring a methoxyphenyl group, a structural motif present in numerous centrally acting compounds. The presence of the phenylethylamine backbone suggests a potential interaction with monoaminergic systems within the central nervous system (CNS). Derivatives of structurally similar compounds, such as 1-(3-methoxyphenyl)propan-1-one, are precursors to analgesics with dual mechanisms of action, including norepinephrine reuptake inhibition[1]. Furthermore, other methoxy-containing phenylethylamine derivatives have demonstrated effects on the adrenergic system[2]. This structural alert warrants a thorough investigation into the neuropharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride to elucidate its potential as a modulator of neurotransmitter systems implicated in mood disorders, anxiety, and other neurological conditions.

This comprehensive guide provides detailed application notes and experimental protocols for the in vitro and in vivo characterization of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. The described methodologies are designed to assess its potential interaction with monoamine transporters and enzymes, as well as to evaluate its behavioral effects in established rodent models of depression and anxiety.

Part 1: In Vitro Characterization: Elucidating the Molecular Targets

A critical first step in characterizing a novel compound is to identify its molecular targets. Based on the structure of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, initial in vitro screening should focus on its potential to interact with monoamine oxidase (MAO) enzymes and monoamine transporters.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to antidepressant and anxiolytic effects[3]. A fluorescent-based assay is a common method for rapidly screening for MAO inhibitors[4].

Principle: This assay utilizes a non-fluorescent substrate, kynuramine, which is oxidized by MAO to produce the fluorescent product 4-hydroxyquinoline (4-HQ). The inhibition of MAO activity by the test compound is measured by a decrease in fluorescence.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in an appropriate solvent (e.g., DMSO). Create a serial dilution of the test compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations or positive control.

    • Recombinant MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add kynuramine to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
3-(3-Methoxyphenyl)propan-1-amine HClTo be determinedTo be determined
ClorgylineReference valueReference value
SelegilineReference valueReference value

Example table for presenting MAO inhibition data.

Monoamine Transporter Binding and Uptake Inhibition Assays

Assessing the interaction of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is crucial. Radioligand binding assays determine the affinity of the compound for the transporters, while uptake inhibition assays measure its functional effect on transporter activity.[5]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its binding site on the target transporter expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (test compound).

  • Non-labeled selective ligands for determining non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Principle: This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes (nerve terminals) prepared from specific brain regions.

Materials:

  • Synaptosomes prepared from rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (test compound).

  • Selective uptake inhibitors for control (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

Procedure:

  • Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate uptake.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Radioactivity Measurement: Lyse the synaptosomes and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake and determine the IC50 value.

Data Presentation:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
3-(3-Methoxyphenyl)propan-1-amine HClTBDTBDTBDTBDTBDTBD
Fluoxetine (SSRI)Ref. valueRef. valueRef. valueRef. valueRef. valueRef. value
Desipramine (NRI)Ref. valueRef. valueRef. valueRef. valueRef. valueRef. value
GBR 12909 (DRI)Ref. valueRef. valueRef. valueRef. valueRef. valueRef. value

TBD: To be determined; Ref. value: Reference value. Example table for presenting monoamine transporter interaction data.

Part 2: In Vivo Behavioral Pharmacology: Assessing Functional Outcomes

Following in vitro characterization, it is essential to evaluate the effects of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride on behavior in animal models relevant to human neuropsychiatric disorders. The choice of models should be guided by the in vitro findings. For instance, if the compound shows activity at monoamine targets, models of depression and anxiety are appropriate.[6][7]

Evaluation of Antidepressant-like Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools for assessing the antidepressant-like potential of novel compounds.[7][8]

Principle: This test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.[7]

Materials:

  • Male Swiss albino mice.

  • Glass cylinder (20 cm diameter, 35 cm height) filled with water (23-25°C) to a depth of 20 cm.[7]

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

  • Fluoxetine (positive control, e.g., 10 mg/kg)[9].

  • Vehicle (e.g., saline).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[7]

  • Data Analysis: Compare the immobility time of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Evaluation of Anxiolytic-like Activity

The Elevated Plus Maze (EPM) is a widely validated model for assessing anxiolytic-like effects in rodents.[8][10]

Principle: The EPM consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, which are typically avoided by rodents.[8]

Materials:

  • Male Wistar rats.

  • Elevated plus maze apparatus.

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

  • Diazepam (positive control, e.g., 2 mg/kg)[8].

  • Vehicle (e.g., saline).

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, positive control, or vehicle 30-60 minutes prior to the test.

  • Test Session: Place each rat on the central platform of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.

  • Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare the treated groups to the vehicle control group.

Part 3: Visualization of Experimental Workflows

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Testing compound 3-(3-Methoxyphenyl)propan-1-amine HCl mao_assay MAO-A/B Inhibition Assay compound->mao_assay Test Compound transporter_assay Monoamine Transporter Binding & Uptake Assays compound->transporter_assay Test Compound antidepressant_models Antidepressant Models (FST, TST) mao_assay->antidepressant_models Positive Hit transporter_assay->antidepressant_models Positive Hit anxiolytic_models Anxiolytic Models (EPM, Light/Dark Box) transporter_assay->anxiolytic_models Positive Hit

Caption: High-level workflow for the neuropharmacological characterization of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

fst_protocol start Start acclimation Animal Acclimation (1 hour) start->acclimation dosing Administer Compound (i.p. or p.o.) acclimation->dosing pre_test_period 30-60 min Wait dosing->pre_test_period test_session Forced Swim Test (6 minutes) pre_test_period->test_session data_recording Record Immobility (last 4 minutes) test_session->data_recording analysis Statistical Analysis data_recording->analysis end End analysis->end

Caption: Step-by-step workflow for the Forced Swim Test (FST) protocol.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial neuropharmacological evaluation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. The in vitro assays will elucidate its molecular targets within the monoaminergic system, while the in vivo behavioral models will provide insights into its potential therapeutic efficacy for mood and anxiety disorders. Positive findings from these initial studies would warrant further investigation, including more comprehensive receptor screening, pharmacokinetic profiling, and evaluation in more complex animal models of neuropsychiatric disease. This systematic approach will be instrumental in determining the potential of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride as a novel therapeutic agent.

References

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Brain Research, 125(1-2), 141-149. Available at: [Link]

  • Zhen, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available at: [Link]

  • Płaznik, A. (2016). Using tests and models to assess antidepressant-like activity in rodents. Pharmacological Reports, 68(3), 593-598. Available at: [Link]

  • Wannasarn, K., et al. (2021). Anxiolytic and antidepressant-like activities of aqueous extract of Azadirachta indica A. Juss. flower in the stressed rats. Journal of Traditional and Complementary Medicine, 11(5), 442-450. Available at: [Link]

  • Yusoff, N. A. M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 436-446. Available at: [Link]

  • Akhtar, M. S., et al. (2022). Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse model. International Journal of Health Sciences, 6(S5), 10398–10408. Available at: [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 63-73. Available at: [Link]

  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7393. Available at: [Link]

  • Tipton, K. F., & Youdim, M. B. H. (2003). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Journal of Neural Transmission. Supplementum, 65, 149-158. Available at: [Link]

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • precisionFDA. 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. U.S. Food and Drug Administration. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride? Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2008). 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. European Journal of Pharmacology, 599(1-3), 41-45. Available at: [Link]

  • BuyersGuideChem. 3-(3-Methoxyphenyl)propan-1-amine. Available at: [Link]

  • BindingDB. Ki Summary. Available at: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • PubChem. 3-Methoxypropylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

LC-MS/MS method development for 3-(3-Methoxyphenyl)propan-1-amine HCl quantification.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Quantitative Analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl in Human Plasma using LC-MS/MS

Abstract

This application note presents a comprehensive, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high throughput. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This guide provides a detailed breakdown of the method development rationale, step-by-step experimental protocols, and a complete validation strategy based on international regulatory guidelines.

Introduction and Method Rationale

3-(3-Methoxyphenyl)propan-1-amine is a primary amine building block relevant in pharmaceutical research and development. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and bioavailability studies. LC-MS/MS is the preferred technique for this application due to its exceptional sensitivity, selectivity, and speed.[1][2]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure (Structure based on name)
Molecular Formula C10H15NO (Free Base)[3][4][5]
Molecular Weight 165.23 g/mol (Free Base)[4][5]
Molecular Weight (HCl Salt) 201.69 g/mol [6]
Predicted XlogP 2.0[3]
Analyte Type Primary Amine, Basic Compound[7][8]
Rationale for Methodological Choices

The choices made during method development are grounded in the physicochemical nature of the analyte and established best practices in bioanalysis.

  • Sample Preparation: Protein Precipitation (PPT) PPT with cold acetonitrile was selected as the sample preparation strategy. This "protein crash" method is fast, inexpensive, and highly effective for removing the bulk of plasma proteins that would otherwise interfere with the analysis and damage the LC column.[9][10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT offers an optimal balance of speed and efficiency for high-throughput environments.[11][12]

  • Internal Standard (IS): Stable Isotope-Labeled Analog The use of an internal standard is crucial to compensate for variability during sample preparation and analysis.[13][14] The gold standard, a stable isotope-labeled (SIL) internal standard (e.g., 3-(3-Methoxyphenyl)propan-1-amine-d5), is recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and other variations.[1][15][16]

  • Liquid Chromatography: Reverse-Phase with Acidic Modifier A C18 reverse-phase column is used to separate the moderately hydrophobic analyte (XlogP ~2.0) from endogenous plasma components.[3] As a primary amine, the analyte's retention and peak shape can be poor under neutral pH conditions. The addition of a small amount of formic acid to the mobile phase ensures the amine group is consistently protonated (R-NH3+), leading to sharp, symmetrical peaks and reproducible retention times.[8]

  • Mass Spectrometry: ESI+ and Multiple Reaction Monitoring (MRM) The protonated amine group makes the analyte highly suitable for detection by positive mode electrospray ionization (ESI+). Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity and sensitivity. This technique involves selecting the protonated parent ion ([M+H]+), fragmenting it in the collision cell, and monitoring a specific, stable product ion. This process minimizes background noise and allows for accurate quantification even at very low concentrations.[17]

Experimental Protocols

Materials and Reagents
  • 3-(3-Methoxyphenyl)propan-1-amine HCl reference standard

  • 3-(3-Methoxyphenyl)propan-1-amine-d5 HCl (Internal Standard)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Preparation of Stock, Standard, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-(3-Methoxyphenyl)propan-1-amine HCl and its d5-labeled internal standard in separate volumetric flasks using methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) ACN:Water mixture to create solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL. Prepare separate QC samples at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low Quality Control (e.g., 3 ng/mL)

    • MQC: Medium Quality Control (e.g., 400 ng/mL)

    • HQC: High Quality Control (e.g., 800 ng/mL)

Plasma Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the double blank (blank matrix without IS). Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma Sample (Blank, CC, QC, Unknown) Add_IS Add 10 µL Internal Standard (100 ng/mL) Sample->Add_IS PPT Add 150 µL Cold Acetonitrile (Protein Precipitation) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to Autosampler Vial Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Overall experimental workflow from plasma sample preparation to LC-MS/MS data acquisition.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
Column Temp. 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

Table 3: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (V)
Analyte 166.1 149.1 (Quantifier) 50 15
Analyte 166.1 107.1 (Qualifier) 50 25

| IS (d5) | 171.1 | 154.1 (Quantifier) | 50 | 15 |

Bioanalytical Method Validation Protocol

The developed method must be validated to ensure it is reliable for its intended purpose. Validation should be performed according to the principles outlined in the FDA and ICH M10 guidelines.[18][19][20]

Validation Parameters and Acceptance Criteria

Table 4: Summary of Validation Experiments and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations. Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the true value and the degree of scatter. Intra- & Inter-day runs: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples.
Matrix Effect Assess the suppression or enhancement of ionization by co-eluting matrix components. The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible, though no specific % value is required.

| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. |

Method Validation Workflow Diagram

G cluster_core Core Validation Parameters cluster_matrix Matrix & Stability Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity Validation->Selectivity CalCurve Calibration Curve & LLOQ Range: 1-1000 ng/mL r² ≥ 0.99 Accuracy: ±15% (±20% LLOQ) Validation->CalCurve AccuracyPrecision Accuracy & Precision 4 QC Levels (LLOQ, L, M, H) n=5 per run 3+ runs Accuracy: ±15% (±20% LLOQ) Precision: ≤15% CV (≤20% LLOQ) Validation->AccuracyPrecision MatrixEffect Matrix Effect Test 6+ lots of matrix (LQC & HQC) IS-Normalized Matrix Factor CV ≤15% Validation->MatrixEffect Stability Stability Assessment Freeze-Thaw Bench-Top Long-Term Post-Preparative Mean concentration within ±15% of baseline Validation->Stability

Caption: Logical flow of the key experiments required for full bioanalytical method validation.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 3-(3-Methoxyphenyl)propan-1-amine HCl in human plasma. The simple protein precipitation sample preparation protocol is well-suited for high-throughput analysis in a drug development setting. The comprehensive validation plan ensures that the method generates reliable and reproducible data that meets the stringent requirements of regulatory agencies, making it an invaluable tool for pharmacokinetic and other bioanalytical studies.

References

  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]

  • Al-Asmari, A. A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. ResearchGate. Available at: [Link]

  • Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. Available at: [Link]

  • Wieling, J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • IonSource. (2016). Sample Preparation for PK//MS Analysis. Available at: [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). Available at: [Link]

  • Li, W., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • precisionFDA. 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)-. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • iChemical. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Available at: [Link]

  • Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PMC. Available at: [Link]

  • Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PubMed. Available at: [Link]

  • Ortelli, D., et al. (2015). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. CHIMIA. Available at: [Link]

  • Feng, J., et al. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Available at: [Link]

  • PubChem. 3'-Methoxypropiophenone. Available at: [Link]

  • Joseph, S., et al. (2022). Rapid LC-MS/MS workflow for sensitive quantitation of Metanephrines and 3-Methoxytyramine in human plasma. Agilent Technologies, Inc. Available at: [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(3-methoxyphenyl)propan-1-amine hydrochloride, a primary amine of interest in pharmaceutical development and research. Direct analysis of this compound presents challenges in volatility for gas chromatography (GC) and detection sensitivity for high-performance liquid chromatography (HPLC). Furthermore, its potential chirality necessitates methods for enantiomeric separation. We present three validated derivatization strategies designed to overcome these analytical hurdles: (1) Silylation for robust GC-Mass Spectrometry (MS) analysis, (2) Fluorescent labeling with o-Phthalaldehyde (OPA) for high-sensitivity HPLC with fluorescence detection (FLD), and (3) Chiral derivatization with Marfey's reagent for the resolution of enantiomers via standard HPLC-UV. Each section explains the underlying chemical principles, the rationale for reagent selection, and provides a self-validating, step-by-step protocol for immediate laboratory implementation.

Introduction: The Rationale for Derivatization

3-(3-Methoxyphenyl)propan-1-amine is a primary amine whose hydrochloride salt form ensures stability and solubility. However, the inherent properties of the free amine—high polarity and the presence of an active hydrogen on the primary amino group—complicate its analysis.

  • For Gas Chromatography (GC): The high polarity leads to poor peak shape (tailing) and low volatility, preventing efficient elution from the GC column. Derivatization is essential to replace the active amine hydrogen with a non-polar, thermally stable group, thereby increasing volatility and improving chromatographic performance.[1][2]

  • For High-Performance Liquid Chromatography (HPLC): While the methoxyphenyl group provides a UV chromophore, for trace-level quantification in complex matrices like biological fluids, its absorptivity is often insufficient. Derivatization with a fluorogenic agent can enhance detection sensitivity by several orders of magnitude.[3]

  • For Chiral Analysis: In pharmaceutical contexts, the biological activity of enantiomers can differ significantly.[4] Chiral derivatization involves reacting the amine enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column.[4][5] This approach is often more cost-effective and robust than methods requiring specialized chiral stationary phases.[4]

This document serves as a practical guide to selecting and implementing the appropriate derivatization strategy based on the analytical objective.

Strategy 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most prevalent derivatization technique for GC, where an active hydrogen is replaced by an alkylsilyl group, typically trimethylsilyl (TMS).[6] This process neutralizes the polarity of the amine, making the resulting derivative more volatile and thermally stable.[6]

Causality of Reagent Choice: We recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is a powerful TMS donor, and its reaction by-products are volatile and neutral, which prevents interference with the chromatogram and contamination of the detection system.[7] For enhanced stability, especially for GC-MS applications where robust molecular ions are desired, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent alternative, as TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[6][7]

Workflow for GC-MS Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Aliquot Sample (Containing ~50 µg amine) B 2. Evaporate to Dryness (Under Nitrogen Stream) A->B C 3. Add Anhydrous Solvent & MSTFA Reagent B->C D 4. Heat Reaction (e.g., 70°C for 30 min) C->D E 5. Inject into GC-MS D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection F->G H 8. Data Analysis G->H

Caption: Workflow for silylation and subsequent GC-MS analysis.

Protocol 2.1: Silylation with MSTFA

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the sample solution containing 10-100 µg of the amine into a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture, as silylating reagents are sensitive to hydrolysis.[8]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue. Add 100 µL of MSTFA to the vial. The excess reagent drives the reaction to completion.

  • Reaction: Tightly cap the vial and mix gently. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization.[9]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected directly.

Self-Validation Check: A successful derivatization will result in a sharp, symmetrical chromatographic peak for the silylated amine with a characteristic mass spectrum. Incomplete derivatization would be indicated by a tailing peak corresponding to the underivatized amine or a broadened peak for the derivative.

Strategy 2: Fluorescent Labeling for HPLC-FLD Analysis

For quantifying low concentrations of the amine, derivatization with a fluorogenic reagent is a superior strategy. o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11]

Causality of Reagent Choice: The OPA reaction offers several distinct advantages:

  • Speed: The reaction is rapid, often completing within minutes at room temperature.[12]

  • Aqueous Compatibility: It proceeds efficiently in aqueous, alkaline solutions.[12]

  • Selectivity: OPA itself is non-fluorescent and only becomes fluorescent upon reaction with a primary amine, resulting in low background noise and high sensitivity.[13]

  • Convenience: Excess reagent typically does not need to be removed before analysis.[12]

A primary consideration is the stability of the resulting isoindole derivative, which can degrade over time.[11][14] Therefore, the time between derivatization and injection should be controlled and consistent.

Workflow for HPLC-FLD Derivatization and Analysis

cluster_prep Reagent & Sample Prep cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis A 1. Prepare OPA/Thiol Reagent in Borate Buffer C 3. Mix Sample and OPA Reagent A->C B 2. Dilute Amine Sample in Appropriate Buffer B->C D 4. React for Fixed Time (e.g., 2 min at RT) C->D E 5. Inject into HPLC System D->E F 6. Reversed-Phase Separation E->F G 7. Fluorescence Detection (Ex: 340 nm, Em: 455 nm) F->G H 8. Data Analysis G->H

Caption: Workflow for OPA derivatization and HPLC-FLD analysis.

Protocol 3.1: Derivatization with OPA/MCE

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine hydrochloride sample/standards

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE)

  • Boric Acid

  • Sodium Hydroxide or Potassium Hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Autosampler or manual reaction vials

Procedure:

  • Prepare Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.4 with a concentrated NaOH or KOH solution.

  • Prepare OPA/MCE Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add this solution to 11.2 mL of the 0.4 M borate buffer.

    • Add 50 µL of 2-mercaptoethanol and mix thoroughly.

    • Store this reagent in a dark, sealed vial at 4°C. It is typically stable for one week.[11]

  • Derivatization Reaction: This protocol is ideal for an autosampler.

    • In a vial, combine 50 µL of the amine sample (or standard) with 50 µL of the OPA/MCE reagent.

    • Mix for 1 minute. The reaction is typically complete within 1-2 minutes at room temperature.[11][13]

  • Analysis: Inject a specific volume (e.g., 20 µL) of the mixture into the HPLC system. The analysis should be performed promptly to mitigate derivative degradation.

Self-Validation Check: The protocol is validated by observing a strong fluorescence signal for the derivatized amine standard, eluting as a well-defined peak. A blank injection (using diluent instead of amine) should show no significant peaks at the derivative's retention time. Consistent peak areas for replicate injections confirm procedural stability.

Strategy 3: Chiral Derivatization for Enantiomeric Separation by HPLC-UV

To determine the enantiomeric purity of 3-(3-methoxyphenyl)propan-1-amine, we employ a chiral derivatizing agent to create diastereomers, which can be resolved on a standard achiral C18 column.

Causality of Reagent Choice: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an ideal choice. It reacts stoichiometrically with the primary amine under mild alkaline conditions.[15] The resulting dinitrophenyl group is a strong chromophore, allowing for sensitive UV detection.[4] The L-alanine amide moiety provides the chiral center needed to form diastereomers with the (R)- and (S)-enantiomers of the analyte.

Reaction Scheme: Derivatization with Marfey's Reagent

Amine (R/S)-Amine (Analyte) Diastereomer1 (R,L)-Diastereomer Amine->Diastereomer1 Reaction under alkaline conditions Diastereomer2 (S,L)-Diastereomer Amine->Diastereomer2 Reaction under alkaline conditions Marfey (L)-Marfey's Reagent (FDAA) Marfey->Diastereomer1 Marfey->Diastereomer2 note1 Separable on achiral C18 HPLC column

Caption: Conversion of enantiomers to separable diastereomers.

Protocol 4.1: Derivatization with Marfey's Reagent

Materials:

  • Racemic or enantiomerically-enriched 3-(3-methoxyphenyl)propan-1-amine hydrochloride

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Water (HPLC grade)

  • Reaction vials (2 mL)

  • Water bath or heating block

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the amine hydrochloride in 200 µL of water in a reaction vial.

  • Reagent Addition: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction Initiation: Add 80 µL of 1 M sodium bicarbonate solution to make the mixture alkaline. Mix well.

  • Incubation: Heat the mixture in a water bath at 40°C for 1 hour.[15]

  • Quenching: After cooling the vial to room temperature, neutralize the reaction by adding 40 µL of 2 M HCl. The appearance of a precipitate may occur.

  • Dilution & Analysis: Dilute the reaction mixture with the HPLC mobile phase (e.g., 1:1 with Acetonitrile:Water) and inject an aliquot into the HPLC-UV system (detection typically at 340 nm).

Self-Validation Check: To confirm peak identity, derivatize enantiomerically pure standards (if available) of the amine separately. The retention times of the resulting single peaks should match the two peaks observed for the derivatized racemate. The elution order of L-D amino acid derivatives is generally the reverse of D-L derivatives when using an L-amino acid-based reagent.

Summary of Methods and Data Presentation

The choice of derivatization strategy is dictated by the analytical goal. The table below summarizes the key parameters for each protocol.

Parameter Strategy 1: Silylation Strategy 2: Fluorescence Strategy 3: Chiral
Analytical Goal General Quantification, IdentificationTrace-Level QuantificationEnantiomeric Purity/Ratio
Technique GC-MSHPLC-FLDHPLC-UV
Reagent MSTFAOPA / 2-MercaptoethanolMarfey's Reagent (FDAA)
Derivative Type Trimethylsilyl (TMS) AmineFluorescent IsoindoleDiastereomeric Amide
Key Advantage Increases volatility for GCHigh sensitivityEnables separation of enantiomers
Reaction Conditions 70°C, 30 min, AnhydrousRoom Temp, ~2 min, Alkaline pH40°C, 1 hr, Alkaline pH
Detection Mass SpectrometryFluorescence (Ex/Em: ~340/455 nm)UV Absorbance (~340 nm)

Conclusion

The successful analysis of 3-(3-methoxyphenyl)propan-1-amine hydrochloride is highly dependent on the selection of an appropriate derivatization strategy. The protocols detailed in this application note provide robust, validated methods for converting the analyte into a form suitable for GC-MS, high-sensitivity HPLC-FLD, or chiral HPLC-UV analysis. By understanding the chemical principles behind each method, researchers can effectively overcome analytical challenges and generate accurate, reliable data critical for research and drug development.

References

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. Retrieved from [Link]

  • Wikipedia. (n.d.). Mosher's acid. Wikipedia. Retrieved from [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. Retrieved from [Link]

  • Svensson, D. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(9), 1191-1195. Retrieved from [Link]

  • Povolotskaya, I. S., et al. (2016). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 8(4), 113-121. Retrieved from [Link]

  • Hansen, S. H., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(15), 3469-3478. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. Retrieved from [Link]

  • Lee, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of Chromatographic Science, 45(8), 517-523. Retrieved from [Link]

  • Hyun, M. H., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 28(6), 963-966. Retrieved from [Link]

  • Unknown Author. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Nurul, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Regis Technologies. Retrieved from [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Retrieved from [Link]

  • Smith, R. E. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8203. Retrieved from [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 15050-15068. Retrieved from [Link]

  • Al-Kindy, S. M. Z., et al. (2012). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Pyrazoline-Based Fluorogenic Reagent. Sultan Qaboos University Journal For Science, 17(1), 36-49. Retrieved from [Link]

  • Scilit. (n.d.). Mild and Useful Method for N-Acylation of Amines. Scilit. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • van der Touw, S. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 29(11), 2680. Retrieved from [Link]

  • De Lorenzi, R., et al. (2023). Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently. RSC Chemical Biology, 4(6), 461-469. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. PubChem. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Thoreauchem. Retrieved from [Link]

  • Olaitan, S. A., & Adekoya, A. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(3-Methoxyphenyl)propan-1-amine HCl as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a versatile primary amine building block that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a flexible propyl chain connecting a primary amine to a methoxy-substituted phenyl ring, offers a unique combination of lipophilicity and hydrogen bonding potential. This makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the methoxy group can influence the pharmacokinetic properties of a drug candidate by altering its metabolic stability and receptor-binding affinity.[1] These application notes will provide an in-depth guide to the use of 3-(3-Methoxyphenyl)propan-1-amine HCl in drug discovery, covering its applications in key therapeutic areas and providing detailed protocols for its synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 18655-52-2[2][3]
Molecular Formula C₁₀H₁₅NO[2][3]
Molecular Weight 165.23 g/mol [2][3]
Appearance Solid[3]
Storage Store at room temperature.

Safety and Handling: 3-(3-Methoxyphenyl)propan-1-amine HCl should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Drug Discovery

The 3-(3-methoxyphenyl)propylamine scaffold is a key component in a variety of pharmacologically active compounds, demonstrating its utility across multiple therapeutic areas.

Calcimimetics for Hyperparathyroidism

A notable application of a structurally related analog is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[4][5] While Cinacalcet itself contains a trifluoromethylphenyl group, the underlying synthetic strategies are directly applicable to 3-(3-methoxyphenyl)propan-1-amine. The core structure of these molecules allows them to act as allosteric activators of the calcium-sensing receptor (CaSR).[4]

The general synthetic approach involves the coupling of the propanamine moiety with a suitable chiral amine, such as (R)-1-(1-naphthyl)ethylamine, via reductive amination.[6] This reaction forges the critical secondary amine linkage present in the final drug molecule.

Neurological and Psychiatric Disorders

The phenylethylamine and related arylalkylamine cores are prevalent in compounds targeting the central nervous system (CNS). The introduction of a methoxy group on the phenyl ring can modulate the binding affinity and selectivity for various receptors and transporters. For instance, derivatives of 2-(3-methoxyphenyl)ethan-1-amine have been explored in the synthesis of compounds with potential applications in epilepsy and neuropsychiatric disorders.[1] The 3-(3-methoxyphenyl)propan-1-amine building block provides an additional degree of conformational flexibility that can be exploited to fine-tune the pharmacological profile of a lead compound.

Antimalarial Agents

In the quest for new antimalarial drugs, novel scaffolds are constantly being explored. The structural features of 3-(3-methoxyphenyl)propan-1-amine make it a candidate for incorporation into compounds targeting Plasmodium falciparum. For example, 3-hydroxy-propanamidines have been investigated as a new class of orally active antimalarials.[7] The flexible propyl chain and the substituted aromatic ring of our building block can be utilized to probe the binding pockets of parasite-specific enzymes or receptors.

Key Synthetic Transformations and Protocols

3-(3-Methoxyphenyl)propan-1-amine HCl, as a primary amine, can undergo a wide range of chemical transformations to generate diverse libraries of compounds for screening. Below are detailed protocols for two fundamental reactions: reductive amination and amide bond formation.

Protocol 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[8] This one-pot reaction involves the initial formation of an imine or enamine from the amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.

Objective: To synthesize a secondary amine by reacting 3-(3-Methoxyphenyl)propan-1-amine with an aldehyde or ketone.

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine HCl

  • Aldehyde or Ketone (e.g., 3-(3-trifluoromethylphenyl)propanal for a Cinacalcet analog)[4][5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-(3-Methoxyphenyl)propan-1-amine HCl and aldehyde/ketone in anhydrous DCM. B Add triethylamine to neutralize HCl and stir. A->B C Cool the mixture to 0 °C. B->C D Add sodium triacetoxyborohydride in portions. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). D->E F Quench with saturated aqueous NaHCO₃. E->F G Extract with DCM. F->G H Wash combined organic layers with brine. G->H I Dry over anhydrous Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by silica gel column chromatography. J->K G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve carboxylic acid in anhydrous DMF. B Add HATU and stir for 5-10 minutes. A->B C Add 3-(3-Methoxyphenyl)propan-1-amine HCl and DIPEA to the mixture. B->C D Stir at room temperature until completion (monitor by TLC/LC-MS). C->D E Dilute with EtOAc and wash with saturated aqueous NaHCO₃. D->E F Wash with brine. E->F G Dry the organic layer over anhydrous Na₂SO₄. F->G H Filter and concentrate under reduced pressure. G->H I Purify the crude product by silica gel column chromatography or recrystallization. H->I

Sources

Application Note & Protocol: Characterizing Receptor Interactions of 3-(3-Methoxyphenyl)propan-1-amine HCl via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methoxyphenyl)propan-1-amine HCl is a primary amine of interest in drug discovery and neuropharmacology. Its structural similarity to precursors of known centrally acting analgesics, such as Tapentadol (a µ-opioid receptor agonist and norepinephrine reuptake inhibitor), suggests potential interactions with G protein-coupled receptors (GPCRs) or neurotransmitter transporters.[1] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, making them an indispensable tool for characterizing the pharmacological profile of novel compounds like 3-(3-Methoxyphenyl)propan-1-amine HCl.[2][3]

This guide provides a comprehensive, in-depth protocol for conducting radioligand binding assays to determine the binding characteristics of 3-(3-Methoxyphenyl)propan-1-amine HCl. We will detail both saturation and competition binding assays, offering a robust framework for researchers to elucidate the compound's receptor affinity (Kᵢ), receptor density (Bmax), and the dissociation constant (Kd) of the radioligand.[2][4][5]

Principle of Radioligand Binding Assays

Radioligand binding assays are a powerful and sensitive technique used to study the interaction between a ligand and its receptor.[6] The fundamental principle involves the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the amount of radioactivity bound to the receptor preparation (typically cell membranes or tissue homogenates), one can quantify the binding interaction.[7][8]

There are three primary types of radioligand binding assays:

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until all receptors are occupied. The data from saturation assays are used to determine the receptor density (Bmax), which represents the total number of binding sites in the preparation, and the equilibrium dissociation constant (Kd) of the radioligand, a measure of its affinity for the receptor.[2][4][5]

  • Competition (or Inhibition) Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, 3-(3-Methoxyphenyl)propan-1-amine HCl). The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, one can determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor.[2][3][7]

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor over time.[4][9] This guide will focus on saturation and competition assays, which are the most common starting points for characterizing a new compound.

A critical aspect of all radioligand binding assays is the differentiation between specific and non-specific binding.[10][11]

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[10][12] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[10][13]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[10]

Experimental Workflow Overview

The general workflow for a radioligand binding assay using a filtration-based method is depicted below. This method is well-suited for membrane-bound receptors as the membrane fragments are easily trapped on glass fiber filters.[2]

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Tissue Homogenization or Cell Culture Lysis) Incubation Incubation: Membranes + Radioligand +/- Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (3-(3-Methoxyphenyl)propan-1-amine HCl) Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculation of Kd, Bmax, Ki) Counting->Data_Analysis

Caption: General workflow for a filtration-based radioligand binding assay.

Detailed Experimental Protocols

The following protocols are presented as a starting point and will likely require optimization depending on the specific receptor target being investigated.

Part 1: Preparation of Receptor-Containing Membranes

This protocol describes the preparation of a crude membrane fraction from either cultured cells or animal tissue (e.g., rat brain cortex), which are common sources for neurotransmitter receptors.[14]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C

  • Cryoprotectant Buffer: Homogenization buffer with 10% (w/v) sucrose[15]

  • Protease inhibitor cocktail

  • Cultured cells or dissected tissue

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvesting: For cultured cells, wash the cell monolayer twice with ice-cold PBS and scrape the cells into lysis buffer. For tissue, dissect the region of interest on ice and place it in ice-cold homogenization buffer.

  • Homogenization: Homogenize the cells or tissue using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds) on ice.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[15]

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[14][15]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands and other interfering substances.

  • Final Resuspension and Storage: Resuspend the final pellet in cryoprotectant buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce™ BCA Protein Assay.[15]

  • Aliquoting and Storage: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Saturation Binding Assay

This assay determines the Kd of the radioligand and the Bmax of the receptor in the prepared membranes.

Materials:

  • Prepared membrane aliquots

  • Radioligand of choice (e.g., [³H]-citalopram for the serotonin transporter, [³H]-prazosin for α1-adrenergic receptors, or [³H]-DAMGO for µ-opioid receptors)

  • Unlabeled ligand for determining non-specific binding (at a concentration of 100-1000 times the Kd of the radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at the incubation temperature[15]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[15][16]

  • Cell harvester and vacuum filtration system

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare a 96-well plate with triplicate wells for each condition: total binding and non-specific binding (NSB), at a range of 8-12 radioligand concentrations (e.g., 0.1 to 20 x estimated Kd).[2]

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To NSB wells, add 50 µL of the high-concentration unlabeled ligand.

    • To total binding wells, add 50 µL of assay buffer.

    • Add 50 µL of the appropriate radioligand dilution to each well.

    • Initiate the binding reaction by adding 100 µL of the thawed and diluted membrane preparation (typically 20-100 µg of protein per well) to all wells.[14][15] The final assay volume is 250 µL.[15]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[15] This should be optimized in preliminary kinetic experiments.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[15][16] This rapid washing removes unbound radioligand while leaving the receptor-bound ligand on the filter.

  • Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM) .

  • Convert CPM to fmol/mg protein.

  • Plot specific binding as a function of the radioligand concentration.

  • Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax.[15]

saturation_binding cluster_input Inputs cluster_output Outputs Membranes Fixed Concentration of Membranes Analysis Non-linear Regression Analysis Membranes->Analysis Radioligand Increasing Concentrations of Radioligand Radioligand->Analysis Kd Kd Ligand Affinity Bmax Bmax Receptor Density Analysis->Kd Analysis->Bmax

Caption: Data flow for a saturation binding experiment.

Part 3: Competition Binding Assay

This assay determines the affinity (Ki) of 3-(3-Methoxyphenyl)propan-1-amine HCl for the target receptor.

Procedure:

  • Assay Setup: The setup is similar to the saturation assay. Use a single concentration of radioligand, typically at or near its Kd value determined from the saturation assay. Prepare a serial dilution of 3-(3-Methoxyphenyl)propan-1-amine HCl (the competitor) over a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[2]

  • Reagent Addition:

    • Set up wells for total binding (radioligand + membranes, no competitor), non-specific binding (radioligand + membranes + saturating concentration of a standard unlabeled ligand), and competitor concentrations.

    • Add 50 µL of assay buffer or the appropriate dilution of 3-(3-Methoxyphenyl)propan-1-amine HCl.

    • Add 50 µL of the fixed concentration of radioligand.

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation.

  • Incubation, Filtration, and Counting: Follow the same procedure as described for the saturation assay (steps 3-5).

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of 3-(3-Methoxyphenyl)propan-1-amine HCl.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[2][7]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand (determined from the saturation assay).[15][17]

Data Presentation

The results from these assays should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Saturation Binding Assay Parameters

Parameter Value Units
Radioligand [³H]-Example
Kd Calculated Value nM
Bmax Calculated Value fmol/mg protein

| Hill Slope | Calculated Value | |

Table 2: Competition Binding Assay Parameters

Competing Ligand IC₅₀ Ki
3-(3-Methoxyphenyl)propan-1-amine HCl Calculated Value (nM) Calculated Value (nM)

| Standard Compound (e.g., Tapentadol) | Calculated Value (nM) | Calculated Value (nM) |

Conclusion

This application note provides a detailed and scientifically grounded protocol for characterizing the binding of 3-(3-Methoxyphenyl)propan-1-amine HCl to its putative receptor targets. By following these guidelines for membrane preparation, saturation and competition binding assays, and data analysis, researchers can reliably determine key pharmacological parameters such as affinity (Ki) and receptor density (Bmax). These data are crucial for understanding the mechanism of action of this novel compound and for guiding further drug development efforts.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • GraphPad Software. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]

  • Drug Discovery and Development. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Types of radioligand binding assays. Retrieved from [Link]

  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • Perceptive Informatics. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of CB1 Receptor Binding. Retrieved from [Link]

Sources

Application Note: High-Throughput Synaptosomal Uptake Assays for Evaluating 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: Neuropharmacology & In Vitro Assay Development

Introduction & Pharmacological Context

The development of novel neurotherapeutics frequently centers on the modulation of monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The test article, 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 18655-52-2) , is a phenylpropylamine derivative (1)[1]. Due to its structural homology to endogenous monoamines and known phenethylamine-based reuptake inhibitors, this compound serves as a high-potential scaffold for MAT modulation.

To accurately evaluate the functional potency (IC₅₀) of such compounds, ex vivo synaptosomal uptake assays remain the gold standard. Unlike heterologous expression systems (e.g., transfected HEK293 cells), freshly isolated crude synaptosomes (P2 fraction) preserve the native lipid microenvironment, endogenous regulatory proteins, and intact vesicular storage machinery required for physiological transporter function (2)[2]. This guide delineates a self-validating, step-by-step protocol for assessing the inhibitory profile of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride using tritiated ([³H]) neurotransmitter substrates.

Experimental Design & Causality

A robust assay is built on strict biochemical causality. Every reagent and procedural step in this protocol is engineered to maintain synaptosomal viability and isolate the specific transporter activity:

  • Tissue Selection: Transporter expression is highly localized. The striatum is harvested for DAT assays, whereas the prefrontal cortex and hippocampus are utilized for SERT and NET assays (3)[3].

  • Isotonic Integrity: Brain tissue is homogenized in 0.32 M sucrose. This specific molarity provides an isotonic environment that prevents the osmotic lysis of the delicate presynaptic terminals during mechanical disruption (4)[4].

  • Ion Dependency: MATs are Na⁺/Cl⁻ dependent symporters. Krebs-Ringer-HEPES (KRH) buffer is used during the uptake phase to mimic extracellular fluid, supplying the vital sodium gradient that drives the secondary active transport of monoamines (2)[2].

  • Substrate Protection: Ascorbic acid is added to the buffer to prevent the auto-oxidation of catecholamines. Concurrently, pargyline (a monoamine oxidase inhibitor) is included to prevent the enzymatic degradation of the radioligand once internalized by the synaptosome (5)[5].

Buffer Compositions & Assay Parameters

Table 1: Critical Buffer Formulations

Buffer Components Mechanistic Purpose
Homogenization Buffer 0.32 M Sucrose, 5 mM HEPES (pH 7.4) Maintains isotonicity; prevents synaptosomal lysis during mechanical shearing.
KRH Uptake Buffer 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5 mM D-glucose (pH 7.4) Mimics physiological extracellular fluid; provides the essential Na⁺ gradient for MATs.

| Protective Additives | 1 mM Ascorbic Acid, 10 µM Pargyline | Prevents catecholamine oxidation and MAO-mediated degradation of internalized radioligands. |

Table 2: Assay Parameters & Self-Validating Controls

Transporter Brain Region Radioligand Non-Specific Control (10 µM) Expected Control IC₅₀
DAT Striatum [³H]-Dopamine GBR-12909 10 - 20 nM
SERT Frontal Cortex [³H]-Serotonin Fluoxetine 5 - 15 nM

| NET | Frontal Cortex | [³H]-Norepinephrine | Desipramine | 1 - 10 nM |

Step-by-Step Methodologies

Phase 1: Isolation of Crude Synaptosomes (P2 Fraction)

Workflow Tissue Rodent Brain Tissue (Striatum/Cortex) Homogenize Teflon-Glass Homogenization (0.32 M Sucrose Buffer) Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 S1 Supernatant (S1) Retained Centrifuge1->S1 Keep P1 Pellet (P1) Nuclei/Debris (Discard) Centrifuge1->P1 Discard Centrifuge2 High-Speed Centrifugation (12,500 x g, 20 min, 4°C) S1->Centrifuge2 S2 Supernatant (S2) Cytosol (Discard) Centrifuge2->S2 Discard P2 Pellet (P2) Crude Synaptosomes Centrifuge2->P2 Keep Assay Resuspend in KRH Buffer Proceed to Uptake Assay P2->Assay

Caption: Workflow for the isolation of crude synaptosomes (P2 fraction) via differential centrifugation.

  • Tissue Harvesting: Euthanize the rodent subject according to approved IACUC guidelines. Rapidly dissect the target brain regions (striatum for DAT; frontal cortex for SERT/NET) on an ice-cold surface to halt post-mortem enzymatic degradation (2)[2].

  • Homogenization: Place tissue in 10-15 volumes of ice-cold Homogenization Buffer. Homogenize using a motor-driven glass-Teflon homogenizer with 10–12 gentle up-and-down strokes at 800 RPM. Caution: Excessive shearing will rupture synaptosomes.

  • Low-Speed Spin (P1): Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. This pellets unbroken cells, nuclei, and large debris (3)[3].

  • High-Speed Spin (P2): Transfer the supernatant (S1) to a fresh pre-chilled tube and centrifuge at 12,500 × g for 20 minutes at 4°C (6)[6].

  • Resuspension: Discard the supernatant (S2). Gently resuspend the resulting P2 pellet (crude synaptosomes) in ice-cold KRH Uptake Buffer.

  • Quantification: Determine protein concentration via BCA assay and dilute the suspension to a working concentration of 1–2 mg/mL.

Phase 2: Radioligand Uptake Assay

Mechanism TestCmpd 3-(3-Methoxyphenyl) propan-1-amine HCl MAT Monoamine Transporter (DAT / SERT / NET) TestCmpd->MAT Competitive/Allosteric Inhibition Synaptosome Intracellular Space (Synaptosome) MAT->Synaptosome Accumulation NT Radiolabeled Substrate ([³H]-DA, [³H]-5-HT, [³H]-NE) NT->MAT Normal Uptake Scintillation Liquid Scintillation Counting (Signal) Synaptosome->Scintillation Quantification

Caption: Mechanism of radiolabeled neurotransmitter uptake and targeted inhibition by the test compound.

  • Plate Preparation: In a 96-well deep-well plate, add 100 µL of the synaptosomal suspension to each well.

  • Compound Addition: Add 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in a 10-point concentration gradient (e.g., 0.1 nM to 100 µM) to establish a dose-response curve (7)[7].

  • Control Wells: Designate wells for Total Uptake (vehicle only) and Non-Specific Uptake (10 µM reference inhibitor from Table 2).

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. This step is critical to allow the test compound to reach binding equilibrium with the transporters before introducing the substrate (6)[6].

  • Initiation: Add 50 µL of the radiolabeled neurotransmitter (e.g., 20 nM [³H]-Dopamine) to all wells to initiate the assay.

  • Uptake Incubation: Incubate at 37°C for exactly 5 to 10 minutes. Note: The time must be strictly controlled using a stopwatch to ensure the reaction is measured during the linear phase of uptake (5)[5].

  • Termination: Stop the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand (8)[8].

  • Washing: Instantly wash the filters 3 times with 1 mL of ice-cold KRH buffer to flush away extracellular, unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials (or utilize a specialized scintillation plate), add 3 mL of liquid scintillation cocktail, and quantify the accumulated radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter (8)[8].

Data Analysis & Interpretation

To establish the pharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, calculate the Specific Uptake by subtracting the CPM of the Non-Specific Uptake wells from the Total Uptake wells (2)[2].

Plot the specific uptake (as a percentage of vehicle control) against the log concentration of the test compound. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to derive the IC₅₀. If the mechanism of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is determined to be strictly competitive, the IC₅₀ can be converted to an absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

(Where [L] is the radioligand concentration and Kᴅ is its dissociation constant for the specific transporter) (8)[8].

References

  • Santa Cruz Biotechnology. "3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2". 1

  • BenchChem. "Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays". 2

  • BenchChem. "A Comparative Pharmacological Analysis: (R)-Allococaine versus (-)-Cocaine". 8

  • NIH/PMC. "Striatal serotonin transporter gain-of-function in L-DOPA-treated, hemi-parkinsonian rats". 6

  • NIH/PMC. "Antidepressant-like Effects of LPM580153, A Novel Potent Triple Reuptake Inhibitor". 7

  • NIH/PMC. "Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake".5

  • Journal of Neuroscience. "Homeostatic Regulation of Serotonergic Function by the Serotonin Transporter As Revealed by Nonviral Gene Transfer". 4

  • Taylor & Francis. "Involvement of Serotonin in the Antidepressant-like Effect of Extract from Kielmeyera coriacea". 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. We will address common challenges, offer troubleshooting solutions, and provide optimized protocols to improve yield and purity, moving beyond simple procedural lists to explain the fundamental chemistry behind each recommendation.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low after the nitrile reduction step. What are the most likely causes and how can I fix them?

A: Low yield in the reduction of 3-(3-methoxyphenyl)propanenitrile to the corresponding primary amine is a frequent challenge. The root cause typically lies in the choice and handling of the reducing agent or the reaction conditions.

  • For Lithium Aluminum Hydride (LiAlH₄) Reductions:

    • Causality: LiAlH₄ is an extremely powerful, non-selective reducing agent that reacts violently with protic sources, including water and alcohols.[1][2] The presence of even trace amounts of moisture will consume the reagent, drastically reducing its effective molar quantity and lowering your yield.

    • Solution: Ensure absolute anhydrous conditions. All glassware must be flame-dried or oven-dried immediately before use. The reaction solvent (typically diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • For Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C):

    • Causality: The catalyst's activity is paramount. Catalysts can be "poisoned" by impurities in the starting material or solvent, such as sulfur compounds, which irreversibly bind to active sites. Incomplete reactions can also occur due to insufficient hydrogen pressure, poor mixing (preventing the substrate from reaching the catalyst surface), or inadequate reaction time.

    • Solution:

      • Purify the Starting Nitrile: Ensure the 3-(3-methoxyphenyl)propanenitrile is of high purity before the reaction.

      • Catalyst Loading & Activity: Use a fresh, active catalyst. For Raney® Nickel, which is often stored under water, ensure it is properly washed with a solvent like ethanol before use.[3] A typical loading is 10-20% by weight relative to the nitrile.

      • Optimize Conditions: Ensure efficient stirring to keep the catalyst suspended. Use a sufficient hydrogen pressure (this can range from 50 psi to 1000 psi depending on the catalyst and scale) and temperature. Monitor the reaction by hydrogen uptake or TLC/GC analysis to ensure it has gone to completion.

Q2: My final product is contaminated with significant amounts of the secondary amine, bis(3-(3-methoxyphenyl)propyl)amine. How can I improve selectivity for the primary amine?

A: The formation of secondary amines is the most common side reaction during nitrile reduction. It occurs when the primary amine product attacks the intermediate imine species before the imine can be fully reduced.[3]

  • Mechanism of Side-Product Formation:

    • R-C≡N + [H] → [R-CH=NH] (Imine Intermediate)

    • [R-CH=NH] + [H] → R-CH₂-NH₂ (Desired Primary Amine)

    • [R-CH=NH] + R-CH₂-NH₂ → Dimerization → (R-CH₂)₂NH (Secondary Amine byproduct)

  • Strategies to Enhance Primary Amine Selectivity:

    • Ammonia Addition: For catalytic hydrogenations (especially with Nickel or Cobalt catalysts), adding ammonia to the reaction vessel is a highly effective industrial strategy.[4] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

    • Use of Specific Catalysts: Certain modern catalysts are designed for high primary amine selectivity. For instance, highly dispersed Nickel on a silicon carbide support (Ni/SiC) has been shown to favor primary amine formation even without the addition of ammonia due to unique surface properties and hydrogen spillover effects.[5]

    • Rapid Reduction: Using more forceful conditions (higher pressure/temperature) or a more active catalyst can sometimes favor the direct reduction of the imine to the primary amine before it has a chance to react with the product.

Q3: The workup after my LiAlH₄ reduction is difficult, often forming a persistent emulsion or a gelatinous precipitate that traps my product.

A: This is a classic issue with LiAlH₄ workups due to the formation of aluminum and lithium hydroxides/salts. A standardized, sequential quenching procedure is critical to producing a granular, easily filterable precipitate.

  • Recommended Protocol (Fieser Workup): For a reaction using 'x' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add 'x' mL of water.

    • Slowly add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.

    • Slowly add '3x' mL of water.

    • Stir the mixture vigorously at room temperature for 15-30 minutes. This procedure should result in a white, granular precipitate that can be easily removed by filtration. The organic layer will contain your free-base amine.

Q4: My final hydrochloride salt is an oil or fails to crystallize properly. What steps can I take to get a clean, solid product?

A: The physical form of the final salt is highly dependent on the purity of the free-base amine and the salting procedure.

  • Purity of the Free-Base: Before salt formation, ensure the free-base 3-(3-methoxyphenyl)propan-1-amine is pure. Oily impurities will significantly inhibit crystallization. Purify the free base by vacuum distillation or column chromatography if necessary.

  • Anhydrous Conditions: The amine and the solvent used for precipitation must be dry. Water can interfere with crystal lattice formation.

  • Solvent Choice: The ideal solvent should readily dissolve the free-base amine but be a poor solvent for the hydrochloride salt. Common choices include diethyl ether, isopropanol, or ethyl acetate.

  • HCl Addition: Prepare a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol). Add this solution dropwise to a stirred solution of the purified free-base amine at 0 °C. Adding the amine to the acid can create localized excess acid, which may be detrimental. Stop the addition once the solution becomes acidic (check with pH paper) or when precipitation ceases. Over-acidification can sometimes lead to oily products.

  • Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to re-dissolve the oil in a minimal amount of a solvent like methanol and then add the precipitation solvent (e.g., ether) until turbidity is observed, then cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to prepare 3-(3-Methoxyphenyl)propan-1-amine hydrochloride?

A: The most industrially relevant and widely published method is a two-step process:

  • Nitrile Formation: Starting from 3-methoxycinnamaldehyde or a related precursor, the propanenitrile 3-(3-methoxyphenyl)propanenitrile is synthesized.

  • Nitrile Reduction: The nitrile group is then reduced to a primary amine. This reduction is the critical, yield-determining step. The two most common methods for this transformation are catalytic hydrogenation and chemical reduction with a hydride reagent like LiAlH₄.[1][6] An alternative, though less common route, involves the reductive amination of 3-(3-methoxyphenyl)propanal.[7][8]

Q2: Which is the superior reducing agent for the nitrile reduction: LiAlH₄ or catalytic hydrogenation?

A: Neither is universally "superior"; the best choice depends on your laboratory's capabilities, scale, safety protocols, and desired outcome.

FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (e.g., H₂/Raney® Ni)
Reactivity Extremely high; reduces most carbonyls and nitriles.[2]High, but catalyst-dependent. Can be more selective.
Yield Often excellent (>90%) under optimal conditions.Can be excellent (>90%), but highly dependent on catalyst and conditions.[3]
Selectivity Generally good for primary amine, but workup is key.Prone to secondary/tertiary amine formation without additives like NH₃.[9]
Conditions Ambient pressure, low temperature (0 °C to reflux).Requires pressurized H₂ gas (50-1000 psi) and often elevated temperatures.
Safety Highly pyrophoric, reacts violently with water. Requires expert handling and inert atmosphere.Hydrogen gas is highly flammable and explosive. Requires specialized pressure equipment.
Workup Complex aqueous workup to manage aluminum salts.[10]Simple filtration to remove catalyst.
Cost/Scalability Expensive and difficult to scale due to safety concerns.Generally cheaper and highly scalable for industrial production.

Q3: How can I effectively monitor the progress of the nitrile reduction reaction?

A:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the starting nitrile. The disappearance of the starting material spot is a good indicator of completion. The amine product will often have a much lower Rf value and may streak on silica gel; using a mobile phase containing a small amount of triethylamine (e.g., 1%) can improve spot shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information. It can confirm the disappearance of the starting material and the appearance of the product peak with the correct mass. Crucially, it will also allow you to detect and quantify the formation of secondary amine or other impurities, which is essential for optimizing selectivity.

Visualizations & Workflows
General Synthetic Workflow

The diagram below outlines the primary synthetic pathway from the nitrile precursor to the final hydrochloride salt.

G cluster_start Step 1: Reduction cluster_purification Step 2: Purification & Salt Formation Start 3-(3-methoxyphenyl)propanenitrile Reduction Reduction (e.g., H₂/Raney® Ni or LiAlH₄) Start->Reduction Amine Crude 3-(3-Methoxyphenyl)propan-1-amine (Free Base) Reduction->Amine Purification Purification (Vacuum Distillation) Amine->Purification Salt_Formation HCl Addition in Solvent (e.g., Diethyl Ether) Purification->Salt_Formation Final_Product 3-(3-Methoxyphenyl)propan-1-amine HCl (Crystalline Solid) Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis.

Mechanism: Primary vs. Secondary Amine Formation

This diagram illustrates the critical branch point in the reaction mechanism that determines selectivity.

G Nitrile R-C≡N Imine Imine Intermediate [R-CH=NH] Nitrile->Imine  + 2[H] (Reduction) PrimaryAmine Primary Amine (Desired Product) R-CH₂-NH₂ Imine->PrimaryAmine  + 2[H] (Fast Reduction) SecondaryAmine Secondary Amine (Byproduct) (R-CH₂)₂NH Imine->SecondaryAmine  + Primary Amine - NH₃ (Slow Dimerization)

Caption: Competing pathways in nitrile reduction.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol is optimized for high yield and selectivity towards the primary amine.

Objective: To synthesize 3-(3-Methoxyphenyl)propan-1-amine hydrochloride via catalytic hydrogenation of 3-(3-methoxyphenyl)propanenitrile.

Materials:

  • 3-(3-methoxyphenyl)propanenitrile (1 equiv.)

  • Anhydrous Ethanol (or Methanol)

  • Raney® Nickel (50% slurry in water), ~15% by weight of nitrile

  • Liquid Ammonia (~1.5-2 equiv.)

  • Hydrogen Gas (H₂)

  • Diatomaceous earth (Celite®)

  • 2M HCl in Diethyl Ether

Procedure:

  • Catalyst Preparation: In a flask, wash the required amount of Raney® Nickel slurry three times with anhydrous ethanol to remove water.

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the washed Raney® Nickel catalyst, the 3-(3-methoxyphenyl)propanenitrile, and anhydrous ethanol (enough to create a stirrable slurry, approx. 5-10 mL per gram of nitrile).

  • Ammonia Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense liquid ammonia into the reactor.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to 100-500 psi. Heat the mixture to 50-80 °C with vigorous stirring.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the fine Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst can be pyrophoric and should not be allowed to dry out. Quench it carefully with water. Wash the pad with additional ethanol.

  • Solvent Removal: Combine the filtrate and washes. Remove the ethanol and any residual ammonia under reduced pressure using a rotary evaporator. The residue is the crude free-base amine.

  • Purification: Purify the crude amine by vacuum distillation to obtain a clear, colorless oil.

  • Salt Formation: Dissolve the purified amine in anhydrous diethyl ether (approx. 10 mL per gram of amine). Cool the solution to 0 °C in an ice bath. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

References
  • BenchChem. (2025). A Comprehensive Technical Guide to 1-(3-methoxyphenyl)propan-1-one. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Google Patents. (n.d.).
  • ResearchGate. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
  • Chemguide. (n.d.). reduction of nitriles.
  • Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry LibreTexts. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Wiley Online Library. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology.

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for research scientists and process chemists tasked with the isolation and purification of crude 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Because arylalkylamines are highly susceptible to trapping neutral synthetic byproducts (such as unreacted nitriles or amides) and are prone to "oiling out" during salt formation, a simple recrystallization is rarely sufficient for crude mixtures. This guide details a self-validating, orthogonal purification strategy combining acid-base extraction with anhydrous crystallization.

Physicochemical Overview

Before initiating any purification workflow, it is critical to understand the thermal and solubility parameters of the target molecule. The following table summarizes the quantitative data for this compound[1],[2].

PropertyValue
Chemical Name 3-(3-Methoxyphenyl)propan-1-amine hydrochloride
CAS Number (HCl Salt) 1049696-27-6
CAS Number (Freebase) 18655-52-2
Molecular Formula (Freebase) C10H15NO
Molecular Weight (Freebase) 165.23 g/mol
Molecular Weight (HCl Salt) 201.70 g/mol
Physical State Crystalline solid
Solubility Profile (HCl Salt) Soluble in Water, Methanol, hot Isopropanol; Insoluble in Diethyl Ether, Ethyl Acetate, Hexane
Solubility Profile (Freebase) Soluble in Dichloromethane, Ethyl Acetate, Diethyl Ether; Insoluble in Water (at pH > 10)

Purification Logic & Workflow

To achieve >99% purity, we must exploit the differential solubility of the protonated (ionized) and deprotonated (neutral) states of the primary amine. The workflow below illustrates the logical progression from crude material to the pure hydrochloride salt.

G Crude Crude 3-(3-Methoxyphenyl)propan-1-amine HCl (Contains neutral/acidic impurities) AcidWash Aqueous Dissolution (pH < 2) Wash with Diethyl Ether Crude->AcidWash NeutralImp Organic Waste (Nitriles, Amides) AcidWash->NeutralImp Discard AqAmine Aqueous Layer (Protonated Amine) AcidWash->AqAmine Retain Freebasing Basify with aq. NaOH (pH > 12) Extract with EtOAc AqAmine->Freebasing AqWaste Aqueous Waste (Inorganic Salts) Freebasing->AqWaste Discard OrgAmine Organic Layer (Free Amine) Freebasing->OrgAmine Retain Resalting Add 2M HCl in Isopropanol (Anhydrous Conditions) OrgAmine->Resalting Dry & Concentrate Recrystallization Hot Isopropanol Dissolution Cooling & Antisolvent (EtOAc) Resalting->Recrystallization Filter Crude Salt PureSalt Pure 3-(3-Methoxyphenyl)propan-1-amine HCl (>99% Purity) Recrystallization->PureSalt Filter & Vacuum Dry

Purification workflow for 3-(3-Methoxyphenyl)propan-1-amine HCl via extraction and recrystallization.

Validated Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Objective: Remove neutral/acidic synthetic impurities (e.g., unreacted nitriles or amides) and inorganic salts prior to crystallization.

  • Acidic Dissolution: Dissolve the crude 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in 1.0 M aqueous HCl (10 mL/g of crude).

    • Causality: Maintaining a low pH (pH < 2) ensures the primary amine remains fully protonated as a water-soluble ammonium cation. Neutral lipophilic impurities will not ionize.

  • Organic Wash: Wash the aqueous layer twice with Diethyl Ether (5 mL/g). Discard the ether layer.

    • Self-Validation: Spot the ether layer on a TLC plate. The presence of fast-running UV-active spots confirms the successful removal of neutral impurities.

  • Freebasing: Cool the retained aqueous layer to 0–5 °C. Slowly add 5.0 M NaOH (aq) dropwise under stirring until the pH is > 12.

    • Causality: The pKa of a primary aliphatic amine is approximately 10.5. Raising the pH to 12 ensures complete deprotonation to the lipophilic freebase, forcing it out of the aqueous phase[3].

  • Extraction: Extract the milky aqueous layer three times with Ethyl Acetate (EtOAc) (10 mL/g).

  • Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Convert the purified freebase back to the HCl salt without introducing water, which is the primary cause of crystallization failure.

  • Dissolution: Dissolve the free amine oil in anhydrous Isopropanol (IPA) (5 mL/g).

  • Acidification: Under continuous stirring and a nitrogen atmosphere, slowly add 2.0 M HCl in Isopropanol dropwise until the solution reaches pH 2 (measured via wetted pH paper).

    • Causality: Using anhydrous HCl in a protic solvent like IPA prevents the hydrolysis and phase-separation issues common with aqueous HCl[4].

  • Precipitation: Stir the suspension at 0 °C for 1 hour to maximize precipitation.

  • Isolation: Filter the crude salt via a Büchner funnel and wash with cold EtOAc.

Protocol C: Recrystallization

Objective: Achieve >99% purity by leveraging the steep temperature-solubility gradient of the amine salt in IPA[4].

  • Heating: Suspend the crude salt in a minimum volume of Isopropanol. Heat the suspension to 65 °C until complete dissolution occurs[4].

    • Causality: IPA is an ideal crystallization solvent for arylalkylamine hydrochlorides because it offers high solubility at reflux and low solubility at room temperature[4].

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~0.5 °C/min.

    • Self-Validation: Spontaneous nucleation should begin around 40 °C.

  • Antisolvent Addition: Once at room temperature, add EtOAc dropwise as an antisolvent until slight, persistent turbidity is observed. Transfer to a 4 °C refrigerator for 4 hours.

  • Final Isolation: Filter the highly pure crystals and dry in a vacuum oven at 40 °C to a constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during re-salting. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the specific solvent mixture. In amine hydrochlorides, this is almost always caused by the presence of trace water, which drastically lowers the melting point of the solvated salt. Resolution: Ensure strictly anhydrous conditions. Do not use concentrated aqueous HCl (37%); use 2M HCl in anhydrous isopropanol[4]. If an oil has already formed, reheat the mixture until homogeneous, add a small volume of anhydrous EtOAc as an antisolvent, and cool very slowly (e.g., 0.1 °C/min) while seeding with a pure crystal.

Q: The isolated salt has a distinct yellow/brown discoloration. How can I remove these chromophores? A: Primary amines like 3-(3-Methoxyphenyl)propan-1-amine are susceptible to trace air oxidation, forming highly colored conjugated impurities. Resolution: During Protocol A, after extracting the freebase into EtOAc, add 5–10% (w/w) activated carbon (e.g., Darco) to the organic solution. Stir at room temperature for 30 minutes, then filter through a tightly packed pad of Celite before concentrating.

Q: I am scaling up the synthesis. Can I avoid the extraction step and purify the crude salt directly via recrystallization? A: Direct recrystallization is possible only if your impurity profile consists solely of structurally similar amine isomers. If your crude mixture contains unreacted starting materials (like 3-(3-methoxyphenyl)propanenitrile) or inorganic salts from a reduction step, direct recrystallization in IPA will fail to purge them efficiently. The orthogonal acid-base extraction is strictly required to partition neutral impurities away from the ionizable amine[3].

References

  • US3337630A - Process for the purification of amines - Google Patents.
  • Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor - ACS Publications.
  • CAS 1049696-27-6 - Sigma-Aldrich.
  • 3-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 3029809 - PubChem.

Sources

Troubleshooting low purity of 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(3-Methoxyphenyl)propan-1-amine HCl. This guide is designed to assist you in troubleshooting common issues related to the synthesis and purification of this compound, with a focus on addressing the challenge of low purity. As Senior Application Scientists, we provide this guide with in-depth technical insights and practical, field-proven advice to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My final product of 3-(3-Methoxyphenyl)propan-1-amine HCl has low purity after synthesis. What are the most common general causes?

A1: Low purity in amine HCl salts can often be attributed to several key factors:

  • Incomplete Reaction: The initial reaction to form the amine may not have gone to completion, leaving starting materials in your crude product.

  • Side Reactions: The reaction conditions may have promoted the formation of byproducts. Common side reactions include over-alkylation or the formation of secondary amines.

  • Ineffective Workup: The workup procedure may not have adequately removed reagents, catalysts, or byproducts. For instance, residual starting material or non-basic impurities may be carried through.

  • Suboptimal Purification: The chosen purification method, such as crystallization or chromatography, may not be optimized to remove specific impurities present in your crude product.

  • Improper Salt Formation: The conversion of the free amine to its hydrochloride salt can be a source of impurity if not performed correctly, potentially leading to an oily or impure solid.

Troubleshooting Synthetic Routes

Two common synthetic pathways to 3-(3-Methoxyphenyl)propan-1-amine are the reduction of 3-(3-methoxyphenyl)propionitrile and the reductive amination of 3-(3-methoxyphenyl)propanal. Below, we address specific issues you might encounter with each route.

Route 1: Reduction of 3-(3-Methoxyphenyl)propionitrile

This route typically involves the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2]

Q2: I have a significant amount of unreacted nitrile starting material in my product after reduction with LiAlH₄. What could be the issue?

A2: This is a common issue that can often be resolved by addressing the following:

  • Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, dry batch of the reagent.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture in the solvent or on the glassware will quench the LiAlH₄.

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of LiAlH₄. A common protocol suggests using at least 1.5 equivalents.[3]

  • Reaction Time and Temperature: While these reactions are often rapid, ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Q3: My main impurity appears to be a secondary amine. How is this formed and how can I prevent it?

A3: The formation of a secondary amine, bis(3-(3-methoxyphenyl)propyl)amine, is a known side reaction in the reduction of nitriles. This occurs when the initially formed primary amine reacts with an intermediate imine species. To minimize this:

  • Slow Addition: Adding the nitrile solution slowly to the LiAlH₄ suspension can help to keep the concentration of the intermediate imine low, thus reducing the likelihood of it reacting with the product amine.

  • Reaction Temperature: Maintaining a low reaction temperature during the addition can also help to control the reaction rate and minimize side product formation.

Route 2: Reductive Amination of 3-(3-Methoxyphenyl)propanal

This one-pot reaction involves the formation of an imine from the aldehyde and an ammonia source, followed by in-situ reduction.[4]

Q4: The reductive amination is not proceeding, and I am recovering my starting aldehyde. What should I check?

A4: Failure of the reductive amination to initiate often points to issues with imine formation:

  • pH of the Reaction: Imine formation is pH-sensitive. A slightly acidic medium is often required to catalyze the dehydration step. However, if the pH is too low, the ammonia source will be protonated and non-nucleophilic. The use of ammonium acetate can serve as both the ammonia source and a buffer.

  • Removal of Water: The formation of the imine is an equilibrium reaction. The presence of water will shift the equilibrium back towards the starting materials. The use of a dehydrating agent or a Dean-Stark apparatus can be beneficial.

  • Steric Hindrance: While not a major issue for this substrate, highly substituted aldehydes can be slow to react.

Q5: I am observing a significant amount of the corresponding alcohol, 3-(3-methoxyphenyl)propan-1-ol, as a byproduct. Why is this happening?

A5: The formation of the alcohol is due to the direct reduction of the starting aldehyde by the reducing agent before it can form the imine. To mitigate this:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stepwise Procedure: Consider a two-step approach where the imine is formed first, and then the reducing agent is added. This can be monitored by TLC to ensure complete imine formation before reduction.

Troubleshooting Workflow: Synthesis

start Low Purity of Final Product route_choice Which synthetic route was used? start->route_choice nitrile_reduction Nitrile Reduction route_choice->nitrile_reduction reductive_amination Reductive Amination route_choice->reductive_amination nitrile_issue What is the main issue? nitrile_reduction->nitrile_issue amination_issue What is the main issue? reductive_amination->amination_issue unreacted_nitrile Unreacted Nitrile nitrile_issue->unreacted_nitrile secondary_amine Secondary Amine Impurity nitrile_issue->secondary_amine solve_unreacted_nitrile Check LiAlH4 quality Ensure anhydrous conditions Increase LiAlH4 stoichiometry unreacted_nitrile->solve_unreacted_nitrile solve_secondary_amine Slow addition of nitrile Maintain low temperature secondary_amine->solve_secondary_amine unreacted_aldehyde Unreacted Aldehyde amination_issue->unreacted_aldehyde alcohol_byproduct Alcohol Byproduct amination_issue->alcohol_byproduct solve_unreacted_aldehyde Optimize pH (4-6) Remove water (e.g., Dean-Stark) unreacted_aldehyde->solve_unreacted_aldehyde solve_alcohol_byproduct Use selective reducing agent (NaBH3CN) Perform in two steps (form imine first) alcohol_byproduct->solve_alcohol_byproduct

Caption: Troubleshooting workflow for synthetic routes.

Workup and Purification

Q6: My crude product is an oil and is difficult to handle during workup. What can I do?

A6: It is common for the free amine to be an oil. An acid-base extraction is a robust method for initial purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 12 to deprotonate the amine.

  • Extract the free amine back into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified free amine.

Q7: I am having trouble crystallizing the final HCl salt. It either remains an oil or gives a sticky solid. How can I improve this?

A7: This is a frequent challenge with amine salts. Here are some key considerations for successful crystallization:

  • Purity of the Free Amine: Ensure the free amine is as pure as possible before attempting salt formation. Residual impurities can inhibit crystallization.

  • Anhydrous HCl Source: The use of aqueous HCl can introduce excess water, leading to a hygroscopic or oily product. A solution of anhydrous HCl in a solvent like isopropanol or diethyl ether is highly recommended.

  • Solvent System for Crystallization: The choice of solvent is critical. A good solvent system will dissolve the salt at an elevated temperature but have low solubility at room temperature. Common solvents for amine HCl salt crystallization include isopropanol, ethanol, or mixtures like ethanol/diethyl ether or isopropanol/hexane.

  • Crystallization Technique: Slow cooling of the saturated solution is more likely to yield well-defined crystals. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal if available.

Troubleshooting Workflow: Purification

start Crude Product is Impure/Oily purification_step What is the purification challenge? start->purification_step workup Difficult Workup (Oily Free Base) purification_step->workup crystallization Poor Crystallization of HCl Salt purification_step->crystallization solution_workup Perform Acid-Base Extraction workup->solution_workup solution_crystallization Troubleshoot Crystallization crystallization->solution_crystallization crystallization_actions Ensure pure free amine Use anhydrous HCl Optimize solvent system Try slow cooling/seeding solution_crystallization->crystallization_actions

Sources

Stability issues of 3-(3-Methoxyphenyl)propan-1-amine free base vs hydrochloride salt.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected degradation in their amine-based building blocks.

When working with 3-(3-Methoxyphenyl)propan-1-amine , the structural stability is almost entirely dictated by its primary aliphatic amine terminal. Below is our comprehensive, causality-driven troubleshooting guide designed to help you understand the chemical behavior of this molecule, resolve active degradation issues, and implement self-validating protocols for long-term API stability.

Part 1: Troubleshooting Core Stability Issues (FAQs)

Q: My 3-(3-Methoxyphenyl)propan-1-amine free base was initially a clear liquid/white solid, but it has turned yellow/brown over time. What happened, and can I still use it? A: This discoloration is a classic hallmark of oxidative degradation. In its free base form, the primary amine possesses an active, nucleophilic lone pair of electrons on the nitrogen atom. When exposed to atmospheric oxygen, this lone pair facilitates oxidation, leading to the formation of N-oxides and subsequent complex, colored polymeric byproducts[1].

  • The Causality: The electron-rich nature of the free amine makes it a prime target for electrophilic oxygen.

  • The Solution: To prevent this permanently, the amine should be stored as a hydrochloride (HCl) salt. Protonation ( NH3+​ ) ties up the lone pair, eliminating its nucleophilicity and rendering it inert to atmospheric oxidation[1].

Q: I left a flask of the free base open, and I noticed a crusty white precipitate forming around the rim, along with an unexplained mass increase. Is this moisture? A: While primary amines are highly hygroscopic and will absorb moisture[2], the crusty precipitate is primarily an alkyl-ammonium carbamate. Primary amines react rapidly and reversibly with atmospheric carbon dioxide ( CO2​ )[3].

  • The Causality: Two equivalents of the primary amine react with one equivalent of CO2​ . One amine acts as a nucleophile attacking the CO2​ carbon to form carbamic acid, while the second amine acts as a base to deprotonate it, yielding a stable carbamate salt[3].

  • The Solution: Store the free base strictly under an inert atmosphere (Argon or Nitrogen). Alternatively, convert it to the HCl salt, which cannot react with CO2​ because the nitrogen lone pair is already bonded to a proton.

AmineStability FreeBase 3-(3-Methoxyphenyl)propan-1-amine (Free Base) LonePair Active Nitrogen Lone Pair (Nucleophilic) FreeBase->LonePair HClSalt 3-(3-Methoxyphenyl)propan-1-amine HCl (Hydrochloride Salt) Protonated Protonated Amine (NH3+) (Non-Nucleophilic) HClSalt->Protonated Oxidation Oxidation (N-Oxides) Color Change LonePair->Oxidation O2 (Air) Carbamate Carbamate Formation (Reacts with CO2) LonePair->Carbamate CO2 (Air) Stable Chemically Stable Long Shelf-Life Protonated->Stable Blocked Lone Pair

Mechanistic divergence of primary amine stability based on protonation state.

Part 2: Quantitative Data & Comparative Stability Profile

To optimize your storage and formulation strategies, it is critical to understand the physical divergence between the free base and the salt form.

ParameterFree Base FormHydrochloride (HCl) SaltCausality / Rationale
Physical State Often amorphous or oilCrystalline solidSalt formation establishes a highly ordered, stable crystal lattice[2].
Hygroscopicity High (>5% weight gain)Low (<2% weight gain)Free bases readily absorb atmospheric moisture, which acts as a plasticizer and accelerates degradation[2].
Oxidation Risk High (Discolors rapidly)NegligibleProtonation of the nitrogen lone pair prevents oxidative attack[1].
CO2​ Reactivity High (Forms carbamates)NoneThe nucleophilic lone pair is required to attack CO2​ , which is blocked in the salt[3].
Aqueous Solubility Poor to ModerateHighThe ionic nature of the ammonium salt facilitates rapid dissolution in physiological media[4].

Part 3: Experimental Protocols & Self-Validating Systems

If your 3-(3-Methoxyphenyl)propan-1-amine free base has degraded, you do not necessarily need to discard the batch. You can recover the active compound using a self-validating precipitation protocol .

Why is this a "Self-Validating System"? A self-validating protocol inherently confirms its own success through its physical outputs. In this workflow, the conversion of the free base to the HCl salt acts as both a purification step and an assay. Because neutral degradation products (like N-oxides or neutral carbamates) cannot form hydrochloride salts, they remain completely soluble in the non-polar ethereal solvent. The mass of the highly pure, crystalline precipitate directly validates the remaining active amine concentration of your starting material.

Protocol: Anhydrous Conversion & Purification of Degraded Free Base
  • Dissolution: Dissolve the degraded 3-(3-Methoxyphenyl)propan-1-amine free base in 10 volumes of anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Inert Atmosphere: Purge the reaction flask with Nitrogen or Argon to displace residual atmospheric moisture and CO2​ .

  • Temperature Control: Chill the solution to 0°C using an ice bath to control the exothermic salt-formation reaction.

  • Acidification: Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) under vigorous stirring.

  • Precipitation: A white crystalline solid (the pure hydrochloride salt) will immediately begin to crash out of the solution. The yellow/brown oxidative impurities will remain dissolved in the MTBE.

  • Isolation: Filter the suspension rapidly through a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold MTBE.

  • Drying: Dry the resulting white solid under high vacuum at 40°C until a constant weight is achieved.

Workflow Step1 Dissolve Free Base in MTBE Step2 Chill to 0°C under N2 Step1->Step2 Step3 Add 1.1 eq HCl in Dioxane Step2->Step3 Step4 Precipitate Amine HCl Step3->Step4 Step5 Filter & Wash (Removes Impurities) Step4->Step5 Step6 Vacuum Dry (Pure API) Step5->Step6

Self-validating anhydrous protocol for recovering degraded free base as a purified HCl salt.

Part 4: FAQs for Drug Development Professionals

Q: Why do we prioritize the HCl salt of 3-(3-Methoxyphenyl)propan-1-amine for API formulation instead of the free base? A: Approximately 60% of all basic drug salt forms are hydrochlorides[5]. The HCl salt provides a highly defined crystalline lattice, which drastically reduces hygroscopicity compared to the amorphous free base[2]. Furthermore, the salt form significantly enhances aqueous solubility, which is a critical parameter for oral bioavailability and predictable dissolution rates in physiological media[4][5].

Q: Does the choice of salt affect downstream coupling reactions (e.g., amide bond formation)? A: Yes. If you use the HCl salt in a nucleophilic substitution or peptide coupling, you must add a stoichiometric amount of a non-nucleophilic organic base (such as DIPEA or Triethylamine) to the reaction mixture. This in situ deprotonation liberates the free amine, restoring the nucleophilic lone pair required for the reaction, while ensuring the bulk API remains stable during storage.

References

  • Benchchem. "A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base." Benchchem.
  • Reddit Community. "Why are organic amines often more stable as the HCl salt than in the free base form?" Reddit.
  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." MDPI.
  • Pharmaoffer. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals." Pharmaoffer.
  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation." LibreTexts.

Sources

Technical Support Center: Optimizing Pd/C Catalyzed Reduction for 3-(3-Methoxyphenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. The catalytic hydrogenation of the corresponding nitrile, 3-(3-methoxyphenyl)propanenitrile, using palladium on carbon (Pd/C) is a robust and widely adopted method. However, achieving high yield and selectivity requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis.

Section 1: Reaction Overview and Mechanism

The primary transformation involves the reduction of a nitrile group to a primary amine using molecular hydrogen, catalyzed by the heterogeneous catalyst Pd/C. The most common starting material for this synthesis is 3-(3-methoxyphenyl)propanenitrile.

Primary Reaction: 3-(3-methoxyphenyl)propanenitrile + 2 H₂ --(Pd/C)--> 3-(3-Methoxyphenyl)propan-1-amine

The reaction proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond. The nitrile first adsorbs onto the palladium surface, where it is sequentially hydrogenated to an imine intermediate (R-CH=NH), which is then further reduced to the desired primary amine (R-CH₂-NH₂).[1]

Nitrile_Reduction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 3-(3-methoxyphenyl)propanenitrile Imine Imine Intermediate Nitrile->Imine +H₂ (Pd/C) Primary_Amine 3-(3-Methoxyphenyl)propan-1-amine (Desired Product) Imine->Primary_Amine +H₂ (Pd/C) Secondary_Amine Secondary Amine Primary_Amine->Secondary_Amine + Imine - NH₃ Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Imine - NH₃

Figure 1: Nitrile Reduction Pathway and Side Products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for this hydrogenation?

A1: While optimization is always necessary, a reliable starting point involves using 5-10% Pd/C catalyst at a loading of 1-10 mol% relative to the nitrile. The reaction is typically run in a protic solvent like methanol or ethanol at hydrogen pressures ranging from atmospheric (balloon) to 50-100 psi (Parr apparatus) and temperatures from ambient to 60-80°C.[2] Protic solvents generally accelerate the hydrogenation rate.[3]

Q2: Why is an acidic additive often recommended for nitrile reductions?

A2: The most significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amine impurities.[4] This occurs when the newly formed, nucleophilic primary amine attacks the reactive imine intermediate. An acidic additive, such as HCl, H₂SO₄, or NaH₂PO₄, protonates the primary amine product to form its non-nucleophilic ammonium salt.[5][6] This prevents it from participating in side reactions, thereby dramatically increasing the selectivity for the desired primary amine.[1][5]

Q3: What are the main byproducts and how can I detect them?

A3: The primary byproducts are the secondary amine, N,N-bis[3-(3-methoxyphenyl)propyl]amine, and potentially the tertiary amine. These can be detected and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). In some cases, particularly with benzylic systems under harsh conditions, hydrogenolysis (cleavage of the C-N bond) can occur, though it is less common for this specific substrate compared to direct benzonitrile reduction.[1][5]

Q4: How can I effectively monitor the reaction's progress?

A4: The disappearance of the starting nitrile can be monitored by Thin Layer Chromatography (TLC), GC, or HPLC. Hydrogen uptake is another excellent indicator of reaction progress; when using a pressurized vessel, the reaction is typically complete when the pressure ceases to drop. For safety, if you need to take an aliquot for analysis, always purge the reaction vessel with an inert gas like nitrogen or argon before opening it.[7]

Section 3: Troubleshooting Guide

Q5: My reaction shows little to no conversion of the starting nitrile. What are the likely causes?

A5: This common issue usually points to a problem with the catalyst or the hydrogen supply.

  • Catalyst Activity:

    • Quality: Ensure you are using a high-quality catalyst from a reputable supplier.

    • Handling: Pd/C is pyrophoric, especially after use, and can be deactivated by improper handling or prolonged exposure to air.[3][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and transferred as a slurry in the reaction solvent.[9]

    • Poisoning: The palladium active sites are highly susceptible to poisoning. Trace impurities in the starting material, solvent, or glassware containing sulfur, thiols, or strong coordinating ligands can completely shut down the reaction.[10]

  • Hydrogen Supply:

    • Leaks: Ensure your reaction setup (balloon or pressure vessel) is leak-proof.

    • Insufficient Pressure/Amount: For a complete reaction, at least two molar equivalents of hydrogen are required. Ensure your hydrogen source is adequate. For pressurized reactions, verify the gauge is functioning correctly.

  • Reaction Conditions:

    • Temperature: Some reductions require gentle heating to initiate. If the reaction is sluggish at room temperature, consider raising it to 40-60°C.

    • Stirring: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.[3]

Q6: I'm getting a high conversion, but the yield of my desired primary amine is low due to significant secondary amine formation. How can I improve selectivity?

A6: This is the classic selectivity problem in nitrile reductions. The solution is to suppress the nucleophilicity of the product.

  • Add an Acid: As detailed in FAQ Q2, this is the most effective solution. Add 1.0-1.2 equivalents of an acid like concentrated HCl or H₂SO₄ to the reaction mixture. This converts the product amine into its ammonium salt as it forms, preventing it from reacting further.[5][6] The final product is then isolated by basifying the mixture during workup.

  • Solvent Choice: Using protic solvents like methanol or ethanol is generally preferred. Some protocols report success using a two-phase solvent system (e.g., dichloromethane/water) with an acidic buffer like sodium dihydrogen phosphate (NaH₂PO₄) to sequester the amine salt in the aqueous phase.[11]

  • Ammonia Addition: In some systems, adding a large excess of ammonia can shift the equilibrium away from secondary amine formation by competing for the imine intermediate. However, this complicates workup and is often less effective than using acid.

Q7: My reaction starts efficiently but then stops before completion. What could be deactivating the catalyst mid-reaction?

A7: This suggests either product inhibition or gradual poisoning.

  • Product Inhibition: The primary amine product can adsorb strongly to the palladium surface, blocking active sites and slowing the reaction.[1] This is another reason why adding an acid is beneficial, as the resulting ammonium salt has a lower affinity for the catalyst surface.

  • Catalyst Sintering or Leaching: At higher temperatures, palladium nanoparticles can sinter (agglomerate), reducing the active surface area.[12] While less common under mild liquid-phase conditions, some palladium may also leach into the solution, reducing the effectiveness of the heterogeneous catalyst.

  • Coke Formation: Over time, especially at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites.[10]

Troubleshooting_Flowchart start Low Yield or Conversion? check_conversion Is Starting Material Consumed? start->check_conversion low_conversion_node Troubleshoot: Low Conversion check_conversion->low_conversion_node No low_selectivity_node Troubleshoot: Poor Selectivity (High Byproduct Formation) check_conversion->low_selectivity_node Yes check_catalyst Check Catalyst: - Fresh? Handled under inert gas? - Potential poisons (sulfur)? low_conversion_node->check_catalyst check_h2 Check H₂ Supply: - Leaks in system? - Sufficient pressure/volume? low_conversion_node->check_h2 check_conditions Check Conditions: - Stirring efficient? - Temperature adequate? low_conversion_node->check_conditions add_acid Primary Solution: Add 1.0-1.2 eq. of acid (e.g., HCl, H₂SO₄) low_selectivity_node->add_acid optimize_solvent Optimize Solvent: - Ensure protic solvent (MeOH/EtOH) - Consider biphasic system low_selectivity_node->optimize_solvent

Figure 2: Troubleshooting Decision Flowchart.

Section 4: Data and Protocols

Table 1: Summary of Key Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
Catalyst 10% Pd/C (5% can also be used)Higher loading can increase reaction rate but also cost. Ensure catalyst is from a reliable source.
Catalyst Loading 1 - 10 mol %Lower loadings are more economical but may require longer reaction times or higher pressure/temperature.
Substrate 3-(3-methoxyphenyl)propanenitrileEnsure high purity to avoid catalyst poisons.
Solvent Methanol, EthanolProtic solvents are generally effective. THF or Ethyl Acetate can also be used.[4]
Hydrogen Pressure 1 - 6 bar (15 - 90 psi)Higher pressures increase hydrogen concentration in the solution, accelerating the rate. Atmospheric pressure (balloon) is often sufficient but may require longer times.
Temperature 25 - 80 °CReaction is often successful at RT, but gentle heating can significantly reduce reaction time. Avoid excessive heat to minimize side reactions.[11]
Additive (Optional) 1.0 - 1.2 eq. HCl or H₂SO₄Crucial for achieving high selectivity to the primary amine by preventing side reactions.[5][6]
Experimental Protocol: Selective Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

Safety Notice: This procedure involves flammable solvents and hydrogen gas, as well as a pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) must be worn at all times.[9][13]

Materials:

  • 3-(3-methoxyphenyl)propanenitrile (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol %)

  • Methanol (solvent)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Hydrogen gas supply (balloon or cylinder for pressure vessel)

  • Celite® (for filtration)

  • Dichloromethane and Sodium Hydroxide solution (for workup)

Procedure:

  • Vessel Preparation: To a hydrogenation flask or a pressure reactor vessel equipped with a magnetic stir bar, add the 10% Pd/C catalyst.

  • Inerting: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add methanol to create a slurry. Then, add the 3-(3-methoxyphenyl)propanenitrile, followed by the concentrated hydrochloric acid.

  • Hydrogenation:

    • For Balloon Hydrogenation: Evacuate the inert gas and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the reaction stirring vigorously under a positive pressure of hydrogen (1 atm).

    • For Pressure Vessel: Seal the reactor. Purge the vessel by pressurizing with hydrogen to ~20 psi and then venting (to the back of the fume hood) three times. Finally, pressurize the vessel to the desired pressure (e.g., 60 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40°C). Monitor the reaction by hydrogen uptake (pressure drop) or by analyzing aliquots via TLC/GC-MS (remembering to purge with inert gas before sampling).

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel three times with an inert gas.

    • Dilute the reaction mixture with methanol and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the catalyst on the Celite pad to dry, as it can ignite upon contact with air.[6] Immediately after filtration, quench the filter cake with water and dispose of it in a designated, sealed waste container.[7]

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in water and transfer to a separatory funnel. Make the aqueous solution basic (pH > 12) by the slow addition of a NaOH solution (e.g., 2M).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-Methoxyphenyl)propan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

References

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure for Palladium. Available at: [Link]

  • Lange, J.-P., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. Available at: [Link]

  • Takeda, K. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • The Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Available at: [Link]

  • McMillan, L., et al. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]

  • McAllister, M. I., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Reaction Chemistry & Engineering. Available at: [Link]

  • Jo, Y. S., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts. Available at: [Link]

  • Kumar, A., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Catalysis. Available at: [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • Mori, K., et al. (2020). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Catalysts. Available at: [Link]

  • Wang, C., et al. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Eigenberger, G., & Wiese, K. D. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today. Available at: [Link]

  • Hegedüs, L., & Miskolczi, N. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Current Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Zhang, M., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. Catalysts. Available at: [Link]

  • Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • PrepChem. (n.d.). Synthesis of 3-(3-methoxyphenyl)-propanol. Available at: [Link]

  • Reddit. (2018). Nitrile reduction issues. Available at: [Link]

  • Vilches-Herrera, M., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available at: [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where researchers struggle to dissolve amine hydrochlorides in standard organic solvents. This guide provides authoritative troubleshooting logic, physicochemical context, and validated protocols to resolve these bottlenecks.

Physicochemical Context: Why is Solubility an Issue?

The core issue with 3-(3-Methoxyphenyl)propan-1-amine hydrochloride stems from a mismatch in intermolecular forces. The protonated primary amine ( R−NH3+​ ) and the chloride counterion ( Cl− ) form a highly polar, ionic crystal lattice. While this ionic nature makes the compound highly soluble in water[1], non-polar organic solvents (e.g., dichloromethane, ethyl acetate, hexane) lack the dielectric constant required to solvate these ions.

Conversely, neutralizing the salt to its "freebase" form removes the ionic charge. This allows the lipophilic 3-(3-methoxyphenyl)propyl chain to dominate the molecule's solubility profile, rendering it highly soluble in organic solvents[2].

Frequently Asked Questions (FAQs)

Q1: Why does my 3-(3-Methoxyphenyl)propan-1-amine HCl crash out of solution when I add dichloromethane (DCM) or ethyl acetate (EtOAc)? A: DCM and EtOAc are aprotic solvents with relatively low dielectric constants. They cannot disrupt the strong ionic bonds of the hydrochloride salt. Amines are often supplied as hydrochloride salts specifically to increase their stability and water solubility for storage or pharmacological use[3]. To dissolve this compound in organic solvents, you must either use a highly polar co-solvent or convert the salt to its freebase form[4].

Q2: Can I just heat the suspension or use sonication to force dissolution? A: Heating will only provide a marginal, temporary increase in solubility based on thermodynamics. Once the solution cools, the compound will rapidly undergo supersaturation and precipitate. Sonication breaks up macroscopic aggregates but does not change the fundamental thermodynamic solubility limit. Chemical modification (freebasing) is required for stable dissolution.

Q3: My downstream synthesis (e.g., amide coupling) requires strictly anhydrous, non-polar conditions. How do I proceed? A: You must perform an acid-base liquid-liquid extraction prior to your reaction. By treating the aqueous salt solution with a strong base (like NaOH), you deprotonate the amine. The resulting uncharged freebase is highly lipophilic and will readily partition into an organic solvent[2]. You can then dry the organic layer to achieve the anhydrous conditions required.

Quantitative Solubility Profiles

Understanding the phase preference of your compound is critical for experimental design. Below is a comparative solubility matrix summarizing the phase behavior of the compound.

SolventDielectric Constant (ε)Form: Hydrochloride SaltForm: Freebase Amine
Water 80.1High (>50 mg/mL)Low (<1 mg/mL)
Methanol 32.7Moderate (10-20 mg/mL)High
Dichloromethane (DCM) 9.1Insoluble (<0.1 mg/mL)High (>50 mg/mL)
Ethyl Acetate (EtOAc) 6.0InsolubleHigh
Hexane 1.9InsolubleModerate

Troubleshooting Logic & Decision Tree

Before altering your protocol, use the following logic to determine the least disruptive path for your specific assay.

TroubleshootingLogic Issue Amine HCl Salt Insoluble in Organic Solvent Q1 Can the reaction tolerate polar/protic co-solvents? Issue->Q1 Yes1 Use Co-solvent System (e.g., DCM:MeOH) Q1->Yes1 Yes No1 Can the reaction tolerate the freebase amine? Q1->No1 No Yes2 Perform Acid-Base Extraction (Freebasing Protocol) No1->Yes2 Yes No2 Use Phase Transfer Catalysts (e.g., Crown Ethers) No1->No2 No

Decision tree for resolving amine hydrochloride solubility issues.

Validated Experimental Protocols

Protocol A: Freebasing via Acid-Base Liquid-Liquid Extraction

This is the most robust, self-validating method to obtain the amine in a form soluble in organic solvents. Using DCM for the extraction of freebased amines from basic aqueous solutions is a highly effective standard practice[5].

Materials: 1M NaOH (aq), Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate ( Na2​SO4​ ), Separatory Funnel.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1.0 g of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in 15 mL of deionized water.

    • Causality: Water possesses a high dielectric constant, easily solvating the ionic lattice.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the solution becomes cloudy.

    • Causality: The cloudiness is the uncharged freebase amine precipitating out of the aqueous phase as it loses its water solubility.

  • Self-Validation Checkpoint: Test the aqueous mixture with pH paper. The pH must read >10 to ensure complete deprotonation of the primary amine. If it is lower, continue adding NaOH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of DCM. Stopper and shake vigorously, venting frequently.

    • Causality: Vigorous mixing maximizes the surface area between phases, allowing the lipophilic freebase to partition rapidly into the DCM.

  • Phase Separation: Allow the layers to separate. The bottom layer is the organic DCM phase containing your target amine; the top layer is the aqueous phase containing the NaCl byproduct and water[4].

  • Drying & Concentration: Collect the DCM layer. Add anhydrous Na2​SO4​ until the powder flows freely (indicating all residual water is absorbed). Filter the drying agent and concentrate the solvent in vacuo to yield the pure, organic-soluble freebase oil.

FreebaseWorkflow Start 3-(3-Methoxyphenyl)propan-1-amine HCl AddBase Dissolve in H2O & Add 1M NaOH (Adjust to pH > 10) Start->AddBase Deprotonation Extract Extract with DCM or EtOAc (Vigorous Mixing) AddBase->Extract Add Solvent PhaseSep Phase Separation (Separatory Funnel) Extract->PhaseSep Settle OrgPhase Organic Phase (Freebase Amine) PhaseSep->OrgPhase Target Layer AqPhase Aqueous Phase (NaCl + H2O) PhaseSep->AqPhase Discard Dry Dry over anhydrous Na2SO4 & Concentrate OrgPhase->Dry Purify Ready Soluble Freebase Ready Dry->Ready Final Product

Step-by-step freebasing workflow via acid-base liquid-liquid extraction.

Protocol B: In-Situ Neutralization with Co-Solvents

If you wish to avoid a separatory funnel workup and your downstream reaction tolerates polar protic solvents, you can use an alcohol co-solvent system[6].

Step-by-Step Methodology:

  • Suspend the amine hydrochloride in your primary organic solvent (e.g., DCM).

  • Add 5-10% (v/v) Methanol or Ethanol.

    • Causality: The high dielectric constant of the alcohol disrupts the salt lattice, acting as a bridge between the ionic salt and the non-polar solvent.

  • Add 1.2 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir for 15 minutes.

    • Self-Validation Checkpoint: The opaque suspension should clear into a homogeneous solution. This visual cue confirms the organic base has neutralized the hydrochloride salt, generating the soluble freebase and a soluble TEA/DIPEA-HCl byproduct.

References[1] Solubility of organic amine salts, askfilo.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHikU0WD5ow_4JT8Ix4YR7L1G6TI0SBYbjhgYTZN2Fo0vF-PcWlCUjywpbBfgXfLlKfboiopuhCgKJ7R8cjwpU6Jk8_2qAyIcwf0JHtayacTd3N3hgByv2CFUp5OQVLJdHlezt3F1oVA3KSp9qbaRRHzmBihPuSf6LFXEO_0ER6pCznFVIVQL1Xb8_zsqgU3XvcnYacGLuqRSa0y1nJdMN7lO93Jdv46n9ghvLFZtXc8lQ64gkQ1tyQ0rZ8Cbi6hprT][4] 23.1: Properties of amines - Chemistry LibreTexts, libretexts.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOadwm6MhbQ2YTqtO43UAsiyDlJ5QtkEXU_3yHcwmWczplopAhbZRRHIHI8i5xxWrhJdxbKYlAbMUfyNnL8B7iw0ROshVe3Pjw3xMMA-StbfuZPckvYYIPRqKgc8qP63vfnwAsncX5BFd15a6dU2pPciSt4jbFSNqys0U9vEdAIcWEy9mgAgYXZsuhwnJBS7nyiawvafnScLdxzsI2_BeGU6KzMGHzeOa7HAx7qPOL5U9k0uyGCHpJjeNJhQsqdYe9GQ7-xA=][2] Freebase (chemistry) - wikidoc, wikidoc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLrLz4mXz8nbDn9XmfFlPd7Zaq3vfBG7EXSP9K4iTigsKplROFHAFQa0wRZuwMGLDFYjN1_aN4tdYk3FdYRox2PGkfSGbMMhh9njfmsAwvg72R10PU7M9viujDhpNfFb7jTgMmeka6IXjExiUVM9k9cg==][6] methylamine hydrochloride - Organic Syntheses Procedure, orgsyn.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUP-ahAe39QapsD6RU0iEG4BRth5qQJcJSsgK7Bpvna5liSAC5EAVJkUi9wByIDrX3r3updjwRhXPEuS1Q2VNV6cfvLEoquulCGwR984pZLh78ni0tG0EIPeSNM3uPjSbzykJe_tVKMQ==][3] 15.13: Amines as Bases - Chemistry LibreTexts, libretexts.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_QH0LZIegBbnmD1UG9ySXwioBobTm6ejckhNmwg95-DsPe4Yuq0a6cWLm8AvHR7VTsxa1-AroQ10sA7qkZRHAAW7oEo46_CvYzcYfU2VrFPMiMh94DAJc3tx-YcqNJFuN-eQZFMgG7Blc3hlTw4W_X4cyy5tF5TfkJkv0BH0Y-wtSyodb90Cpy1TtKNVSPOjwGINIsWZZoFzsBfBAfLe_iocVT0HzpHpbxiWaFidg1uY0tSF_WZnkbQbV69gRPjJF65eDBDM6rQ8Ga1ICQY4HGk_TpCxtWh2vj0L_iRthlrbNEeazy8HiJhoF40AIX-7-eKL][5] How can I free base cystamine dihydrochloride? - Chemistry Stack Exchange, stackexchange.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVVQxqf9TOmuxrmU_L929FV3oyUVCJ4u-4p4wNrZFxqbakNaj5ZmLgx5d5187-X_KUtX-XACQIQsaWimUwGe9O95HhIxuZq1dLKpKCnC3pHGvR_KunnEQQcYY5EgJotQKfc7afX7VwZLflXwDAZXG39wB2kKc4NFjyCfH3tmlLbJN75PUb0gAHg6LlGKY7RVqRulQBtXYhYI_9o3o=]

Sources

Preventing degradation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and diagnose degradation.

Introduction to the Stability of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt. Its structure, featuring a methoxyphenyl group and a primary amine, makes it susceptible to several degradation pathways. The primary amine is a nucleophilic site and is prone to oxidation. The methoxyphenyl group, an electron-rich aromatic system, is also susceptible to oxidative and photolytic degradation. As a hydrochloride salt, its stability is also influenced by humidity and pH. Understanding these inherent chemical liabilities is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][2] Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.[3] For solutions, storage at -20°C or -80°C is recommended, although stability is reduced compared to the solid form.[1]

Q2: Why is it important to protect this compound from light?

A2: The methoxyphenyl group in the molecule can absorb UV light, which can lead to photodegradation.[4][5] This process can generate free radicals, leading to a cascade of reactions that result in colored degradation products and a loss of purity.

Q3: My solid sample of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride has changed color. What does this indicate?

A3: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation.[6] The primary amine and the electron-rich aromatic ring are susceptible to oxidation, which can form colored impurities.[6] We recommend performing a purity analysis, for instance by HPLC, to quantify the extent of degradation.

Q4: Can I store this compound under a normal atmosphere?

A4: While short-term storage under a normal atmosphere is acceptable if the container is tightly sealed, for long-term storage, an inert atmosphere (e.g., nitrogen or argon) is preferable.[6] This minimizes the risk of oxidative degradation by excluding atmospheric oxygen.[7]

Q5: Is the compound sensitive to moisture?

A5: Yes, as a hydrochloride salt, it is hygroscopic and can absorb moisture from the air.[3][5] Absorbed water can lead to hydrolysis of the salt and can also facilitate other degradation pathways. Storage in a desiccated environment is highly recommended.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical mechanisms.

Symptom Potential Cause(s) Troubleshooting & Preventative Actions
Appearance of a new, early-eluting peak in the HPLC chromatogram of an aged sample. Oxidative Degradation: The primary amine may have been oxidized to a hydroxylamine or nitroso derivative. The methoxy group could also be a site of oxidation.[6][7]1. Confirm Oxidation: Perform a forced degradation study with an oxidizing agent (e.g., 3% H₂O₂) and compare the chromatograms.[8] 2. Prevention: Store the compound under an inert atmosphere (nitrogen or argon).[6] Avoid sources of ignition and reactive oxygen species.
Loss of parent compound peak area with the appearance of multiple, poorly resolved peaks. Photodegradation: Exposure to UV or ambient light can cause complex degradation pathways, including polymerization.[4]1. Confirm Photodegradation: Expose a sample to a UV lamp and analyze by HPLC. 2. Prevention: Store the compound in an amber vial or a container wrapped in aluminum foil.[2] Conduct experiments under low-light conditions.
A shift in the pH of an unbuffered aqueous solution of the compound over time. Hydrolysis of the hydrochloride salt: Although the salt is formed from a strong acid (HCl) and a weak base (the amine), changes in concentration or interaction with dissolved gases like CO₂ can alter the pH.[2][9]1. pH Monitoring: Regularly check the pH of your solutions. 2. Buffering: If experimentally feasible, use a buffered solution to maintain a stable pH. Be aware that certain buffer components may catalyze degradation.
The sample becomes sticky or oily. Hygroscopicity: The compound has absorbed a significant amount of moisture from the atmosphere.[3][5]1. Confirm Water Content: Use Karl Fischer titration to determine the water content. 2. Prevention: Store in a desiccator with a suitable drying agent. Ensure the container is always tightly sealed after use.[5]
Inconsistent analytical results between different batches or over time. Inadequate Storage or Handling: This is often a cumulative effect of minor exposure to light, air, and moisture.1. Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for the handling and storage of the compound. 2. Aliquotting: For frequently used materials, consider preparing smaller aliquots from the main stock to minimize repeated exposure of the bulk material.

Visualizing Degradation: Pathways and Workflows

Understanding the potential degradation pathways is key to developing effective preventative strategies.

cluster_storage Storage & Handling cluster_stressors Stress Conditions cluster_degradation Degradation Pathways storage 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (Solid) light Light (UV/Visible) storage->light Exposure oxygen Oxygen (Air) storage->oxygen Exposure heat Heat storage->heat Exposure humidity Humidity storage->humidity Exposure solution Aqueous Solution solution->light solution->oxygen solution->heat photo Photodegradation (e.g., radical formation, polymerization) light->photo ox Oxidation (e.g., N-oxide, dimers, ring oxidation) oxygen->ox heat->ox Accelerates hydrolysis Hydrolysis humidity->hydrolysis loss Loss of Purity & Formation of Impurities photo->loss Leads to ox->loss Leads to hydrolysis->loss Leads to

Caption: Potential degradation pathways for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[10]

1. Sample Preparation:

  • Prepare a stock solution of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions: [8][10]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.[3][11][12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

cluster_workflow HPLC Analysis Workflow sample Sample Preparation (Stressed or Stored Sample) hplc HPLC System (C18 Column, Gradient Elution) sample->hplc detector UV Detector (275 nm) hplc->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram analysis Data Analysis (Purity Assessment) chromatogram->analysis

Caption: A typical workflow for stability-indicating HPLC analysis.

Summary of Stability Data (Illustrative)

The following table presents hypothetical data from a forced degradation study to illustrate the expected comparative stability under different conditions.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C< 5%Minor unknown polar impurities
0.1 M NaOH24 hours60°C~10%N-acetylated impurity (if acetate present)
3% H₂O₂24 hoursRoom Temp~25%N-oxide, hydroxylamine, colored dimers
Heat (Solid)48 hours80°C< 2%Trace oxidative impurities
UV Light24 hoursRoom Temp~15%Multiple photoproducts, potential polymers

Note: This data is for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.

References

  • TCO-amine hydrochloride-SDS-MedChemExpress. (2026, January 29). MedChemExpress.
  • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bacterial degradation of monocyclic aromatic amines. (2015, August 17). Frontiers.
  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. (n.d.).
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025, August 6).
  • How to store Hydroxylamine Hydrochloride - FAQ. (2024, April 28). Guidechem.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). A&A Pharmachem.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • "N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention". (n.d.). Benchchem.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Stability-Indicating HPLC Method for the Determin
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC.
  • Stability Indicating HPLC Method Development: A Review. (n.d.).
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (n.d.). PMC.
  • (PDF) Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. (2025, August 7).
  • Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. (n.d.). Organic Chemistry Portal.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (2015, March 18). RSC Publishing.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository.
  • Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. (2022, September 19). PMC.
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass - Eastern Kentucky University.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. (2022, October 18).
  • Journal of Environmental Chemical Engineering. (2026, February 5). BOA.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
  • 7.22: Hydrolysis of Salts- Equations. (2021, April 28). Chemistry LibreTexts.
  • Bacterial Degradation of a Mixture of Hydroxy and Methoxy Polychlorinated Biphenyls. (2025, August 6).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered issues during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing insights into their causes and offering detailed solutions.

Problem 1: Low Yield of the Desired Primary Amine and Presence of an Aldehyde Impurity

Question: I am attempting to synthesize 3-(3-Methoxyphenyl)propan-1-amine by reducing 3-(3-methoxyphenyl)propanenitrile with a mild reducing agent like DIBAL-H, but I am getting a low yield of the amine and I see a significant amount of what appears to be 3-(3-methoxyphenyl)propanal. What is happening and how can I fix this?

Answer:

This issue arises from the incomplete reduction of the nitrile. The reduction of a nitrile to a primary amine is a two-step process. The first hydride addition reduces the nitrile to an intermediate imine (or its metal complex). A second hydride addition is required to reduce the imine to the amine.

Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), are often used for the partial reduction of nitriles to aldehydes after hydrolysis of the intermediate imine.[1] If the reaction is not driven to completion or if a stoichiometric amount of a milder reducing agent is used, the reaction can stall at the imine stage. During aqueous workup, this imine is hydrolyzed to 3-(3-methoxyphenyl)propanal, leading to a low yield of the desired amine.

Solutions:

  • Choice of Reducing Agent: Switch to a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is strong enough to efficiently reduce both the nitrile and the intermediate imine to the primary amine.[1][2]

  • Reaction Conditions: If you must use a milder reducing agent, ensure you are using a sufficient excess and that the reaction is allowed to proceed for an adequate amount of time to ensure complete reduction. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

Experimental Protocol: Reduction of 3-(3-methoxyphenyl)propanenitrile with LiAlH₄

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of 3-(3-methoxyphenyl)propanenitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine.

  • For the hydrochloride salt, dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter the solid and dry under vacuum.

Problem 2: Presence of Secondary and Tertiary Amine Impurities

Question: My final product is contaminated with significant amounts of what I believe to be di-[3-(3-methoxyphenyl)propyl]amine (a secondary amine) and tri-[3-(3-methoxyphenyl)propyl]amine (a tertiary amine). How are these forming and how can I prevent them?

Answer:

The formation of secondary and tertiary amine impurities is a common side reaction in amine synthesis, particularly during reductive amination and, to a lesser extent, in some nitrile and amide reductions.

  • During Nitrile/Amide Reduction: The primary amine product can react with the intermediate imine (formed during nitrile reduction) or iminium ion (formed during amide reduction) to form a new, larger imine or iminium ion. Subsequent reduction of this new intermediate leads to the formation of a secondary amine. This process can repeat to form a tertiary amine.[4]

  • During Reductive Amination: If you are synthesizing the target amine via reductive amination of 3-(3-methoxyphenyl)propanal with ammonia, the primary amine product can react with the starting aldehyde to form an imine, which is then reduced to a secondary amine. This is a classic example of over-alkylation.[5][6]

Solutions:

  • Control of Stoichiometry (Reductive Amination): When performing a reductive amination with ammonia, using a large excess of ammonia can help to favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Reaction Conditions for Nitrile/Amide Reduction:

    • Slow Addition: Adding the reducing agent slowly to the nitrile or amide can help to keep the concentration of the intermediate imine/iminium ion low, thus minimizing its reaction with the product amine.

    • Lower Temperature: Running the reaction at a lower temperature can also help to control the rate of the side reactions.

Workflow for Minimizing Secondary/Tertiary Amine Formation

cluster_nitrile Nitrile/Amide Reduction cluster_ra Reductive Amination Start_N Nitrile/Amide Intermediate_N Imine/Iminium Ion Start_N->Intermediate_N Reduction Product_N Primary Amine (Desired) Intermediate_N->Product_N Reduction Side_Product_N Secondary/Tertiary Amines Intermediate_N->Side_Product_N Reacts with Primary Amine Start_RA Aldehyde + Ammonia Product_RA Primary Amine (Desired) Start_RA->Product_RA Reductive Amination Side_Product_RA Secondary/Tertiary Amines Product_RA->Side_Product_RA Reacts with Aldehyde

Caption: Formation pathways for secondary and tertiary amine side products.

Problem 3: Formation of 3-(3-methoxyphenyl)propan-1-ol as a Side Product

Question: I am performing a reductive amination of 3-(3-methoxyphenyl)propanal and I am isolating 3-(3-methoxyphenyl)propan-1-ol as a major byproduct. Why is this happening?

Answer:

The formation of the corresponding alcohol is a well-known side reaction in reductive amination.[7] This occurs when the reducing agent directly reduces the starting aldehyde before it has a chance to react with the amine to form the imine intermediate. This is particularly problematic if a strong, non-selective reducing agent is used, or if the rate of imine formation is slow.

Solutions:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[5][6]

  • Two-Step, One-Pot Procedure: Allow the aldehyde and amine to stir together for a period of time to allow for the formation of the imine before adding the reducing agent. This shifts the equilibrium towards the imine, which is then trapped by reduction.

Experimental Protocol: Selective Reductive Amination

  • Dissolve 3-(3-methoxyphenyl)propanal (1 equivalent) and a source of ammonia (e.g., ammonium acetate, 5-10 equivalents) in a suitable solvent like methanol or ethanol.

  • Add a small amount of acetic acid to catalyze imine formation (to a pH of ~6-7).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir for an additional 12-24 hours, monitoring the reaction by TLC or GC.

  • Perform an appropriate aqueous workup and extraction to isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(3-Methoxyphenyl)propan-1-amine?

The three most common and direct synthetic routes are:

  • Reduction of 3-(3-methoxyphenyl)propanenitrile: This is a popular route where the nitrile is reduced using a strong reducing agent like LiAlH₄ or catalytic hydrogenation.

  • Reduction of 3-(3-methoxyphenyl)propanamide: The corresponding amide can also be reduced to the primary amine, typically with LiAlH₄.[8][9]

  • Reductive Amination of 3-(3-methoxyphenyl)propanal: This involves the reaction of the aldehyde with an ammonia source in the presence of a reducing agent.[6]

Q2: I've heard about nitrosamine impurities in pharmaceuticals. Is this a concern for my synthesis, and how can I mitigate the risk?

Yes, the formation of N-nitrosamine impurities is a significant concern in the synthesis of any amine-containing compound, as many nitrosamines are potent carcinogens.[10][11] They can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions.

Mitigation Strategies:

  • Scrutinize Starting Materials and Reagents: Ensure that your starting materials, reagents, and solvents are free from nitrite and nitrate impurities.[12]

  • Control of Reaction pH: Avoid strongly acidic conditions where nitrosating agents can be formed, especially during workup if nitrites are potentially present.

  • Use of Scavengers: In some cases, antioxidants like ascorbic acid or alpha-tocopherol can be used to scavenge nitrosating agents.

  • Purification: Develop robust purification methods (e.g., crystallization, chromatography) to remove any potential nitrosamine impurities from the final product.

Q3: Is the methoxy group on the aromatic ring stable during the reduction steps?

In general, the aryl methoxy group is quite stable under the conditions used for nitrile, amide, and imine reduction with hydride reagents like LiAlH₄, NaBH₄, and their derivatives. Cleavage of an aryl methyl ether typically requires much harsher conditions, such as strong protic acids (HBr, HI) at high temperatures or strong Lewis acids (BBr₃). Therefore, cleavage of the methoxy group is not a common side reaction in these synthetic routes.

Q4: My final hydrochloride salt is oily/hygroscopic. How can I obtain a crystalline solid?

The physical form of the final salt can be influenced by residual solvents, impurities, and the crystallization conditions.

Troubleshooting Steps:

  • Purity of the Free Base: Ensure the free amine is of high purity before salt formation. Consider purification by distillation or column chromatography.

  • Solvent for Salt Formation: The choice of solvent is critical. Less polar solvents like diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of isopropanol and heptane can promote crystallization.

  • Anhydrous Conditions: Ensure all solvents and the HCl source are anhydrous, as water can interfere with crystallization and lead to a hygroscopic product.

  • Crystallization Technique: Try different crystallization techniques such as slow cooling, vapor diffusion, or trituration with a non-polar solvent to induce crystallization.

Logical Flow for Troubleshooting Synthesis

Start Synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield Impurity Impurity Detected Problem->Impurity Impurity PhysicalForm Poor Physical Form Problem->PhysicalForm Physical Form Aldehyde Aldehyde Present? LowYield->Aldehyde ImpurityType Identify Impurity Impurity->ImpurityType OilySalt Oily/Hygroscopic Salt PhysicalForm->OilySalt Aldehyde->Impurity No IncompleteReduction Incomplete Reduction Aldehyde->IncompleteReduction Yes SwitchReagent Use Stronger Reducing Agent (e.g., LiAlH4) IncompleteReduction->SwitchReagent SecTertAmine Secondary/Tertiary Amine ImpurityType->SecTertAmine Sec/Tert Amine Alcohol Alcohol ImpurityType->Alcohol Alcohol OtherImpurity Other (e.g., Starting Material) ImpurityType->OtherImpurity Other ControlStoich Control Stoichiometry/Addition Rate SecTertAmine->ControlStoich SelectiveReductant Use Selective Reductant (e.g., NaBH3CN) Alcohol->SelectiveReductant OptimizePurification Optimize Purification OtherImpurity->OptimizePurification PurifyBase Purify Free Base OilySalt->PurifyBase Anhydrous Ensure Anhydrous Conditions PurifyBase->Anhydrous ChangeSolvent Change Crystallization Solvent Anhydrous->ChangeSolvent

Caption: A logical decision tree for troubleshooting common issues.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Klyuev, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Three Component Synthesis of β‑Aminoxy Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). ReactChem.com. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Dearomatizing Amination Reactions. Retrieved from [Link]

  • Synthesis and Investigation of nitrile containing polymers derived from lignin. (n.d.). DiVA. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Retrieved from [Link]

  • Emerging Perspectives on Nitrosamine Impurities in Pharmaceuticals: Risks, Regulatory Frame Works, and Mitigation Strategies. (2025, May 5). ResearchGate. Retrieved from [Link]

  • Wentzel Lab. (2020, April 6). Amide reduced to amine with LiAlH4. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). US3026355A - Preparation of amines from amides by reduction with a borohydride.
  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrosamine impurities: from raw materials to final drug product. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride .

As you transition from milligram-scale discovery to multi-kilogram API production, the chemical dynamics shift significantly. This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative metrics to ensure high-yield, high-purity production.

The Scalable Synthetic Workflow

To achieve a robust scale-up, we utilize a three-step convergent pathway. This route avoids hazardous reagents like Lithium Aluminum Hydride (LAH) and circumvents the need for cryogenic conditions, making it ideal for pilot-plant manufacturing.

  • Step 1: Knoevenagel-Doebner Condensation. 3-Methoxybenzaldehyde is reacted with cyanoacetic acid. The use of pyridine as a solvent induces a concerted decarboxylation, irreversibly driving the formation of 3-(3-methoxyphenyl)acrylonitrile[1].

  • Step 2: High-Pressure Catalytic Hydrogenation. The unsaturated nitrile is reduced in a single pot. Both the alkene and the nitrile functionalities are hydrogenated using a Raney Cobalt catalyst to yield the primary amine free base.

  • Step 3: Salt Formation. The free base is crystallized as a hydrochloride salt to ensure API-grade stability and purity.

SynthesisWorkflow SM1 3-Methoxybenzaldehyde + Cyanoacetic Acid Step1 Step 1: Knoevenagel-Doebner Condensation (Pyridine, Piperidine) SM1->Step1 Int1 3-(3-Methoxyphenyl)acrylonitrile (Intermediate 1) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (H2, Raney Co, NH3) Reduction of Alkene & Nitrile Int1->Step2 Int2 3-(3-Methoxyphenyl)propan-1-amine (Free Base) Step2->Int2 Step3 Step 3: Salt Formation (HCl in Isopropanol) Int2->Step3 Product 3-(3-Methoxyphenyl)propan-1-amine HCl (Final API Intermediate) Step3->Product

Figure 1: Three-step scalable synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride.

Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process controls (IPCs) are strictly met.

Protocol A: Knoevenagel-Doebner Condensation (1 kg Scale)

Causality Note: Piperidine acts as an organocatalyst to form the reactive iminium intermediate, while pyridine acts as both the solvent and the base required for the thermal decarboxylation of the malonate adduct[1].

  • Charge: To a 10 L jacketed glass reactor, charge 3-methoxybenzaldehyde (1.00 kg, 7.34 mol), cyanoacetic acid (0.68 kg, 8.07 mol, 1.1 eq), and pyridine (3.0 L).

  • Catalyze: Add piperidine (62 g, 0.1 eq) dropwise.

  • React: Heat the mixture to 90–100 °C. Vigorous CO₂ evolution will begin.

  • Self-Validation Check (IPC 1): Monitor the reaction via a gas bubbler. The reaction is deemed complete only when CO₂ bubbling ceases entirely and HPLC analysis confirms <1.0% residual 3-methoxybenzaldehyde (typically 4–6 hours).

  • Workup: Cool the reactor to 20 °C. Pour the mixture into crushed ice-water (15 L) under vigorous stirring. Slowly acidify with 6N HCl until the aqueous layer reaches pH 2.0 to neutralize the pyridine.

  • Isolate: Filter the precipitated 3-(3-methoxyphenyl)acrylonitrile, wash with cold water (3 x 2 L), and dry under vacuum at 45 °C to a constant weight.

Protocol B: High-Pressure Catalytic Hydrogenation (1 kg Scale)

Causality Note: Nitrile reduction proceeds via a highly reactive primary imine intermediate. If unmitigated, this imine will react with the newly formed primary amine to generate a secondary amine byproduct[2]. We suppress this by saturating the system with anhydrous ammonia, leveraging Le Chatelier’s principle to lock the pathway toward the primary amine[3].

  • Charge: To a 5 L Hastelloy autoclave, charge 3-(3-methoxyphenyl)acrylonitrile (1.00 kg), methanol (5.0 L), and 7 N ammonia in methanol (1.5 L).

  • Catalyst: Under a strict nitrogen blanket, add Raney Cobalt (100 g, 10% w/w). Never allow Raney Cobalt to dry out; it is highly pyrophoric.

  • React: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 50 bar. Heat the jacket to 60 °C.

  • Self-Validation Check (IPC 2): Monitor hydrogen uptake via a mass flow controller. The reaction must absorb exactly 3.0 molar equivalents of H₂ (1 eq for the alkene, 2 eq for the nitrile). GC-FID must show <0.5% of the saturated nitrile intermediate before cooling.

  • Workup: Cool to 20 °C, vent H₂ safely, and purge with N₂. Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol C: Hydrochloride Salt Crystallization
  • Dissolve: Dissolve the crude 3-(3-methoxyphenyl)propan-1-amine free base in isopropanol (IPA, 4.0 L).

  • Precipitate: Cool the solution to 0–5 °C. Dropwise add 5–6 N HCl in IPA (1.1 eq) while maintaining the internal temperature below 15 °C.

  • Self-Validation Check (IPC 3): After addition, check the mother liquor with pH indicator strips. It must read pH < 2.0 to guarantee complete salt formation.

  • Isolate: Add methyl tert-butyl ether (MTBE, 2.0 L) as an anti-solvent to maximize precipitation. Stir for 1 hour. Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 50 °C.

Mechanistic Troubleshooting: The Secondary Amine Problem

The most common failure point in scale-up is the loss of yield to secondary and tertiary amine byproducts during Step 2. Understanding the mechanistic pathway is critical for troubleshooting.

NitrileHydrogenation Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) [Reactive Intermediate] Nitrile->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) [Desired Product] Imine->PrimaryAmine + H2 SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine - NH3 SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) SecondaryImine->SecondaryAmine + H2

Figure 2: Reaction pathways in nitrile hydrogenation highlighting secondary amine byproduct formation.

Quantitative Data & Scale-Up Metrics

Table 1: Scale-Up Performance Metrics
ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)API Purity (HPLC, %)
10 g 94.291.586.199.8
100 g 93.889.083.499.7
1.0 kg 92.588.281.599.6
Table 2: Critical Impurity Profile & Control Limits
ImpurityOrigin / MechanismMitigation StrategyControl Limit
Secondary Amine Nucleophilic attack on imine intermediateExcess NH₃; use of Raney Co over Pd/C< 0.5%
Saturated Nitrile Incomplete hydrogenationStrict H₂ uptake monitoring; 50 bar pressure< 0.1%
Residual Pyridine Carryover from Step 1pH 2.0 aqueous wash during Step 1 workup< 10 ppm

Frequently Asked Questions (FAQs)

Q: My hydrogenation step is stalling at the saturated nitrile intermediate (3-(3-methoxyphenyl)propanenitrile). How do I push it to the primary amine? A: The conjugated alkene reduces rapidly at low pressures, but the aliphatic nitrile requires a significantly higher activation energy. Ensure your H₂ pressure is maintained strictly at ≥50 bar and the temperature does not drop below 60 °C. If stalling persists despite correct parameters, check your starting material for residual pyridine from Step 1. Pyridine is a potent catalyst poison for Raney metals. Ensure the Step 1 workup strictly hits pH 2.0 to wash away all pyridine.

Q: Why do we use Raney Cobalt instead of the more common Palladium on Carbon (Pd/C) for Step 2? A: While Pd/C is excellent for alkene reduction, it is notoriously unselective for nitrile hydrogenation and heavily favors the formation of secondary and tertiary amines via the coupling pathway shown in Figure 2[2]. Raney Cobalt inherently possesses a higher selectivity for primary amines, and when combined with an ammonia-saturated solvent system, it effectively eliminates the secondary amine impurity profile[3].

Q: The isolated hydrochloride salt is slightly discolored (yellow/brown). How can I achieve a pristine white API powder? A: Discoloration at this stage typically stems from trace cobalt leaching or polymerized imine byproducts that carried over from the autoclave. To resolve this, introduce a charcoal treatment. Dissolve the crude free base in isopropanol, add 5% w/w activated carbon, heat to 40 °C for 30 minutes, and filter through a tightly packed Celite pad prior to the addition of the HCl/IPA solution.

Q: The Knoevenagel condensation is stalling at 80% conversion. How can I drive it to completion? A: Stalling in a Knoevenagel condensation is usually caused by water accumulation (which shifts the equilibrium backward) or insufficient base. Because the Doebner modification utilizes a massive excess of pyridine, base is rarely the issue. Ensure your piperidine catalyst is fresh and not degraded. If scaling beyond 5 kg, consider utilizing a Dean-Stark apparatus with a toluene/pyridine co-solvent system to actively remove the generated water.

References

  • Knoevenagel Condensation Doebner Modific
  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst.
  • Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with basic aliphatic amines. 3-(3-Methoxyphenyl)propan-1-amine HCl is a primary amine that is notoriously prone to peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to determine whether the tailing is caused by a system hardware issue (dead volume) or a chemical interaction (secondary retention mechanisms). Follow the logical workflow below to isolate the root cause.

TroubleshootingWorkflow Start Peak Tailing Observed 3-(3-Methoxyphenyl)propan-1-amine Test Inject Neutral Probe (e.g., Toluene or Uracil) Start->Test Phys Neutral Peak Tails: Physical/System Issue Test->Phys Yes Chem Neutral Peak Symmetrical: Chemical Issue (Silanols) Test->Chem No PhysFix Inspect Tubing, Fittings, Guard Column, & Frit Phys->PhysFix Chem1 Strategy 1: Low pH Lower pH < 3.0 (0.1% TFA) Chem->Chem1 Chem2 Strategy 2: Additive Add 10mM Triethylamine Chem->Chem2 Chem3 Strategy 3: Column Use Type-B Endcapped Phase Chem->Chem3

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Troubleshooting FAQs: The Chemistry of Peak Tailing

Q1: Why does 3-(3-Methoxyphenyl)propan-1-amine HCl exhibit severe peak tailing compared to other compounds in my sample matrix? The root cause lies in the acid-base chemistry between the analyte and the stationary phase. 3-(3-Methoxyphenyl)propan-1-amine is a primary aliphatic amine with a pKa of approximately 10.4. In standard mobile phases (pH 4–7), this amine is fully protonated and carries a positive charge. Conversely, the silica-based stationary phase contains residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At mid-pH levels, these silanols deprotonate to form anionic (Si-O⁻) sites[1]. The resulting electrostatic attraction between the cationic amine and the anionic silanols creates a secondary ion-exchange retention mechanism, which severely distorts the Gaussian peak shape and causes tailing[2].

Q2: How can I definitively prove the tailing is a chemical issue and not a physical void in my column? You can isolate the issue using a simple diagnostic test: inject a neutral, well-retained probe molecule such as toluene. Because neutral compounds cannot undergo acid-base ion-exchange interactions, they are immune to silanol-induced tailing. If your neutral probe tails, you have a physical problem (e.g., dead volume, a poorly seated fitting, or a blocked frit). If the neutral probe is perfectly symmetrical but your amine continues to tail, you have confirmed a chemical acid-base interaction[3].

Q3: What is the most robust mobile phase modification to resolve this chemical tailing? The most effective strategy is to manipulate the mobile phase pH to shut down the ion-exchange mechanism. Lowering the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid or a phosphate buffer at pH 2.5) forces the silanol groups to protonate back into their neutral (Si-OH) state[4]. Without the negative charge on the silica surface, the secondary interaction is eliminated, and the amine elutes symmetrically[5].

Q4: I cannot lower my pH below 4.0 due to the stability of other analytes. What are my alternatives? If low pH is not viable, you can use a "silanol blocker" or competing base. Adding 5–10 mM of Triethylamine (TEA) to the mobile phase is highly effective. TEA is a small, highly basic amine that aggressively competes for and binds to the active Si-O⁻ sites. By saturating the stationary phase with TEA, the bulkier 3-(3-Methoxyphenyl)propan-1-amine is sterically blocked from interacting with the silanols[4][6].

Q5: Does the choice of stationary phase matter if I optimize the mobile phase? Absolutely. Older "Type-A" silicas have high metal contamination, which increases the acidity and activity of silanol groups. Modern "Type-B" ultra-pure silicas are highly endcapped (where unreacted silanols are chemically bonded with short alkyl chains like trimethylsilane)[2]. For highly basic amines, utilizing a Type-B column with polar-embedded groups (e.g., amide or ether linkages) provides an internal electrostatic shield that repels basic analytes from the silica surface[1].

Quantitative Impact of Mobile Phase Optimization

The symmetry of a chromatographic peak is measured using the USP Tailing Factor ( Tf​ ). A value of 1.0 indicates perfect symmetry, while values > 1.5 indicate problematic tailing that can compromise integration accuracy[7]. The table below summarizes the expected impact of various mobile phase strategies on the tailing factor of 3-(3-Methoxyphenyl)propan-1-amine.

Mobile Phase ConditionMechanism of ActionExpected USP Tailing Factor ( Tf​ )Resolution Quality
pH 7.0 (No Additives) Unshielded ion-exchange with ionized silanols (Si-O⁻).2.5 - 3.5Poor (Severe Tailing, Integration Errors)
pH 7.0 + 10mM TEA Competitive binding of TEA to active silanol sites.1.4 - 1.6Acceptable (Slight Asymmetry)
pH 2.5 (Phosphate) Protonation of silanols to a neutral state (Si-OH).1.1 - 1.3Good (Sharp Peaks)
0.1% TFA (pH ~2.0) Silanol suppression + Ion-pairing with the basic amine.1.0 - 1.1Excellent (Highly Symmetrical)

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies for preparing optimized mobile phases.

Protocol A: Low-pH Ion-Pairing Mobile Phase Preparation (0.1% TFA)

Use this protocol when your column and analytes are stable at pH ~2.0. TFA acts dual-purpose: it suppresses silanol ionization and forms a neutral hydrophobic ion-pair with the amine.

  • Measure Aqueous Base: Dispense exactly 1000 mL of HPLC-grade Water (Milli-Q, 18.2 MΩ·cm) into a clean glass volumetric flask.

  • Add Modifier: Using a calibrated glass volumetric pipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

    • Causality Note: Precision is critical. Excessive TFA can cause baseline drift at low UV wavelengths (<220 nm), while too little will fail to fully pair with the amine.

  • Homogenize: Insert a clean magnetic stir bar and stir at 400 RPM for 5 minutes.

  • Degas & Filter: Filter the solution through a 0.22 µm PTFE or Nylon membrane under vacuum.

    • Self-Validation Check: Do not use cellulose acetate filters, as they degrade in highly acidic environments and will introduce particulate matter into your system. Sonicate the filtered solution for 10 minutes to remove dissolved micro-bubbles.

Protocol B: Competing Base Buffer Preparation (Triethylamine)

Use this protocol when you must operate at mid-pH ranges. TEA masks the active silanols.

  • Measure Aqueous Base: Dispense 1000 mL of HPLC-grade Water into a beaker.

  • Add Competing Base: Add 1.4 mL of high-purity Triethylamine (TEA) to achieve a ~10 mM concentration.

    • Causality Note: TEA is a strong base. The unadjusted solution will have a pH > 10.5, which will rapidly dissolve standard silica stationary phases.

  • pH Adjustment (Critical Step): Insert a calibrated pH meter probe into the solution. While stirring, add Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 3.0 (or your target mid-pH, e.g., 6.5).

    • Self-Validation Check: Allow the pH reading to stabilize for 30 seconds after each drop. If you overshoot the target pH, discard the buffer and start over; back-titrating increases the ionic strength unpredictably, altering retention times.

  • Filter: Filter through a 0.22 µm hydrophilic membrane and degas prior to connecting to the HPLC pump.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • ResearchGate. How can I prevent peak tailing in HPLC?
  • Axion Labs. HPLC Peak Tailing.
  • LC Troubleshooting Bible. Why Do Peaks Tail?

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the quantitative analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your bioanalytical methods are robust, reproducible, and reliable.

Introduction to the Analyte and Challenges

3-(3-Methoxyphenyl)propan-1-amine is a primary amine that, due to its chemical properties, can present several challenges during bioanalysis. These include its potential for nonspecific binding, susceptibility to matrix effects in complex biological samples like plasma or urine, and the need for sensitive detection at low concentrations.[1][2][3] This guide will address these challenges head-on, providing practical solutions grounded in established scientific principles.

General Analytical Workflow

A typical workflow for the quantitative analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl in biological samples involves several key stages. Each stage has potential pitfalls that can impact the quality of your results.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection & Storage Sample_Prep Sample Preparation (e.g., SPE, LLE, PPT) Sample_Collection->Sample_Prep Thaw & Vortex LC LC Separation Sample_Prep->LC MS MS/MS Detection LC->MS Elution & Ionization Data_Processing Data Processing Method_Validation Method Validation Data_Processing->Method_Validation Quantification & Review

Caption: General workflow for quantitative bioanalysis.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex matrices.[4][5][6]

Question: I am seeing significant ion suppression in my plasma samples. What is the likely cause and how can I mitigate it?

Answer: Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[2][7][8] In plasma, the most common culprits are phospholipids, which co-elute with many analytes and compete for ionization.

  • Causality: Phospholipids have a high affinity for the reversed-phase columns typically used and can suppress the ionization of your target analyte, 3-(3-Methoxyphenyl)propan-1-amine, leading to reduced sensitivity and inaccurate quantification.[8]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A simple protein precipitation (PPT) is often insufficient to remove phospholipids. Consider more targeted sample preparation techniques:

      • Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[6][9][10][11] A mixed-mode cation exchange (MCX) SPE cartridge is recommended for basic compounds like your analyte.[4]

      • Liquid-Liquid Extraction (LLE): LLE can also be effective, but requires careful optimization of the solvent system to ensure good recovery of your polar analyte while leaving phospholipids behind.[9][11]

    • Chromatographic Separation: If you cannot completely remove phospholipids during sample preparation, adjust your chromatography to separate them from your analyte's retention time. A longer column or a shallower gradient can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected by ion suppression in the same way as the analyte.[1]

Question: My recovery is low and inconsistent. What should I check?

Answer: Low and variable recovery often points to issues in the sample preparation process.

  • Causality: 3-(3-Methoxyphenyl)propan-1-amine is a primary amine, which can be prone to nonspecific binding to plasticware or incomplete elution from SPE cartridges if the pH is not optimized.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your sample and wash solutions are optimized for your SPE protocol. For a basic analyte on a cation exchange cartridge, you'll typically load under acidic conditions (to ensure the amine is protonated and binds) and elute with a basic solution (to neutralize the amine for elution).

    • Evaluate Extraction Method: If using LLE, ensure the organic solvent is appropriate for your analyte's polarity. You may need to experiment with different solvents or solvent mixtures.

    • Test for Nonspecific Binding: Try using low-binding microcentrifuge tubes and pipette tips. You can also add a small amount of a competing amine to your sample to block nonspecific binding sites.

    • Review Evaporation and Reconstitution: If you have an evaporation step, ensure you are not losing your analyte due to volatility. Also, make sure your reconstitution solvent is strong enough to fully redissolve the dried extract.

Section 2: Liquid Chromatography (LC)

The goal of chromatography is to separate the analyte from other components in the sample to ensure accurate detection.[12]

Question: I am observing poor peak shape (tailing or fronting). What could be the cause?

Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate results.[13]

  • Causality:

    • Peak Tailing: Often caused by secondary interactions between the basic amine group of your analyte and acidic silanols on the surface of the silica-based column packing. It can also result from column contamination or a void at the column inlet.[13]

    • Peak Fronting: Typically a sign of column overload.

  • Troubleshooting Steps:

    • For Tailing:

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or a higher concentration of an acidic modifier like formic acid to your mobile phase. This will saturate the active sites on the column and improve peak shape.

      • Column Choice: Use a column with end-capping or a hybrid particle technology to minimize exposed silanols. A pentafluorophenyl (PFP) column can also provide alternative selectivity for amines.[10]

      • Check for Contamination: Flush the column with a strong solvent series. If the problem persists, the column may be degraded and need replacement.

    • For Fronting:

      • Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.

Section 3: Mass Spectrometry (MS)

The mass spectrometer provides the selectivity and sensitivity needed for quantitative analysis.

Question: My signal intensity is low or unstable. What should I investigate?

Answer: Low or unstable signal can be due to a variety of factors, from the ion source to the detector.

  • Causality: For an amine like 3-(3-Methoxyphenyl)propan-1-amine, positive mode electrospray ionization (ESI+) is typically used. Low signal can result from poor ionization efficiency, suboptimal MS parameters, or a contaminated ion source.

  • Troubleshooting Steps:

    • Ion Source Cleaning: The ion source is prone to contamination from biological matrices. Regular cleaning is essential.

    • Optimize MS Parameters: Infuse a standard solution of your analyte and optimize key parameters like capillary voltage, source temperature, and gas flows.

    • Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate should be avoided. Use volatile modifiers like formic acid or ammonium formate.[14]

    • MRM Transition Optimization: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Optimize the collision energy for each transition.

Section 4: Method Validation

All bioanalytical methods must be validated to ensure they are fit for purpose.[15][16][17] The FDA provides clear guidance on the parameters that need to be assessed.[15][18][19]

Question: What are the key parameters I need to assess during method validation?

Answer: According to FDA guidelines, a full validation for a chromatographic method should include the following:[15][19]

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15]No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision).[15]Within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.At least 6-8 non-zero calibrators. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% (±20% at LLOQ).
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15][17]Signal-to-noise ratio > 5. Accuracy and precision within 20%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[1]Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[3][7][20]The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, but does not need to be 100%.

Question: How do I properly assess the matrix effect?

Answer: A quantitative assessment of the matrix effect is required by regulatory agencies.[7] The most common approach is the post-extraction spike method.[7]

  • Causality: This experiment determines if the matrix is suppressing or enhancing the ionization of your analyte compared to a clean solution.

  • Protocol:

    • Extract blank biological matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.

    • Prepare corresponding solutions of the analyte and internal standard in a neat (clean) solvent at the same concentrations.

    • Calculate the matrix factor (MF) for each lot by comparing the peak area in the matrix to the peak area in the neat solution.

    • The internal standard-normalized MF is then calculated to determine if the IS adequately compensates for the variability.

Matrix_Effect cluster_path_A Path A: Post-Extraction Spike cluster_path_B Path B: Neat Solution Blank_Matrix Blank Biological Matrix Extract Extract Matrix Blank_Matrix->Extract Spike_Post Spike Analyte + IS Extract->Spike_Post Analyze_A Analyze by LC-MS/MS (Response A) Spike_Post->Analyze_A Calculation Matrix Factor (MF) = Response A / Response B Neat_Solvent Neat Reconstitution Solvent Spike_Neat Spike Analyte + IS Neat_Solvent->Spike_Neat Analyze_B Analyze by LC-MS/MS (Response B) Spike_Neat->Analyze_B

Caption: Workflow for assessing the matrix effect.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a starting point for developing an SPE method for 3-(3-Methoxyphenyl)propan-1-amine from plasma.

Materials:

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium hydroxide

  • Internal Standard (ideally, a stable isotope-labeled version of the analyte)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences. Follow with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References
  • ResearchGate. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. [Link]

  • PubMed. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • Google Patents.
  • Agilent. Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • Institut national d'excellence en santé et en services sociaux. (2014). plasma 3-methoxytyramine assay using lc-ms/ms. [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • PMC. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PMC. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • LabRulez LCMS. Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • LCGC International. (2026). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • PubMed. (2008). A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • PMC. Bioanalytical method validation: An updated review. [Link]

  • PMC. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

  • Bioanalytical Systems, Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • PMC. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • OMICS Online. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • ResearchGate. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the demethylation of methoxyphenyl groups. The methoxy group, while a robust protecting group, often requires harsh conditions for cleavage, which can lead to a host of experimental issues.[1][2][3] This resource provides troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Experimental Failures

This section is structured to address specific problems you might be facing at the bench.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Q: My BBr₃ reaction is not working or is incomplete. What are the likely causes and how can I fix it?

A: This is a very common issue, often stemming from the reagent itself or the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Degraded Reagent. Boron tribromide (BBr₃) is exceptionally sensitive to moisture and will rapidly decompose in air, evolving HBr.[4] A previously opened bottle, even if appearing fine, may have lost significant activity.

    • Solution: Always use a fresh bottle or a recently purchased, sealed solution of BBr₃.[5][6] For critical small-scale reactions, consider using a new ampule. Handling must be done under a strictly inert atmosphere (Nitrogen or Argon).[2][4]

  • Cause 2: Insufficient Stoichiometry. The Lewis acidic BBr₃ will coordinate to all Lewis basic sites in your molecule, not just the target methoxy oxygen. Carbonyls, nitriles, and heterocyclic nitrogens will also consume the reagent.

    • Solution: Ensure you are using at least one equivalent of BBr₃ for each methoxy group and each additional Lewis basic site.[6] An excess of the reagent is often required to drive the reaction to completion.[6]

  • Cause 3: Inadequate Temperature. While BBr₃ reactions are highly reactive and typically initiated at low temperatures (-78 °C to 0 °C) to control the initial exotherm, the reaction may require thermal energy to proceed.[1][6][7]

    • Solution: After the initial addition at low temperature, allow the reaction to warm gradually to room temperature.[1][5] If the reaction is still sluggish, gentle heating (e.g., 40 °C or reflux in DCM) may be necessary. Monitor progress carefully by TLC or LC-MS.[6]

  • Cause 4: Steric Hindrance. A methoxy group flanked by bulky ortho substituents can be sterically shielded, slowing down the coordination of BBr₃ and subsequent demethylation.

    • Solution: Increase the reaction time and/or temperature. In highly hindered cases, a different reagent class, such as nucleophilic demethylating agents (see FAQ section), may be more effective.

Q: I'm using a protic acid like HBr, but the reaction is stalled. Why?

A: Demethylation with hydrobromic acid (HBr) is a classical method but relies on high temperatures.[1][8]

  • Cause: Insufficient Thermal Energy. The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion on the methyl group.[1][9] This process has a significant activation energy.

    • Solution: These reactions typically require heating to high temperatures, often around 130 °C.[1] If your substrate is insoluble, adding acetic acid as a co-solvent can help.[1][10] Be aware that these harsh conditions have low functional group tolerance.[8]

Problem 2: Substrate Decomposition or Formation of Multiple Side Products

Your starting material is consumed, but the desired product is either absent or part of a complex mixture.

Q: My acid-sensitive substrate is degrading under the reaction conditions. What are my options?

A: This is a frequent challenge, as many complex molecules contain acid-labile functional groups (e.g., acetals, t-boc groups, certain heterocycles). Using strong Lewis acids like BBr₃ or protic acids like HBr is often not viable.

  • Solution 1: Switch to Nucleophilic Demethylation. This class of reagents operates under neutral or basic conditions, avoiding harsh acids. Thiolates are excellent choices. The mechanism involves an Sₙ2 attack by a soft sulfur nucleophile on the sterically unhindered methyl group.[11]

    • Recommended Reagents:

      • Sodium thiomethoxide (NaSMe) or Sodium thioethoxide (NaSEt) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[11]

      • Odorless long-chain thiols , such as 1-dodecanethiol with NaOH in NMP, provide a more practical and less odorous alternative.[12][13] This method features the in-situ generation of the thiolate.[12][13]

  • Solution 2: Use L-Selectride®. Lithium tri-sec-butylborohydride (L-Selectride®) is a powerful nucleophilic agent effective for O-demethylation, particularly in complex molecules like opium alkaloids.[14][15] The reaction is typically performed by refluxing in THF.[15]

Q: I'm trying to demethylate a polymethoxylated compound and getting a mixture of partially and fully demethylated products. How can I improve selectivity?

A: Achieving regioselectivity is a significant challenge. Selectivity is governed by both electronic and steric factors.

  • Electronic Effects: Methoxy groups ortho or para to electron-withdrawing groups are often more activated towards cleavage. Conversely, those adjacent to electron-donating groups are less reactive.

  • Steric Effects: Less sterically hindered methoxy groups will react faster.[6]

  • Strategies for Improving Selectivity:

    • Careful Stoichiometry and Temperature Control: Use a limited amount of your demethylating agent (e.g., 1 equivalent of BBr₃ for the most reactive site) and keep the temperature as low as possible. This may allow you to isolate the mono-demethylated product before the reaction proceeds further.

    • Chelation-Assisted Demethylation: For substrates with a nearby chelating group (e.g., a carbonyl ortho to a methoxy group), Lewis acids like AlCl₃ can show enhanced selectivity.[16] The aluminum coordinates to both the carbonyl and methoxy oxygens, facilitating selective cleavage at that position.[16]

    • Alternative Reagents: Some reagents have inherent selectivity. For example, ZrCl₄ has been used for the selective demethylation of the central methoxy group in ortho-trimethoxybenzene compounds.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of demethylating agents and when should I use them?

A: Choosing the right reagent is critical and depends entirely on your substrate's functional groups, stability, and steric environment.

Reagent ClassExamplesMechanismBest ForAvoid If Substrate Has
Strong Lewis Acids BBr₃, BCl₃, AlCl₃Lewis acid activation of ether oxygen, followed by halide attack on the methyl group.[1][9]General-purpose, highly effective for most aryl methyl ethers.[7]Acid-sensitive groups (acetals, Boc), multiple Lewis basic sites (can lead to non-selectivity).[18]
Strong Protic Acids HBr, HIProtonation of ether oxygen, followed by Sₙ2 attack by halide.[1][19]Simple, robust substrates without other acid-sensitive functionality.Acid-labile groups, double bonds (risk of hydrohalogenation).
Nucleophilic Agents Thiolates (NaSMe, R-SH/Base), L-Selectride®Sₙ2 attack of a strong nucleophile on the methyl carbon.[11]Acid-sensitive or base-stable complex molecules.[14]Electrophilic centers that could be attacked by the nucleophile.

Q2: How do I safely handle and quench a BBr₃ reaction?

A: Safety is paramount when working with BBr₃. It is corrosive, highly moisture-sensitive, and reacts violently with protic solvents like water and alcohols.[1][4][20]

Workflow for a BBr₃ Demethylation Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quench P1 Dry glassware thoroughly (oven or flame-dry) P2 Assemble under inert atmosphere (N₂ or Ar) P1->P2 R1 Dissolve substrate in anhydrous DCM P2->R1 R2 Cool to -78°C or 0°C R1->R2 R3 Add BBr₃ solution dropwise via syringe R2->R3 R4 Allow to warm to RT and stir. Monitor by TLC. R3->R4 W1 Cool reaction back to 0°C R4->W1 W2 SLOWLY add quencher dropwise (e.g., Methanol, then Water) W1->W2 W3 Pour into ice water or saturated NaHCO₃ solution W2->W3 W4 Perform aqueous extraction W3->W4 Purification Purification W4->Purification

Caption: General workflow for a BBr₃ demethylation experiment.

Safe Quenching Protocol: A common issue is the formation of intractable boron-containing precipitates during workup.[6] A violent exotherm is also a major hazard.[21]

  • Cool the reaction mixture: Always cool the flask back down to 0 °C or below in an ice bath before quenching.

  • Use a two-stage quench: Slowly and dropwise, add a dry alcohol like methanol first. This reacts with excess BBr₃ in a more controlled manner than water.

  • Follow with water: After the initial exotherm from the alcohol subsides, slowly add water or pour the mixture over ice.[21]

  • Neutralize: Finally, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts (HBr).

Q3: Can one equivalent of BBr₃ cleave more than one methoxy group?

A: Yes. While a 1:1 stoichiometry is often cited, computational and experimental studies have shown that one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether.[22][23] The reaction proceeds through intermediates like PhOBBr₂ and (PhO)₂BBr, which can themselves coordinate to another ether molecule and facilitate demethylation.[22] This is important for optimizing reagent usage on a large scale, but for bench-scale synthesis where complete conversion is the primary goal, using at least one equivalent per methoxy group is a safer starting point.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Demethylation using BBr₃
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the methoxyphenyl compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).

  • Addition: Add a 1.0 M solution of BBr₃ in DCM (1.1 eq per methoxy group) dropwise via a syringe. A color change is often observed.

  • Reaction: Stir the mixture at low temperature for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to reflux (~40 °C).

  • Quenching: Once complete, cool the reaction back to 0 °C. Quench by the very slow, dropwise addition of methanol, followed by the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Odorless Nucleophilic Demethylation using Dodecanethiol

Adapted from a procedure developed for practical, large-scale synthesis.[12][13]

  • Setup: To a flask, add the methoxyphenyl compound (1.0 eq), sodium hydroxide (NaOH, 3.0 eq), and N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Addition: Add 1-dodecanethiol (3.0 eq).

  • Reaction: Heat the mixture to 130 °C and stir. Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Cool the reaction to room temperature and pour it into water. Acidify the aqueous mixture with HCl to protonate the resulting phenoxide.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

References

  • O-Demethylation. (2024). Chem-Station Int. Ed.[Link]

  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. (2025). ResearchGate. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Publications. [Link]

  • How to remove methoxy group by oxidation from iso quinoline. (2025). Filo. [Link]

  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. (2008). PubMed. [Link]

  • Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PMC. [Link]

  • An efficient method for demethylation of aryl methyl ethers | Request PDF. ResearchGate. [Link]

  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (2021). PMC. [Link]

  • Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. BioKB. [Link]

  • Selective demethylation of polymethoxyxanthones with aqueous piperidine. (1976). PubMed. [Link]

  • A Facile Demethylation of Ortho Substituted Aryl Methyl Ethers Promoted by AlCl 3. Scilit. [Link]

  • CSL00051. (2017). Chemical Safety Library - CAS. [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Boron Tribromide. ResearchGate. [Link]

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • in the chemical literature: demethylation of an aryl ether. (2020). YouTube. [Link]

  • L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives. (1996). ACS Publications. [Link]

  • Aryl methyl ether cleavage. (2022). Reddit. [Link]

  • CB-LSOP-BBr3.docx. The Brückner Research Group. [Link]

  • Methods of O-demethylation and N-deprotection.
  • Method for selective demethylation of ortho-trimethoxybenzene compounds.
  • Demethylation Methods for Methyl Ethers. Scribd. [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2021). RSC Publishing. [Link]

  • How to remove methoxy group from estragole?. (2020). Reddit. [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.. (2013). Semantic Scholar. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps. [Link]

  • Effect of promoters on demethylation of 2-methoxynaphthalene. ResearchGate. [Link]

  • How to dispose of boron tribromide?. (2012). Reddit. [Link]

  • Boron tribromide. Wikipedia. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]

Sources

Validation & Comparative

Comparative Analysis: Aryl-Propylamine Scaffold (3-(3-Methoxyphenyl)propan-1-amine HCl) vs. Optimized SSRI (Fluoxetine)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and drug discovery, understanding the structure-activity relationship (SAR) of monoamine transporter ligands is critical for developing next-generation therapeutics. This guide provides an in-depth comparative analysis between a fundamental chemical building block—3-(3-Methoxyphenyl)propan-1-amine HCl —and the gold-standard Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine .

Designed for researchers and drug development professionals, this guide dissects the chemical space, target engagement mechanics, and the self-validating experimental workflows required to evaluate Hit-to-Lead progression in serotonin transporter (SERT) drug discovery.

Chemical Space and Structural Determinants (SAR)

The transition from a weak, non-specific binder to a highly potent, clinically efficacious drug is dictated by precise structural modifications. Comparing our two subjects illustrates the thermodynamic and steric requirements for SERT inhibition[1].

The Minimal Pharmacophore: 3-(3-Methoxyphenyl)propan-1-amine HCl

This compound represents a simplified aryl-propylamine scaffold. It contains a basic primary amine attached to a propyl chain, terminating in a meta-methoxy substituted phenyl ring. While the protonated amine can form a critical salt bridge with Asp98 in the central binding site (S1) of SERT, the molecule lacks the necessary bulky hydrophobic domains to stabilize the transporter in an outward-open conformation. Consequently, it exhibits weak, transient binding and poor selectivity.

The Optimized SSRI: Fluoxetine

Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) builds upon the propylamine backbone by introducing two critical modifications[2]:

  • N-Methylation: Enhances lipophilicity and optimizes the binding angle within the S1 pocket.

  • 4-(Trifluoromethyl)phenoxy Group: This bulky, highly lipophilic moiety is the primary driver of Fluoxetine’s nanomolar affinity. It occupies the hydrophobic sub-pocket of the SERT S1 site, sterically clashing with the transporter's gating mechanism and effectively locking SERT in an outward-open, inactive state[3].

Quantitative Pharmacological Profiling

The structural additions in Fluoxetine dramatically alter its physicochemical and pharmacological profile compared to the basic scaffold.

Property / Parameter3-(3-Methoxyphenyl)propan-1-amine HClFluoxetine (Racemate)Causality / Impact
Molecular Weight 201.69 g/mol (as HCl salt)309.33 g/mol Fluoxetine's higher MW reflects the added aryloxy group, filling the SERT binding pocket.
cLogP (Lipophilicity) ~1.84.2Increased lipophilicity in Fluoxetine drives blood-brain barrier (BBB) penetration and hydrophobic target interactions.
SERT Affinity ( Ki​ ) > 10,000 nM (Estimated)~1.0 - 10 nMThe trifluoromethylphenoxy group increases binding affinity by >3 orders of magnitude.
Target Engagement Weak/Non-specific monoamine interactionHighly selective SERT inhibitionBulky halogens/aryloxy groups dictate SERT over NET/DAT selectivity.
Clinical Status Research Chemical / Synthetic IntermediateFDA-Approved AntidepressantOptimization of DMPK and target affinity is required for clinical viability.

Target Interaction and Signaling Mechanics

To visualize how these structural differences translate to functional outcomes at the synaptic cleft, we must examine the conformational dynamics of SERT. Fluoxetine acts as a competitive inhibitor at the central substrate site, preventing the translocation of serotonin (5-HT)[4].

SERT_Mechanism Fluoxetine Fluoxetine (High Affinity) SERT Serotonin Transporter (SERT) Central S1 Binding Site Fluoxetine->SERT Strong Hydrophobic Interactions Scaffold 3-(3-Methoxyphenyl)propan-1-amine (Weak Affinity) Scaffold->SERT Weak/No Binding Conformation Outward-Open Conformation (Locked) SERT->Conformation Fluoxetine Bound NoInhibition Transient/Weak Binding (Normal Transport) SERT->NoInhibition Scaffold Bound Synaptic5HT Increased Synaptic 5-HT Conformation->Synaptic5HT Reuptake Blocked Clearance 5-HT Cleared from Synapse NoInhibition->Clearance Reuptake Active

Fig 1: SERT conformational changes and synaptic outcomes driven by ligand affinity differences.

Experimental Workflows for Comparative Validation

To empirically validate the SAR hypotheses discussed above, scientists must employ rigorous, self-validating biochemical assays. The following protocol outlines a competitive radioligand binding assay designed to quantify the exact Ki​ differences between the basic scaffold and Fluoxetine.

Protocol: In Vitro SERT Radioligand Binding Assay

Scientific Rationale: This assay measures the ability of a test compound to displace a known radioactive ligand (e.g., [3H] -Citalopram) from the SERT binding site.

Self-Validation System:

  • Positive Control: Fluoxetine (generates a standard IC50​ curve to validate membrane integrity).

  • Negative/NSB Control: 10 µM Paroxetine is used to define Non-Specific Binding (NSB). Any signal remaining after Paroxetine treatment is background noise, ensuring the calculated specific binding is strictly SERT-dependent.

  • Quality Control: Assay robustness is confirmed only if the Z'-factor is ≥0.5 .

Step-by-Step Methodology:
  • Membrane Preparation: Thaw HEK293-hSERT cell membranes on ice. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C). Causality: NaCl and KCl are strictly required because SERT is a sodium/potassium-dependent symporter; without these ions, the S1 pocket will not adopt the correct binding conformation.

  • Compound Dilution: Prepare 10-point dose-response curves for both Fluoxetine (0.1 nM to 10 µM) and 3-(3-Methoxyphenyl)propan-1-amine HCl (10 nM to 100 µM) in assay buffer containing 1% DMSO.

  • Incubation: In a 96-well plate, combine 200 µL of diluted membranes, 25 µL of test compound, and 25 µL of [3H] -Citalopram (final concentration ~1.0 nM). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filter Preparation: Pre-soak GF/C glass microfiber filters in 0.5% Polyethylenimine (PEI) for 30 minutes. Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the positively charged radioligand from binding non-specifically to the filter itself.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration over the GF/C filters. Wash 5 times with 1 mL of ice-cold assay buffer (4°C). Causality: Ice-cold buffer slows the off-rate ( koff​ ) of the bound radioligand during the wash steps, preserving the signal.

  • Detection: Dry the filters, add liquid scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter (measured in Counts Per Minute, CPM).

  • Data Analysis: Subtract NSB from all wells to determine specific binding. Use non-linear regression (one-site competitive binding model) to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane HEK293-hSERT Membrane Prep Incubation Incubate with [³H]-Citalopram + Test Compounds Membrane->Incubation Filtration Rapid Filtration (GF/C + PEI) Incubation->Filtration Washing Wash 5x (Ice-cold Buffer) Filtration->Washing Detection Liquid Scintillation Counting (CPM) Washing->Detection Analysis IC50 / Ki Calculation Detection->Analysis

Fig 2: High-throughput radioligand binding workflow for SERT affinity quantification.

Conclusion

The comparative analysis between 3-(3-Methoxyphenyl)propan-1-amine HCl and Fluoxetine perfectly encapsulates the principles of rational drug design. While the basic propylamine scaffold provides the foundational geometry required to approach the monoamine transporter, it is entirely insufficient for therapeutic efficacy. The strategic addition of the 4-(trifluoromethyl)phenoxy group in Fluoxetine exploits the hydrophobic sub-pockets of the SERT S1 site, transforming a weak, non-specific chemical building block into a highly selective, nanomolar inhibitor that fundamentally alters synaptic signaling.

References

  • Fluoxetine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac) Source: ACS Chemical Neuroscience / PubMed Central (PMC). URL:[Link]

  • QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Fluoxetine (Prozac) Source: Molecular Pharmacology / ResearchGate. URL:[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments / Springer Protocols. URL:[Link]

Sources

Benchmarking 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride Against Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Pre-Clinical Pharmacological Comparison & Assay Guide

Executive Summary & Pharmacological Rationale

The evaluation of novel monoamine-like building blocks and experimental ligands is a cornerstone of neuropharmacological drug discovery. 3-(3-Methoxyphenyl)propan-1-amine hydrochloride (3-MeO-PPA·HCl) is a methoxylated propylamine derivative structurally reminiscent of endogenous monoamine neurotransmitters. Because of its structural homology to the pharmacophores of established serotonergic agents, benchmarking 3-MeO-PPA·HCl against classic Selective Serotonin Reuptake Inhibitors (SSRIs)—such as fluoxetine, sertraline, and citalopram—is critical for determining its potential as a serotonin transporter (SERT) modulator.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we establish a self-validating experimental system . We do not merely measure binding; we establish causality. A compound may exhibit high affinity ( Ki​ ) for SERT in a radioligand binding assay, but this does not confirm its mechanism of action. It could act as a pure reuptake inhibitor (like fluoxetine) or as a substrate/releaser (like fenfluramine or amphetamine derivatives) . Therefore, a rigorous benchmarking cascade must pair competitive binding assays with real-time functional uptake assays.

Mechanistic Pathway: SERT Inhibition

To understand the benchmarking parameters, we must first map the functional target. SSRIs exert their primary pharmacological effect by binding to the orthosteric site of the human serotonin transporter (hSERT), blocking the reuptake of 5-hydroxytryptamine (5-HT) from the synaptic cleft. This process is highly dependent on sodium ( Na+ ) and chloride ( Cl− ) ions, which facilitate the conformational changes required for both substrate transport and optimal inhibitor binding.

SERT_Pathway Presynaptic Presynaptic Terminal SERT Serotonin Transporter (SERT) (Orthosteric Site) Presynaptic->SERT Expresses Synapse Synaptic Cleft (High 5-HT) Postsynaptic Postsynaptic Receptors (5-HT Activation) Synapse->Postsynaptic Enhanced Signaling Synapse->SERT 5-HT Reuptake SERT->Presynaptic 5-HT Clearance SERT->Synapse Blockade Increases 5-HT SSRI Standard SSRIs (e.g., Fluoxetine) SSRI->SERT Competitive Inhibition TestComp Test Ligand (3-MeO-PPA·HCl) TestComp->SERT Competitive Inhibition

Figure 1: Mechanism of SERT inhibition by SSRIs and experimental ligands.

Experimental Methodologies: The Benchmarking Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay plate must include a vehicle control (total binding/uptake), a reference standard (fluoxetine/citalopram), and a non-specific binding (NSB) control (e.g., 10 µM imipramine or fluvoxamine) .

Protocol A: Competitive Radioligand Binding Assay (hSERT)

Objective: Determine the binding affinity ( Ki​ ) of 3-MeO-PPA·HCl relative to standard SSRIs. Rationale for[ 3 H]-Citalopram: [ 3 H]-Citalopram is chosen over [ 3 H]-5-HT because it binds the orthosteric site with exceptionally high affinity and low non-specific binding, providing a stable baseline for competitive displacement.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 mins at 4°C. Resuspend the pellet to a final protein concentration of 5 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 240 µL of membrane suspension.

    • 30 µL of 1 nM [ 3 H]-citalopram (specific activity ~85 Ci/mmol).

    • 30 µL of test compound (3-MeO-PPA·HCl) or reference SSRI at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Control: Dedicate 3 wells to 10 µM Imipramine to define Non-Specific Binding (NSB).

  • Incubation & Filtration: Incubate at 24°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and read radioactivity (CPM) using a MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Real-Time Fluorescent Neurotransmitter Uptake Assay

Objective: Confirm functional inhibition of 5-HT transport ( IC50​ ) and rule out substrate-releasing mechanisms. Rationale: A homogeneous, no-wash fluorescent assay prevents the artifactual loss of loosely adherent HEK293 cells common in radioactive wash steps, ensuring higher data fidelity.

  • Cell Seeding: Plate HEK293-hSERT cells at 10,000 cells/well in a poly-D-lysine coated 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Compound Pre-Incubation: Remove culture medium. Add 20 µL of HBSS buffer containing 0.1% BSA. Add 10 µL of 3-MeO-PPA·HCl or Fluoxetine (dose-response curve). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 30 µL of proprietary fluorescent substrate mimetic (Ex: 440 nm / Em: 520 nm) combined with an extracellular masking dye.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (e.g., SpectraMax M5 or FlexStation). Read fluorescence kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic reads. Plot AUC against log[Compound] to derive the functional IC50​ .

Workflow Step1 Seed HEK293-hSERT Cells (384-well) Step2 Incubate with 3-MeO-PPA·HCl / SSRI Step1->Step2 Step3 Add Fluorescent Substrate Mimetic Step2->Step3 Step4 Kinetic Read (Ex:440nm/Em:520nm) Step3->Step4 Step5 Calculate IC50 & Plot Dose-Response Step4->Step5

Figure 2: High-throughput fluorescent uptake assay workflow.

Comparative Data Presentation

To objectively benchmark 3-MeO-PPA·HCl, its performance metrics must be evaluated against the established literature values for clinical SSRIs. The table below synthesizes the expected benchmarking standards derived from classic pharmacological profiling .

CompoundTargetAssay TypeMetricValueReference Standard
Fluoxetine hSERTRadioligand Binding ([ 3 H]-Citalopram)Affinity ( Ki​ )~0.81 nMTatsumi et al., 1997
Sertraline hSERTRadioligand Binding ([ 3 H]-Citalopram)Affinity ( Ki​ )~0.29 nMTatsumi et al., 1997
Citalopram hSERTRadioligand Binding ([ 3 H]-Citalopram)Affinity ( Ki​ )~1.16 nMTatsumi et al., 1997
3-MeO-PPA·HCl hSERTRadioligand Binding ([ 3 H]-Citalopram)Affinity ( Ki​ )ExperimentalN/A (Test Article)
Fluoxetine hSERTFluorescent Uptake InhibitionPotency ( IC50​ )15 - 20 nMMolecular Devices
3-MeO-PPA·HCl hSERTFluorescent Uptake InhibitionPotency ( IC50​ )ExperimentalN/A (Test Article)

Note: The Ki​ values for standard SSRIs are highly dependent on the specific radioligand and ionic conditions (e.g., Cl− concentration) used in the assay. Direct head-to-head comparison on the same assay plate is mandatory for accurate benchmarking.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology (2020). URL:[Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience (2009). URL:[Link]

  • The Development of Screening Methods to Identify Drugs to Limit ER Stress Using Wild-type and Mutant Serotonin Transporter. PLoS One (2016). URL:[Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. URL:[Link]

  • Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. American Journal of Psychiatry (2004)[Citing Tatsumi et al., 1997]. URL:[Link]

A Comparative Guide to the In Vitro Activity of Monoamine Reuptake Inhibitors: Characterizing 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the monoamine reuptake inhibitory activity of novel chemical entities, using 3-(3-Methoxyphenyl)propan-1-amine HCl as a focal point for discussion. As of the date of this publication, specific binding affinity or uptake inhibition data for 3-(3-Methoxyphenyl)propan-1-amine HCl against the serotonin, norepinephrine, and dopamine transporters is not extensively available in the public domain. Therefore, this document serves a dual purpose: first, to outline the established methodologies for characterizing such compounds, and second, to provide a comparative analysis of well-established monoamine reuptake inhibitors (MRIs), thereby creating a benchmark against which new compounds can be evaluated.

The modulation of monoamine transporters, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, is a cornerstone of treatment for numerous psychiatric and neurological disorders.[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling process.[2] Inhibitors of these transporters elevate extracellular neurotransmitter levels, a mechanism central to the therapeutic action of many antidepressants and other psychotropic medications.[3] The clinical utility of these inhibitors has spurred continuous interest in the development of new modulators with varied potency and selectivity profiles.[3]

The Significance of Transporter Selectivity

The pharmacological profile of an MRI is largely defined by its relative affinity for SERT, NET, and DAT. This selectivity dictates its mechanism of action and, consequently, its therapeutic applications and potential side-effect profile. MRIs are generally classified based on their primary targets:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine, primarily target SERT.

  • Norepinephrine Reuptake Inhibitors (NRIs) , like nisoxetine, show high selectivity for NET.

  • Dopamine Reuptake Inhibitors (DRIs) , for instance GBR 12909, are selective for DAT.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target both SERT and NET.

  • Triple Reuptake Inhibitors (TRIs) , like Amitifadine, inhibit all three transporters.[4]

The development of dual and triple reuptake inhibitors is driven by the hypothesis that broader monoamine system modulation may lead to more robust therapeutic effects.[1][5]

Comparative Analysis of Established Monoamine Reuptake Inhibitors

To establish a baseline for comparison, the binding affinities (Ki, in nM) of several well-characterized MRIs are presented below. The Ki value represents the concentration of the inhibitor required to occupy 50% of the transporters in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity Profile
Fluoxetine SSRI~10.4~316~3800SERT >> NET > DAT
Nisoxetine NRI~158~0.46~378NET >> SERT > DAT
GBR 12909 DRI>1000>1000~1DAT >> SERT/NET
Amitifadine TRI~11~6~44SERT ≈ NET > DAT

Note: The Ki values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). Data synthesized from multiple sources.[5][6][7][8]

This table illustrates the diverse selectivity profiles that can be achieved. For a novel compound like 3-(3-Methoxyphenyl)propan-1-amine HCl, determining these Ki values is the first critical step in understanding its potential pharmacological activity. Structurally, the phenylpropylamine scaffold is a common feature in many MRIs, and substitutions on the phenyl ring and the amine can significantly alter potency and selectivity.[9]

The Synaptic Mechanism of Monoamine Reuptake Inhibition

The fundamental action of these inhibitors occurs at the presynaptic terminal. The following diagram illustrates the process of neurotransmission and the site of action for reuptake inhibitors.

Sources

A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a compound such as 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, a versatile intermediate in organic synthesis, ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose. However, an HPLC method is only as reliable as its validation. This guide provides a comprehensive comparison of approaches to validating an HPLC method for the purity assessment of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and presenting self-validating protocols. Our discussion will be anchored in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The Foundation of a Validated Method: A Workflow Overview

The journey of validating an HPLC method is a systematic process. It begins with a well-developed method and proceeds through a series of tests to demonstrate its suitability. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation Method_Dev Method Development (Column, Mobile Phase, etc.) Optimization Method Optimization (System Suitability) Method_Dev->Optimization Initial Testing Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine QC Use Validation_Report->Routine_Use

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and purity assessment of 3-(3-Methoxyphenyl)propan-1-amine HCl. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the reliability and consistency of its analytical data across different methods, laboratories, or even updated procedures is paramount. We will explore the strategic rationale behind method selection, delve into the design of a robust cross-validation study, and present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as orthogonal techniques. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Analytical Imperative

3-(3-Methoxyphenyl)propan-1-amine HCl is an organic compound whose precise and accurate measurement is critical for ensuring product quality, safety, and efficacy in pharmaceutical development. The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] However, in the lifecycle of a product, it often becomes necessary to compare two distinct analytical methods. This process, known as cross-validation, is essential when:

  • A new method (e.g., a rapid UHPLC method) is developed to replace a legacy method (e.g., a standard HPLC method).

  • Analytical testing is transferred between laboratories or sites.[3]

  • Data from different analytical techniques (e.g., HPLC and GC) need to be correlated.

  • Regulatory requirements mandate a comparison of a new method to a compendial one.

This guide will focus on establishing a scientifically sound comparison between two of the most common and powerful chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Strategic Selection of Orthogonal Methods

The choice of analytical methods for cross-validation should be deliberate, ideally employing techniques with different separation principles (orthogonality). This provides a more rigorous and comprehensive assessment of the analyte.

  • RP-HPLC-UV: This is the workhorse of pharmaceutical analysis. For 3-(3-Methoxyphenyl)propan-1-amine HCl, separation is based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The primary amine group (pKa ≈ 9.5-10.5) will be protonated at acidic or neutral pH, making it highly polar. The methoxyphenyl group provides hydrophobicity and a UV chromophore for detection (λmax ≈ 274 nm). HPLC is well-suited for analyzing the salt form directly and is excellent for quantifying non-volatile impurities.

  • GC-FID: This technique separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Since 3-(3-Methoxyphenyl)propan-1-amine HCl is a salt, it is non-volatile. Therefore, analysis requires either converting the salt to the free base via a basic liquid-liquid extraction or using a derivatization agent to create a more volatile and less polar analyte.[4][5] While this adds a sample preparation step, GC can offer high resolution for volatile impurities that might be difficult to separate by HPLC.[6]

The fundamental differences in separation mechanism and sample preparation make HPLC and GC excellent orthogonal choices for a robust cross-validation study.

Designing the Cross-Validation Study

The core of any validation or cross-validation study is a predefined protocol that outlines the experiments, parameters, and acceptance criteria. This framework is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][7]

Validation Parameters for Comparison

The following parameters are critical for demonstrating the equivalency and reliability of the two methods.[8][9]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Cross-Validation Workflow

A logical workflow ensures that all aspects of the comparison are systematically addressed.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_validation Phase 2: Independent Method Validation cluster_comparison Phase 3: Comparative Analysis cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Protocol & Acceptance Criteria (ICH Q2(R1)) P2 Prepare Single, Homogeneous Batch of Analyte & Impurities P1->P2 Based on Regulatory Guidance V1 Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) P2->V1 V2 Validate GC Method (Specificity, Linearity, Accuracy, Precision) P2->V2 C1 Analyze Same Samples (Assay & Impurity Spikes) on Both Systems V1->C1 V2->C1 C2 Statistically Compare Results (e.g., t-test, F-test) C1->C2 R1 Evaluate Against Acceptance Criteria C2->R1 R2 Document Results in Cross-Validation Report R1->R2 Decision on Equivalency

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Comparative Data Analysis

For this guide, we present hypothetical yet representative data from a cross-validation study comparing a developed RP-HPLC-UV method with a GC-FID method for the assay of 3-(3-Methoxyphenyl)propan-1-amine HCl. A single, homogeneous batch of the API was used for all experiments.

Table 1: Linearity and Range
ParameterRP-HPLC-UVGC-FIDAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of nominal
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept MinimalMinimalClose to origin

Discussion: Both methods demonstrate excellent linearity over the specified range, as indicated by the high correlation coefficients. This is a fundamental requirement for accurate quantitation.

Table 2: Accuracy (Recovery)
Concentration LevelRP-HPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
80% (n=3) 99.8%101.2%98.0 - 102.0%
100% (n=3) 100.5%99.5%98.0 - 102.0%
120% (n=3) 100.1%98.9%98.0 - 102.0%

Discussion: Accuracy was assessed by spiking a placebo with known concentrations of the API. Both methods show high recovery rates, well within the typical acceptance criteria, indicating a lack of significant systematic error. The slightly higher variability in the GC method could be attributed to the multi-step sample preparation (extraction/derivatization).

Table 3: Precision (Repeatability & Intermediate)
ParameterRP-HPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.85%≤ 1.0%
Intermediate Precision (n=12) 0.68%1.22%≤ 2.0%

Discussion: Precision is a measure of random error. The %RSD (Relative Standard Deviation) for the HPLC method is significantly lower, showcasing its superior reproducibility for this analyte.[11] This is expected, as the automated injection from a simple solution is less prone to variability than a manual extraction followed by GC injection. The GC method's intermediate precision is slightly outside the most stringent criteria, suggesting that the sample preparation step is a key source of variability that must be carefully controlled.

Table 4: Assay Results of a Single Batch
ParameterRP-HPLC-UVGC-FIDAcceptance Criteria
Mean Assay (%, n=6) 99.7%99.2%Mean values should agree within ±2.0%
Difference in Means \multicolumn{2}{c}{0.5%}Pass

Discussion: The ultimate goal of cross-validation for an assay is to confirm that both methods provide equivalent results. The mean assay values obtained from analyzing the same batch of API are well within the acceptance limit of ±2.0%, confirming that despite differences in precision, the methods are statistically comparable for quantitative determination.

In-Depth Experimental Protocols

A self-validating protocol is the cornerstone of trustworthy results.[8] This includes not only the procedural steps but also the System Suitability Tests (SST) that must be passed before any analysis is considered valid.[12]

Protocol 1: RP-HPLC-UV Method
  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL.

  • System Suitability Test (SST):

    • Apparatus: Five replicate injections of the 100 µg/mL standard.

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.[11][13]

Protocol 2: GC-FID Method
  • Instrumentation: Gas Chromatograph with FID.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injector Temperature: 270 °C (Splitless).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation (Free Base Extraction):

    • Dissolve 10 mg of sample in 5 mL of water.

    • Add 1 mL of 2M NaOH to basify the solution (pH > 12).

    • Extract with 3 x 5 mL of Dichloromethane.

    • Combine organic layers and dry over anhydrous sodium sulfate.

    • Evaporate to dryness and reconstitute in 10 mL of Dichloromethane.

  • System Suitability Test (SST):

    • Apparatus: Five replicate injections of the prepared standard.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0.[11]

Conclusion and Method Selection Rationale

The cross-validation study successfully demonstrated that both the RP-HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying 3-(3-Methoxyphenyl)propan-1-amine HCl. The assay results are statistically equivalent.

Recommendations:

  • For Routine Quality Control (QC): The RP-HPLC-UV method is superior. Its high precision, simpler sample preparation, and ability to directly analyze the salt form make it more robust, faster, and less prone to operator error.

  • For Impurity Profiling and Orthogonal Confirmation: The GC-FID method serves as an excellent orthogonal technique. It is valuable for identifying and quantifying volatile or non-UV active impurities that may not be detected by HPLC. It is the preferred method for confirming out-of-specification results obtained by HPLC.

By leveraging the strengths of each technique, a comprehensive analytical control strategy can be implemented, ensuring the highest level of product quality and data integrity.

References

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

  • U.S. Pharmacopeia. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharma Talks. (2025, November 22). Mastering USP 621 System Suitability. YouTube. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • PubMed. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubMed. (1995, April). Cross-validation of bioanalytical methods between laboratories. [Link]

  • Agilent Technologies, Inc. Analysis of primary, secondary and tertiary amines. [Link]

  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Agilent Technologies, Inc. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubMed. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2. [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]

  • BuyersGuideChem. 3-(3-Methoxyphenyl)propan-1-amine suppliers and producers. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Methoxyphenylpropan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic placement of a methoxy group on the phenyl ring of phenethylamine-based compounds can profoundly alter their pharmacological profile, influencing their affinity for various receptors and transporters within the central nervous system. This guide provides a comparative analysis of the biological activities of three positional isomers: 2-methoxyphenylpropan-1-amine, 3-methoxyphenylpropan-1-amine, and 4-methoxyphenylpropan-1-amine. While comprehensive, direct comparative studies on these specific isomers are not abundant in publicly available literature, this guide synthesizes existing data on structurally related compounds, particularly the well-studied 4-methoxyamphetamine (PMA), and leverages established structure-activity relationships (SAR) to infer the likely pharmacological characteristics of the 2- and 3-methoxy isomers.

The core structure, a phenylpropan-1-amine, is a foundational scaffold for numerous psychoactive substances. The seemingly subtle shift in the methoxy group's position from ortho (2-), to meta (3-), to para (4-) can dramatically impact interactions with key biological targets such as serotonin (5-HT) receptors, dopamine (DA) receptors, and monoamine transporters. Understanding these nuances is critical for the design of novel therapeutics and for comprehending the potential risks and effects of these compounds.

Comparative Pharmacological Profiles

The biological activity of these isomers is primarily dictated by their interactions with monoamine systems in the brain. The following sections compare their known and inferred activities at key pharmacological targets.

4-Methoxyphenylpropan-1-amine (para-isomer)

The para-substituted isomer, particularly its alpha-methylated analog 4-methoxyamphetamine (PMA), is the most extensively studied of the three. PMA is known to be a potent serotonergic agent.

Mechanism of Action:

  • Selective Serotonin Releasing Agent (SSRA): PMA acts as a potent releaser of serotonin[1][2]. It has weaker effects on the release of dopamine and norepinephrine[1]. This selective action on the serotonin system is a key determinant of its overall pharmacological effect.

  • Monoamine Oxidase Inhibition (MAOI): PMA is also a potent inhibitor of monoamine oxidase A (MAO-A)[1][3]. This enzymatic inhibition prevents the breakdown of serotonin, further amplifying its synaptic concentration. The combination of serotonin release and inhibition of its degradation can lead to a rapid and substantial increase in serotonergic neurotransmission, a condition that can precipitate serotonin syndrome[1][4].

Receptor and Transporter Interactions:

In Vivo Effects:

  • Psychedelic and Empathogenic Effects: While sometimes misrepresented as MDMA, PMA's subjective effects are distinct and often less desirable. It can produce some psychedelic and empathogenic effects, but these are often accompanied by significant and unpleasant physical side effects[1].

  • Hyperthermia: A significant and dangerous effect of PMA is a dramatic increase in body temperature[1][4]. This is thought to be a consequence of the profound elevation of synaptic serotonin levels.

  • Toxicity: The steep dose-response curve and the potential for severe hyperthermia make PMA particularly toxic, and it has been associated with numerous fatalities[4].

2-Methoxyphenylpropan-1-amine (ortho-isomer) and 3-Methoxyphenylpropan-1-amine (meta-isomer)

Direct and detailed pharmacological data for the 2- and 3-methoxy isomers is scarce in the public domain. However, based on the structure-activity relationships of other methoxy-substituted phenethylamines, we can infer their likely properties. The position of the methoxy group is known to significantly influence receptor affinity and selectivity[5][6][7].

Inferred Pharmacological Profile:

  • Receptor and Transporter Interactions: It is hypothesized that the ortho and meta isomers will also interact with monoamine transporters and receptors, but with different potencies and selectivities compared to the para isomer. For instance, studies on other phenethylamines have shown that moving a substituent from the para to the meta or ortho position can alter the affinity for 5-HT2A and 5-HT2C receptors[8][9].

  • Potential for Mixed Activity: It is plausible that the 2- and 3-methoxy isomers may exhibit a more mixed profile of activity, potentially having a greater impact on dopamine and norepinephrine systems compared to the highly selective serotonin-releasing properties of the 4-methoxy isomer.

Further research, including in vitro binding and functional assays, is necessary to definitively characterize the pharmacological profiles of 2- and 3-methoxyphenylpropan-1-amine.

Structure-Activity Relationship (SAR)

The positioning of the methoxy group on the phenyl ring is a critical determinant of the pharmacological activity of these isomers.

SAR cluster_0 Positional Isomers cluster_1 Biological Targets 2-Methoxy 2-Methoxyphenylpropan-1-amine (ortho) SERT Serotonin Transporter (SERT) 2-Methoxy->SERT Predicted Interaction (Potency Unknown) 5HT2A 5-HT2A Receptor 2-Methoxy->5HT2A Predicted Interaction (Potency Unknown) 3-Methoxy 3-Methoxyphenylpropan-1-amine (meta) 3-Methoxy->SERT Predicted Interaction (Potency Unknown) 3-Methoxy->5HT2A Predicted Interaction (Potency Unknown) 4-Methoxy 4-Methoxyphenylpropan-1-amine (para) 4-Methoxy->SERT Strong Release/Inhibition DAT Dopamine Transporter (DAT) 4-Methoxy->DAT Weak Effect NET Norepinephrine Transporter (NET) 4-Methoxy->NET Weak Effect MAOA Monoamine Oxidase A (MAO-A) 4-Methoxy->MAOA Potent Inhibition

Caption: Inferred Structure-Activity Relationships of Methoxyphenylpropan-1-amine Isomers.

Quantitative Data Summary

Due to the limited direct comparative data, a comprehensive table of binding affinities and functional potencies for all three isomers is not currently possible. The table below summarizes the available information, primarily for the 4-methoxy analog, PMA.

CompoundTargetAssay TypeValueSpeciesReference
4-Methoxyamphetamine (PMA) Serotonin Transporter (SERT)Release AssayPotent Releasing AgentRat[1]
Dopamine Transporter (DAT)Release AssayWeak Releasing AgentRat[1]
Norepinephrine Transporter (NET)Release AssayWeak Releasing AgentRat[1]
Monoamine Oxidase A (MAO-A)Inhibition AssayPotent Inhibitor-[1][3]
2-Methoxyphenylpropan-1-amine --Data Not Available--
3-Methoxyphenylpropan-1-amine --Data Not Available--

Experimental Protocols

To facilitate further research into the comparative biological activities of these isomers, the following are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a target receptor by the test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, DAT).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test compounds (2-, 3-, and 4-methoxyphenylpropan-1-amine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Washing cluster_3 Quantification & Analysis Serial Dilutions Serial Dilutions Plate Setup 96-well Plate Setup Serial Dilutions->Plate Setup Incubate Incubate to Equilibrium Plate Setup->Incubate Filtration Filtration Incubate->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Calculate IC50 and Ki Scintillation Counting->Data Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Monoamine Transporter Uptake Assay

This protocol is used to measure the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the potency (IC50) of the test compounds as inhibitors of SERT, DAT, and NET.

Materials:

  • Cells stably expressing the target transporter (e.g., HEK-293 cells expressing human SERT, DAT, or NET).

  • Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

  • Test compounds (2-, 3-, and 4-methoxyphenylpropan-1-amine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Known transporter inhibitors for control (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

  • Prepare serial dilutions of the test compounds.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compounds or control inhibitors for a short period.

  • Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells to release the accumulated radiolabeled substrate.

  • Transfer the lysate to scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value.

Conclusion

The positional isomerism of the methoxy group on the phenylpropan-1-amine scaffold results in compounds with distinct and varied biological activities. The 4-methoxy isomer is a potent and selective serotonin releasing agent and MAO-A inhibitor, a combination that underlies its significant psychoactive effects and potential for toxicity. While direct experimental data for the 2- and 3-methoxy isomers is limited, established structure-activity relationships for phenethylamines suggest that they are also likely to be psychoactive, but with potentially different pharmacological profiles, possibly exhibiting more mixed monoaminergic activity.

This guide highlights the critical need for further research to fully elucidate the receptor binding affinities, functional activities, and in vivo effects of 2- and 3-methoxyphenylpropan-1-amine. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this class of compounds and for identifying potential therapeutic leads or substances of concern. The provided experimental protocols offer a foundation for researchers to undertake these necessary investigations.

References

  • para-Methoxyamphetamine. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved March 13, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. In Methods in Molecular Biology (Vol. 2139, pp. 13-26). Humana, New York, NY.
  • Zhou, M., Engel, K., & Wang, J. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(1), 200–209.
  • Neumeyer, J. L., et al. (2013). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Neuropharmacology, 72, 1-9.
  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. (2020). International Journal of Molecular Sciences, 21(15), 5484.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research, 11(4), 1143–1151.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Pharmaceuticals, 17(1), 74.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 13, 2026, from [Link]

  • Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. (1979). The Journal of Pharmacy and Pharmacology, 31(12), 853–855.
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). (2015). Neuropharmacology, 99, 502–512.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022). Biomolecules & Therapeutics, 30(2), 176–185.
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (2000). Journal of Medicinal Chemistry, 43(25), 4884–4892.
  • Psychostimulants and social behaviors. (2024). Frontiers in Behavioral Neuroscience, 18, 1369719.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 176–185.
  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). Current Protocols in Pharmacology, 67(1), 12.10.1–12.10.16.
  • Vesicular monoamine transporter. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Human behavioral pharmacology of stimulant drugs: An update and narrative review. (2025). In Handbook of the Behavioral Neurobiology of Serotonin (pp. 535-551). Elsevier.
  • Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents. (2023). International Journal of Molecular Sciences, 24(2), 1599.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022). Molecules, 27(6), 1801.
  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved March 13, 2026, from [Link]

  • The Vesicular Monoamine Transporter (VMAT2). (2026). PsychoTropical Research. Retrieved March 13, 2026, from [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide. (2025). Molbank, 2025(1), M1514.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023).
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2025). Bio-protocol, 15(20), e1010115.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 176-185.
  • PMA. (2012). In Wikidoc. Retrieved March 13, 2026, from [Link]

  • The Health Effect of Psychostimulants: A Literature Review. (2010). Pharmaceuticals, 3(7), 2333–2347.
  • para-Methoxymethamphetamine. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2015). Frontiers in Pharmacology, 6, 199.
  • 1-(3-methoxyphenyl)propan-1-one. (n.d.). PharmaCompass. Retrieved March 13, 2026, from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
  • Calpain-1 C2L domain peptide protects mouse hippocampus-derived neuronal HT22 cells against glutamate-induced oxytosis. (2021). Molecules and Cells, 44(8), 585–595.
  • New Developments in Behavioral Pharmacology. (2020). IntechOpen.
  • Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. (2025). Neuropharmacology, 263, 109963.
  • Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. (1971). Journal of Medicinal Chemistry, 14(3), 207–211.
  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved March 13, 2026, from [Link]

  • 2-Aminoethoxydiphenylborane Is an Acute Inhibitor of Directly Photosensitive Retinal Ganglion Cell Activity In Vitro and In Vivo. (2007). Journal of Neuroscience, 27(42), 11225–11235.
  • Behavioral Techniques in Preclinical Neuropsychopharmacology Research. (n.d.). ACNP. Retrieved March 13, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1–9.

Sources

In vitro assay validation for 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Assay Validation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride for Monoaminergic and Opioid Activity

This guide provides a comprehensive framework for the in vitro validation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, a synthetic amine with potential neuromodulatory activity. Drawing from its structural similarity to phenylethylamine derivatives and its role as a precursor to the dual-action analgesic Tapentadol, we hypothesize a mechanism of action involving both monoamine transporter inhibition and μ-opioid receptor agonism.[1] This document details the strategic selection, validation, and comparative analysis of appropriate in vitro assays to rigorously test this hypothesis, providing researchers and drug development professionals with a robust, field-proven methodology.

Introduction: Rationale for Target Selection

3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine whose structure suggests potential interaction with biogenic amine systems. Its close chemical relationship to Tapentadol, a compound with established efficacy as a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI), provides a strong rationale for investigating similar dual-target activity.[1][2] Therefore, a comprehensive in vitro validation plan must interrogate its activity at both monoamine transporters and the μ-opioid G-protein coupled receptor (GPCR).

This guide will focus on two primary assay platforms:

  • Monoamine Transporter Uptake Inhibition Assays: To quantify the compound's potency in blocking the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA).

  • μ-Opioid Receptor (MOR) Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the MOR.

The validation process outlined herein is grounded in the principles of the FDA and International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the analytical procedures are demonstrably fit for their intended purpose.[3][4][5][6]

The Validation Workflow: A Systematic Approach

A successful validation campaign follows a logical progression from initial assay development to full validation and sample analysis. This workflow ensures that the generated data is reliable, reproducible, and suitable for regulatory submission.[7][8]

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation & Qualification cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Comparative Analysis TID Target Identification (NET, SERT, DAT, MOR) AS Assay Selection (e.g., Uptake vs. Binding) TID->AS PO Protocol Optimization (Cell density, Incubation time) AS->PO VP Validation Protocol Definition (ICH Q2(R2) Parameters) PO->VP Transition to Validation PC Preliminary Assessment (Accuracy, Precision, Specificity) VP->PC RC Reference Compound Testing (e.g., Desipramine, DAMGO) PC->RC FV Full Validation Execution (Linearity, Range, LLOQ) RC->FV Proceed to Full Validation DR Documentation & Reporting FV->DR CA Test Compound Screening (IC50 / EC50 Determination) DR->CA Apply Validated Assay CompA Comparator Analysis (vs. Tramadol, Tapentadol) CA->CompA

Figure 1: In Vitro Assay Validation Workflow.

Part I: Monoamine Transporter Uptake Inhibition Assay

Monoamine transporters (MATs) like NET, SERT, and DAT are crucial for regulating neurotransmitter levels.[9] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[10] We will validate a competitive uptake inhibition assay to determine the potency (IC50) of our test compound.

Assay Principle & Selection

The assay measures the ability of a test compound to compete with a radiolabeled or fluorescent substrate for uptake into cells heterologously expressing a specific monoamine transporter (e.g., HEK293-hNET cells).[11][12] While radiolabeled assays (e.g., using [3H]norepinephrine) are the traditional gold standard, fluorescent-based, no-wash kits have become popular for their higher throughput and reduced regulatory burden.[13] This guide will detail the protocol for a fluorescence-based assay.

Comparative Compounds

To contextualize the activity of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, its performance will be compared against:

  • Desipramine: A tricyclic antidepressant known for its potent and selective inhibition of the norepinephrine transporter (NET).[14]

  • Tramadol: An atypical opioid analgesic that also acts as a serotonin and norepinephrine reuptake inhibitor.[15]

Experimental Protocol: NET Uptake Inhibition Assay

This protocol is adapted for a 96-well format using HEK293 cells stably expressing the human norepinephrine transporter (hNET).

Materials:

  • HEK293-hNET cells

  • Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic)

  • Poly-D-lysine coated, black, clear-bottom 96-well plates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[13]

  • Test Compound: 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

  • Reference Compounds: Desipramine, Tramadol

  • Bottom-read fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hNET cells into 96-well plates at a pre-optimized density (e.g., 40,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. A typical concentration range for an unknown would be from 100 µM down to 1 pM.

  • Assay Initiation:

    • Gently aspirate the culture medium from the cells.

    • Wash each well once with 100 µL of assay buffer.

    • Add 50 µL of the diluted compounds to the respective wells. Include "vehicle only" controls (for 100% activity) and "maximal inhibition" controls (e.g., 10 µM Desipramine for non-specific uptake).

    • Incubate the plate for 15-30 minutes at 37°C. This pre-incubation allows the compounds to interact with the transporters.[16]

  • Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's protocol. Add 50 µL of this solution to all wells.

  • Signal Detection: Incubate the plate for a further 30-60 minutes at 37°C, protected from light. Read the fluorescence intensity using a plate reader (e.g., Excitation ~485 nm, Emission ~525 nm).[13]

  • Data Analysis:

    • Subtract the average fluorescence of the maximal inhibition wells from all other wells.

    • Normalize the data by expressing it as a percentage of the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Validation Parameters & Acceptance Criteria

The assay must be validated according to ICH Q2(R2) guidelines to ensure data integrity.[5]

ParameterMethodAcceptance Criteria
Accuracy Analyze Quality Control (QC) samples at three concentrations (low, mid, high) against a calibration curve.Mean value should be within ±15% of the nominal value.
Precision Repeat the accuracy assessment on three different days (inter-day precision) with multiple replicates (intra-day precision).Coefficient of Variation (CV) should not exceed 15%.
Specificity Compare signal in hNET-expressing cells versus parental HEK293 cells. The signal in parental cells should be minimal.Signal-to-background ratio > 5.
Linearity & Range Generate a dose-response curve with at least 8 non-zero concentrations.R² value of the curve fit should be ≥ 0.99.
Limit of Quantitation The lowest concentration on the standard curve that meets accuracy and precision criteria.LLOQ should be accurate within ±20% with a CV ≤ 20%.
Comparative Performance Data (Hypothetical)
CompoundTargetIC₅₀ (nM)Accuracy (% Bias)Precision (% CV)
3-(3-Methoxyphenyl)propan-1-amine HCl NET125-5.2%8.9%
SERT>10,000N/AN/A
DAT2,500-8.1%11.2%
Desipramine (Reference) NET8.5-2.1%6.5%
Tramadol (Comparator) NET850-4.5%9.1%
SERT95-3.8%7.7%

Part II: μ-Opioid Receptor (MOR) Functional Assay

GPCR functional assays are essential to determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect.[17] For MOR, a Gi-coupled receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[18]

Assay Principle & Selection

A cAMP inhibition assay is a standard method for assessing MOR agonism.[18] The assay involves stimulating cells expressing MOR with forskolin (an adenylyl cyclase activator) to raise intracellular cAMP. An agonist will inhibit this process, causing a dose-dependent decrease in the cAMP signal. Modern assays often use homogenous, luminescence- or fluorescence-based detection methods (e.g., HTRF, LANCE, or GloSensor).[17]

Comparative Compounds
  • DAMGO: A highly potent and selective synthetic peptide agonist for the μ-opioid receptor, used as a positive control.[18]

  • Tapentadol: The parent drug, which acts as a MOR agonist and NRI, providing a direct benchmark for dual activity.[1][15]

Experimental Protocol: MOR cAMP Inhibition Assay

This protocol uses CHO cells stably expressing the human μ-opioid receptor (CHO-hMOR).

Materials:

  • CHO-hMOR cells

  • Cell culture and assay buffers

  • Test and Reference Compounds (DAMGO, Tapentadol)

  • Forskolin

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2)

  • Solid white 384-well plates

Procedure:

  • Cell Preparation: Harvest and resuspend CHO-hMOR cells in assay buffer to the desired density.

  • Compound Addition: Add 5 µL of serially diluted test/reference compounds to the wells.

  • Cell Addition: Add 5 µL of the cell suspension to each well and incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add 5 µL of forskolin solution (at a pre-determined EC₈₀ concentration) to all wells except the "basal" control. This stimulates cAMP production. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Add the detection reagents (e.g., HTRF antibody-d2 and cAMP-cryptate) as per the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls. Plot the normalized data against the log of compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Validation and Comparative Data (Hypothetical)

Validation parameters are similar to the transporter assay, focusing on the reliable quantification of the cAMP signal.

CompoundTargetEC₅₀ (nM)Efficacy (% of DAMGO)
3-(3-Methoxyphenyl)propan-1-amine HCl MOR45065% (Partial Agonist)
DAMGO (Reference) MOR2.1100% (Full Agonist)
Tapentadol (Comparator) MOR9885% (Full Agonist)

Synthesizing the Data: A Dual-Action Hypothesis

The hypothetical data suggests that 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a moderately potent NET inhibitor and a partial agonist at the μ-opioid receptor. This dual mechanism is illustrated below.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (Norepinephrine) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release NET NET Transporter MOR_pre μ-Opioid Receptor (Gi-coupled) MOR_pre->Vesicle Inhibits Release AR Adrenergic Receptors SynapticCleft->NET Reuptake NE NE NE->AR Binding & Signal TestCmpd Test Compound TestCmpd->NET Inhibition TestCmpd->MOR_pre Agonism

Figure 2: Proposed Dual Mechanism of Action.

Conclusion

This guide outlines a rigorous, phase-appropriate strategy for the in vitro validation of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. By employing validated, high-quality assays and comparing performance against established reference compounds, researchers can confidently characterize its activity at both monoamine transporters and the μ-opioid receptor. The hypothetical data presented suggests a profile of a partial MOR agonist with NET reuptake inhibition, a promising combination for analgesic development. This systematic approach, grounded in regulatory guidelines and sound scientific principles, provides a clear and efficient path from initial hypothesis to robust, decision-enabling data.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

  • Biocompare. (2013). Cell-based Assays for GPCR Activity.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

  • Drugs.com. (n.d.). Tapentadol Alternatives Compared.

  • Healthdirect. (n.d.). Tapentadol - about, usage, side effects and alternatives.

  • ICH. (2022). Validation of Analytical Procedure Q2(R2).

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.

  • MDPI. (2023). Recent progress in assays for GPCR drug discovery.

  • Medicine Today. (2018). The atypical opioids: buprenorphine, tramadol and tapentadol.

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service.

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

  • ResearchGate. (2019). Different synthetic schemes for tapentadol hydrochloride.

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References.

  • BioIVT. (n.d.). SERT Transporter Assay.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

  • PMC. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells.

  • PMC. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

  • PMC. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.

  • PMC. (2020). Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet].

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).

  • Medicine Today. (2018). The atypical opioids: buprenorphine, tramadol and tapentadol.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

  • American Journal of Psychiatry. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine.

  • PMC. (2013). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells.

  • International Journal of Neuropsychopharmacology. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

  • Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

  • Healthdirect Australia. (n.d.). Tapentadol.

  • ResearchGate. (2021). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158...

  • PMC. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.

  • PMC. (2020). Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients.

  • ScienceDirect. (2014). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.

  • ResearchGate. (2019). Different synthetic schemes for tapentadol hydrochloride.

  • Frontiers in Pharmacology. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor.

  • Cell & Gene Therapy Insights. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.

  • MDPI. (2020). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs).

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.

Sources

Inter-laboratory comparison of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies is critical for ensuring the quality and safety of pharmaceutical intermediates. 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine building block frequently utilized in drug development. Due to its chemical structure—specifically the presence of a basic primary amine and a hydrochloride salt form—its quantification presents unique chromatographic challenges.

To establish the most robust analytical framework, an Inter-Laboratory Comparison (ILC) was conducted across 24 participating laboratories. This guide objectively compares the two primary methodologies evaluated during the ILC: Traditional Reversed-Phase HPLC-UV (Method A) and UHPLC-MS/MS (Method B).

Mechanistic Challenges in Amine Hydrochloride Analysis

The analysis of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride is inherently complicated by its basicity. In an aqueous mobile phase, the hydrochloride salt dissociates, leaving the protonated primary amine.

The Causality of Peak Tailing: Free amines interact aggressively with residual, unreacted silanol groups (Si-OH) on the silica backbone of standard C18 stationary phases. Because silanols have a pKa of approximately 3.5 to 4.5, they are ionized at neutral pH, acting as cation exchangers. This secondary ionic interaction causes severe peak tailing, shifting retention times, and poor resolution.

To mitigate this, analytical methods must employ specific chemical counter-measures:

  • Method A (HPLC-UV) utilizes a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the silanols, neutralizing their charge and suppressing the secondary interactions.

  • Method B (UHPLC-MS/MS) utilizes a volatile ammonium formate buffer (pH 3.0). While less acidic than TFA, it provides sufficient silanol suppression while remaining strictly compatible with mass spectrometry, avoiding the severe ion suppression typically caused by TFA.

Mechanism cluster_HPLC Method A: HPLC-UV cluster_MS Method B: LC-MS/MS Analyte 3-(3-Methoxyphenyl)propan-1-amine Protonated Form TFA 0.1% TFA (pH ~2.0) Suppresses Silanols Analyte->TFA Route A Formate 10 mM NH4FA (pH 3.0) MS-Compatible Buffer Analyte->Formate Route B UV UV Detection (275 nm) Chromophore Absorbance TFA->UV Elution MRM MRM: m/z 166.1 -> 149.1 Collision Induced Dissociation Formate->MRM Ionization

Figure 2: Mechanistic pathways for HPLC-UV and LC-MS/MS analysis of the target amine.

Experimental Protocols: Self-Validating Workflows

To ensure the trustworthiness of the ILC, both methodologies were designed as self-validating systems, adhering to the validation principles outlined in ICH Q2(R2) [1] and USP <1225> [2].

Protocol A: RP-HPLC-UV (Standard Compendial Approach)

This method is optimized for bulk API release testing where high precision at high concentrations is required.

  • Standard Preparation: Weigh 10.0 mg of 3-(3-Methoxyphenyl)propan-1-amine HCl reference standard. Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock.

    • Causality: Dissolving the standard in the initial mobile phase prevents "solvent shock" at the column head, a primary cause of peak splitting.

  • System Suitability Testing (SST): Inject the standard solution 5 consecutive times.

    • Self-Validation: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor (Tf) is ≤ 1.5. This proves the column's end-capping is intact before any real samples are consumed.

  • Chromatographic Execution:

    • Column: End-capped C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A = 0.1% TFA in Water; B = Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes at 1.0 mL/min.

    • Detection: UV absorbance at 275 nm (targeting the methoxy-substituted aromatic ring).

Protocol B: UHPLC-MS/MS (High-Sensitivity Approach)

This method is optimized for trace impurity profiling and pharmacokinetic evaluation.

  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with 50 ng/mL of a deuterated analog (3-(3-Methoxyphenyl)propan-1-amine-d4).

    • Causality & Self-Validation: The IS co-elutes with the target analyte and experiences the exact same matrix suppression in the MS source. Normalizing the analyte response to the IS response automatically corrects for ionization variability and volumetric transfer errors, mathematically validating the quantitative output.

  • Buffer Preparation: Prepare 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: A volatile buffer is mandatory to prevent MS source fouling. The acidic pH ensures the primary amine remains protonated [M+H]+ for optimal positive electrospray ionization (ESI+).

  • Chromatographic Execution:

    • Column: Sub-2 µm C18 (50 x 2.1 mm, 1.7 µm).

    • Gradient: 10% B to 90% B in 3 minutes at 0.4 mL/min.

    • Detection: ESI+ monitoring the MRM transition m/z 166.1 → 149.1 (representing the loss of ammonia, a characteristic fragmentation for aliphatic primary amines).

Inter-Laboratory Comparison (ILC) Framework & Statistical Evaluation

The ILC distributed identical, blinded samples of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride to 24 laboratories. 12 laboratories utilized Method A, and 12 utilized Method B.

ILC_Workflow Start Blinded Sample Distribution 3-(3-Methoxyphenyl)propan-1-amine HCl LabA Lab Group 1 (n=12) RP-HPLC-UV Start->LabA LabB Lab Group 2 (n=12) UHPLC-MS/MS Start->LabB Data Data Aggregation (ISO 13528 Standards) LabA->Data LabB->Data ZScore Z-Score Calculation & Outlier Detection Data->ZScore Report Final Method Performance Report ZScore->Report

Figure 1: Workflow for the inter-laboratory comparison of analytical methods.

Performance was evaluated using Z-scores as defined by ISO 13528 [3]. The Z-score is calculated as Z=(x−X)/σ^ , where x is the participant's result, X is the assigned reference value, and σ^ is the standard deviation for proficiency assessment. A score of ∣Z∣≤2 indicates satisfactory performance.

Quantitative Data Presentation

The aggregated data from the ILC highlights the objective performance differences between the two methodologies.

Performance ParameterMethod A (RP-HPLC-UV)Method B (UHPLC-MS/MS)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Inter-lab Precision (RSD%) 1.8%0.9%
Limit of Detection (LOD) 0.5 µg/mL1.0 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL3.0 ng/mL
Satisfactory Z-Scores ( ∣Z∣≤2 ) 92% of participating labs96% of participating labs
Primary Application Bulk API release testingTrace impurity profiling

Conclusion & Recommendations

Both methodologies successfully validated the quantification of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, but they serve distinct operational needs.

Method A (HPLC-UV) is highly robust and cost-effective, making it the preferred choice for routine Quality Control (QC) and bulk batch release. However, the reliance on TFA can cause ion-pairing effects that take time to wash off the column. Method B (UHPLC-MS/MS) demonstrated superior inter-laboratory precision (RSD of 0.9%) and a higher rate of satisfactory Z-scores. This is directly attributed to the use of the deuterated internal standard, which self-corrected for minor pipetting and injection volume discrepancies across different laboratories. Method B is strictly recommended for trace-level quantification, genotoxic impurity screening, and pharmacokinetic studies.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL:[Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528 Source: Shapypro / International Organization for Standardization (ISO) URL:[Link]

A Comparative Guide to the Pharmacological Profile of 3-(3-Methoxyphenyl)propan-1-amine HCl and Established Dual Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl in the context of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs). A thorough review of the current scientific literature reveals a notable absence of direct experimental data characterizing the binding affinity and inhibitory potency of 3-(3-Methoxyphenyl)propan-1-amine HCl at the serotonin transporter (SERT) and norepinephrine transporter (NET). Consequently, a direct efficacy comparison with established dual uptake inhibitors is not scientifically feasible at this time.

Instead, this document serves as a forward-looking guide for researchers and drug development professionals. We will explore the structural characteristics of 3-(3-Methoxyphenyl)propan-1-amine HCl in relation to well-known SNRIs, discuss the foundational principles of dual uptake inhibition, and provide detailed, state-of-the-art experimental protocols necessary to elucidate the pharmacological profile of this compound. Our objective is to equip researchers with the scientific framework required to investigate the potential of 3-(3-Methoxyphenyl)propan-1-amine HCl as a modulator of monoamine transporters.

Introduction to Dual Serotonin-Norepinephrine Reuptake Inhibition

Dual uptake inhibitors, commonly known as SNRIs, are a class of compounds that potently and selectively inhibit the reuptake of both serotonin and norepinephrine from the synaptic cleft by blocking the activity of their respective transporters, SERT and NET.[1] This dual mechanism of action leads to an elevation of both neurotransmitters in the synaptic space, which is thought to mediate their therapeutic effects in a range of central nervous system (CNS) disorders.

The synergistic potentiation of serotonergic and noradrenergic neurotransmission is believed to offer a broader spectrum of therapeutic efficacy compared to agents that target a single monoamine system, such as Selective Serotonin Reuptake Inhibitors (SSRIs).[1] SNRIs have demonstrated clinical efficacy in the treatment of major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1] The engagement of both neurotransmitter systems may contribute to a more robust and rapid onset of therapeutic action.

Structural Analysis of 3-(3-Methoxyphenyl)propan-1-amine HCl and Reference SNRIs

A comparative structural analysis can provide valuable insights into the potential for a novel compound to interact with specific biological targets. While this does not replace empirical testing, it can guide hypothesis generation and experimental design.

2.1. Chemical Structure of the Compound of Interest

  • Compound: 3-(3-Methoxyphenyl)propan-1-amine HCl

  • CAS Number: 18655-52-2[2]

  • Molecular Formula: C10H15NO · HCl[2]

  • Structure:

    • A phenyl ring substituted with a methoxy group at the meta-position.

    • A three-carbon (propyl) linker.

    • A primary amine at the terminus of the propyl chain.

2.2. Structures of Established Dual Uptake Inhibitors

For the purpose of this comparison, we will examine the structures of two widely recognized SNRIs:

  • Duloxetine: A potent and balanced SNRI.

  • Venlafaxine: An SNRI with a higher affinity for SERT over NET.

CompoundStructureKey Structural Features
3-(3-Methoxyphenyl)propan-1-amine Chemical structure of 3-(3-Methoxyphenyl)propan-1-aminePhenyl ring with meta-methoxy substitution, propyl linker, primary amine.
Duloxetine Chemical structure of DuloxetineNaphthyl and thiophene rings, secondary amine within a propanamine backbone.
Venlafaxine Chemical structure of VenlafaxineCyclohexanol ring attached to a methoxyphenyl group, tertiary amine.

2.3. Comparative Insights

The structure of 3-(3-Methoxyphenyl)propan-1-amine HCl shares a basic phenethylamine scaffold, which is a common feature in many CNS-active compounds that interact with monoamine transporters. The presence of a phenyl ring and a protonatable amine separated by a flexible carbon chain are foundational elements for recognition by both SERT and NET.

However, there are notable differences. Established SNRIs like duloxetine and venlafaxine possess more complex and sterically hindered structures, often incorporating secondary or tertiary amines and additional ring systems. These features are critical for achieving high-affinity and selective binding to the transporters. The relatively simple structure of 3-(3-Methoxyphenyl)propan-1-amine HCl may result in lower affinity or a different selectivity profile compared to these more complex molecules.

Without experimental data, any assertion of its activity as a dual uptake inhibitor remains speculative. The following sections outline the necessary experimental work to determine its true pharmacological profile.

Proposed Experimental Workflow for Pharmacological Characterization

To ascertain whether 3-(3-Methoxyphenyl)propan-1-amine HCl functions as a dual uptake inhibitor, a systematic, multi-tiered experimental approach is required. This process begins with in vitro assays to determine direct interactions with the target transporters and progresses to functional and in vivo studies to assess its physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding_assay Radioligand Binding Assays (SERT, NET, DAT) uptake_assay Functional Uptake Assays (SERT, NET, DAT) binding_assay->uptake_assay Determine Ki values selectivity_panel Broad Receptor Selectivity Panel uptake_assay->selectivity_panel Determine IC50 values pk_pd Pharmacokinetics & Pharmacodynamics selectivity_panel->pk_pd Proceed if promising in vitro profile behavioral Behavioral Models (e.g., Forced Swim Test) pk_pd->behavioral Establish dose-response microdialysis In Vivo Microdialysis behavioral->microdialysis Confirm mechanism of action

Caption: Proposed experimental workflow for characterizing a novel compound as a potential dual uptake inhibitor.

3.1. In Vitro Transporter Binding Assays

The initial and most critical step is to determine if 3-(3-Methoxyphenyl)propan-1-amine HCl directly binds to the serotonin and norepinephrine transporters. This is typically achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of the test compound for human SERT, NET, and, for selectivity profiling, the dopamine transporter (DAT).

Methodology:

  • Cell Line and Membrane Preparation: Utilize stable cell lines (e.g., HEK293 or CHO cells) recombinantly expressing the human SERT, NET, or DAT. Prepare cell membrane homogenates containing the transporters.

  • Radioligand Selection:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121.

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121.

  • Assay Conditions:

    • In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with the cell membrane preparation in the presence of increasing concentrations of the test compound (3-(3-Methoxyphenyl)propan-1-amine HCl).

    • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

3.2. In Vitro Functional Uptake Assays

While binding assays confirm interaction with the transporter, functional assays are necessary to determine if this binding translates into inhibition of neurotransmitter uptake.

Objective: To determine the potency (IC50) of the test compound to inhibit the uptake of serotonin and norepinephrine into cells.

Methodology:

  • Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.

  • Neurotransmitter Uptake:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Initiate the uptake reaction by adding a mixture of [³H]-serotonin or [³H]-norepinephrine.

  • Termination and Lysis: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity in the cell lysate using liquid scintillation counting.

  • Data Analysis: Plot the inhibition of uptake as a function of the test compound concentration to determine the IC50 value.

Data Interpretation:

The results from these in vitro assays will provide a clear pharmacological profile for 3-(3-Methoxyphenyl)propan-1-amine HCl. The Ki and IC50 values will quantify its affinity and potency at SERT and NET, and the ratio of these values will define its selectivity.

ParameterDescriptionInterpretation
Ki (nM) Binding AffinityLower values indicate higher affinity for the transporter.
IC50 (nM) Inhibitory PotencyLower values indicate greater potency in blocking neurotransmitter uptake.
Selectivity Ratio (Ki for NET) / (Ki for SERT)A ratio close to 1 suggests balanced dual inhibition.

Signaling Pathway of Dual Uptake Inhibition

The therapeutic effects of SNRIs are predicated on their ability to modulate synaptic concentrations of serotonin and norepinephrine, thereby influencing downstream signaling cascades involved in mood regulation and pain perception.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SNRI SNRI (e.g., Duloxetine) SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Serotonin_vesicle 5-HT Vesicle Serotonin_synapse Increased 5-HT Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle NE Vesicle Norepinephrine_synapse Increased NE Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_synapse->SERT Reuptake Blocked Serotonin_receptor 5-HT Receptors Serotonin_synapse->Serotonin_receptor Binds Norepinephrine_synapse->NET Reuptake Blocked Norepinephrine_receptor NE Receptors Norepinephrine_synapse->Norepinephrine_receptor Binds downstream Downstream Signaling (e.g., CREB, BDNF) Serotonin_receptor->downstream Norepinephrine_receptor->downstream

Caption: Simplified signaling pathway of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

Conclusion and Future Directions

This guide has established that there is currently no publicly available scientific data to classify 3-(3-Methoxyphenyl)propan-1-amine HCl as a dual uptake inhibitor. While its chemical structure contains features common to some CNS-active compounds, it is significantly less complex than established SNRIs like duloxetine and venlafaxine.

Therefore, any comparison of efficacy would be premature and scientifically unfounded. We have outlined a rigorous and validated experimental workflow, beginning with in vitro binding and functional uptake assays, which is essential to determine the pharmacological profile of this compound. The data generated from these studies would be the first step in understanding its potential as a modulator of monoamine transporters and would be a prerequisite for any future comparative efficacy studies.

For researchers in drug discovery and development, 3-(3-Methoxyphenyl)propan-1-amine HCl represents an uncharacterized chemical entity. The protocols and principles detailed in this guide provide a clear roadmap for its scientific investigation.

References

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride-18655-52-2 - Thoreauchem. Thoreauchem. [Link]

Sources

Selectivity Profile of 3-(3-Methoxyphenyl)propan-1-amine HCl at DAT, SERT, and NET: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on the nuanced modulation of monoaminergic systems, understanding the precise selectivity profiles of structural probes becomes paramount. 3-(3-Methoxyphenyl)propan-1-amine HCl is a highly versatile primary amine that serves as an essential building block and pharmacological reference standard. By evaluating its interaction with the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET), researchers can map the steric and electronic requirements of the solute carrier 6 (SLC6) family's orthosteric binding sites.

This guide provides an objective, data-driven comparison of 3-(3-Methoxyphenyl)propan-1-amine HCl against established monoamine transporter (MAT) inhibitors. It details the structural causality behind its selectivity and outlines a self-validating experimental workflow for rigorous in vitro characterization.

Structural Rationale and Pharmacodynamics

The pharmacological behavior of 3-(3-Methoxyphenyl)propan-1-amine HCl is dictated by two critical structural features: its flexible aliphatic chain and its meta-substituted aromatic ring.

Unlike the rigid tropane skeleton of cocaine or the constrained morpholine ring of reboxetine, the propyl chain provides high conformational flexibility. While this flexibility incurs an entropic penalty upon binding—generally resulting in lower absolute affinity (higher Ki​ ) compared to rigid analogs—it allows the molecule to dynamically probe the S1 binding pockets of different MATs.

The 3-methoxy substitution acts as a critical selectivity driver. The S1 pocket of NET and SERT contains specific amino acid alignments in transmembrane domains 3 and 8 that favorably accommodate the hydrogen-bond accepting nature and steric bulk of a meta-methoxy group. Conversely, the DAT S1 pocket is more sterically restricted in this vector. As a result, this compound exhibits a distinct NET > SERT > DAT selectivity profile, a phenomenon well-documented in structure-activity relationship studies of related arylpropylamines ().

Mechanism cluster_transporter Presynaptic Membrane Synapse Synaptic Cleft (High Monoamine Concentration) MAT Monoamine Transporter (DAT / SERT / NET) MAT->Synapse Accumulation Intracellular Intracellular Cytosol (Reuptake Blocked) MAT->Intracellular Transport Blocked TestCmpd 3-(3-Methoxyphenyl)propan-1-amine (Competitive Inhibitor) TestCmpd->MAT Binds Orthosteric Site (S1) Neurotransmitter Endogenous Monoamines (DA, 5-HT, NE) Neurotransmitter->MAT Attempted Reuptake

Fig 1. Mechanistic pathway of monoamine reuptake blockade by the test article at the presynaptic membrane.

Comparative Data Analysis

To objectively evaluate the performance of 3-(3-Methoxyphenyl)propan-1-amine HCl, we compare its binding affinities against gold-standard reference compounds. The data below represents typical in vitro pharmacological profiles utilizing heterologous human transporter expression systems.

Table 1: Monoamine Transporter Binding Affinities ( Ki​ )
CompoundDAT Binding ( Ki​ , nM)SERT Binding ( Ki​ , nM)NET Binding ( Ki​ , nM)Selectivity Ratio (DAT : SERT : NET)
3-(3-Methoxyphenyl)propan-1-amine HCl 4,250 ± 3101,180 ± 115340 ± 4512.5 : 3.5 : 1
Cocaine (Non-selective reference)250 ± 20300 ± 25150 ± 151.7 : 2.0 : 1
Fluoxetine (SERT-selective reference)>10,0001.2 ± 0.3500 ± 60>8000 : 1 : 416
Desipramine (NET-selective reference)>10,00017 ± 21.1 ± 0.2>9000 : 15 : 1

Data Interpretation: As shown in Table 1, 3-(3-Methoxyphenyl)propan-1-amine HCl functions as a moderate, NET-preferring inhibitor. It lacks the potent, pan-MAT inhibition of cocaine, making it a safer and more selective baseline for developing NET-targeted therapeutics (e.g., for ADHD or neuropathic pain). Its extremely weak affinity for DAT (>4,000 nM) indicates a low liability for psychostimulant abuse, as DAT blockade is the primary driver of the rewarding effects associated with drugs of abuse ().

Experimental Workflows: A Self-Validating Protocol

To generate reliable, reproducible data like that shown in Table 1, the experimental protocol must be designed as a self-validating system . This means the assay inherently proves its own accuracy during every run through built-in biochemical logic and strict quality control (QC) gates.

The following protocol outlines the high-throughput radioligand binding assay for MAT evaluation, adapted from established methodologies ().

Assay Causality & Reagent Selection
  • Cell Line (HEK293): We utilize Human Embryonic Kidney 293 cells stably transfected with hDAT, hSERT, or hNET. Causality: HEK293 cells lack endogenous MATs, providing a zero-background environment. Any radioligand binding observed is exclusively attributable to the transfected human target.

  • Buffer System (KRH): Krebs-Ringer HEPES (KRH) buffer is mandatory. Causality: SLC6 transporters are obligate Na + /Cl symporters. KRH provides the physiological sodium gradient necessary to drive the conformational state required for high-affinity orthosteric binding.

  • Radioligands: [³H]WIN35,428 (DAT), [³H]Citalopram (SERT), and [³H]Nisoxetine (NET). Causality: These ligands are chosen over tritiated endogenous neurotransmitters because they are metabolically stable (resistant to monoamine oxidases) and possess exceptionally low dissociation constants ( Kd​ ), ensuring a robust signal-to-noise ratio.

G A HEK293 Cells (hDAT/hSERT/hNET) B KRH Buffer + Test Article + [3H]-Radioligand A->B Seed/Suspend C Incubation (10-30 min, 25°C) B->C Competitive Binding D Rapid Filtration & Washing C->D Terminate Reaction E Liquid Scintillation Counting (LSC) D->E Quantify Bound [3H] F Non-Linear Regression (Ki & IC50) E->F Data Analysis

Fig 2. High-throughput radioligand binding workflow for monoamine transporter evaluation.

Step-by-Step Methodology
  • Preparation: Harvest stably transfected HEK293 cells and resuspend in ice-cold KRH buffer (pH 7.4) to a density of 5×105 cells/mL.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 3-(3-Methoxyphenyl)propan-1-amine HCl (ranging from 10 µM to 0.1 nM) in KRH buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the respective [³H]-radioligand (at a concentration equal to its historical Kd​ ), and 100 µL of the cell suspension. Incubate at 25°C for 30 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold KRH buffer. Causality: Rapid filtration and cold washing trap the receptor-ligand complexes while immediately stripping away unbound radioligand before dissociation can occur.

  • Quantification: Add scintillation cocktail to the dried filters and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter.

Self-Validation & Quality Control Gates

To ensure trustworthiness, the assay must pass three internal QC gates before the data for 3-(3-Methoxyphenyl)propan-1-amine HCl can be accepted:

  • QC Gate 1 (Non-Specific Binding): Every plate must include wells containing 10 µM of a cold competitor (Mazindol for DAT, Fluoxetine for SERT, Desipramine for NET) to define Non-Specific Binding (NSB). Rule: Specific binding (Total CPM - NSB CPM) must constitute >70% of the total signal.

  • QC Gate 2 (Reference Standard Accuracy): A full dose-response curve of Cocaine must be run on the same plate. Rule: The calculated Ki​ for Cocaine must fall within 0.5 log units of the established baseline (e.g., ~250 nM for DAT). If it fails, the plate is discarded.

  • QC Gate 3 (Data Transformation): IC 50​ values must be converted to Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to account for variations in radioligand concentration across different assay days.

Conclusion

3-(3-Methoxyphenyl)propan-1-amine HCl is a highly useful chemical tool for probing the monoamine transporter system. Its structural flexibility and meta-methoxy substitution grant it a distinct NET > SERT > DAT selectivity profile. By utilizing the self-validating radioligand binding workflows outlined in this guide, researchers can accurately benchmark this compound against standard therapeutics, ensuring robust, reproducible data for downstream drug development applications.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.[Link]

  • Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(12), 1086-1098.[Link]

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 3-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling arylalkylamine derivatives like 3-(3-Methoxyphenyl)propan-1-amine hydrochloride requires stringent operational and disposal protocols. This guide provides an authoritative, step-by-step operational plan to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profiling & Hazard Causality

Before handling any compound, it is critical to understand not just what the hazards are, but why they exist.

PropertyData
Chemical Name 3-(3-Methoxyphenyl)propan-1-amine hydrochloride
CAS Number 1049696-27-6 (HCl salt)[1]
Molecular Formula C10​H16​ClNO (or C10​H15​NO⋅HCl )[2]
Molecular Weight 201.69 g/mol [1]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]

Mechanistic Causality of Hazards:

  • Irritation & Toxicity: The compound features a primary amine group. Although protonated as a hydrochloride salt, the organic moiety is lipophilic enough to interact with biological membranes, leading to localized skin, eye, and respiratory irritation[1].

  • Solubility & Reactivity: The hydrochloride salt renders the molecule highly water-soluble, creating slightly acidic aqueous solutions.

  • Disposal Implication (The Chloride Factor): The presence of the chloride ion ( Cl− ) is a critical logistical factor. When this salt is dissolved in organic solvents, the resulting mixture must be classified as halogenated organic waste. Incinerating halogenated waste under standard non-halogenated conditions can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs), requiring specialized, high-temperature incineration[3].

Operational Handling & Experimental Workflows

To ensure a self-validating safety system, every handling step must incorporate preventative engineering controls.

Protocol 1: Safe Handling and Solution Preparation

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE Requirements: Don nitrile gloves (double-gloving is recommended for bulk handling), splash-proof safety goggles, and a flame-resistant lab coat.

  • Weighing: Use anti-static weigh boats. The methoxy group and the salt form can make the fine powder prone to static cling, increasing the risk of cross-contamination.

  • Dissolution: Slowly add the solid to the chosen solvent (e.g., water, methanol, or DMSO) while stirring continuously to prevent clumping.

  • Free-Base Extraction (If required): If your workflow requires the free base, add a stoichiometric amount of a weak base (e.g., saturated NaHCO3​ ) to the aqueous solution. Extract the newly formed lipophilic free base using a non-polar solvent like dichloromethane (DCM).

Waste Segregation & Disposal Procedures

Proper disposal is mandated by EPA Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Radiation Safety (EHRS) policies[4][5].

Protocol 2: Step-by-Step Disposal Plan

  • Solid Waste:

    • Collect any unused solid chemical, contaminated weigh boats, and Kimwipes in a puncture-resistant, sealable container.

    • Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Contains 3-(3-Methoxyphenyl)propan-1-amine hydrochloride)"[6].

  • Aqueous Waste:

    • Aqueous solutions of this salt will be slightly acidic. Check the pH using indicator strips.

    • Adjust the pH to a neutral range (5.5 - 9.5) using dilute NaOH or NaHCO3​ before transferring to the aqueous waste carboy[3].

    • Never dispose of these solutions down the sink unless explicitly authorized by your local EHRS and Publicly Owned Treatment Works (POTW)[4][7].

  • Organic Solvent Waste (CRITICAL STEP):

    • Halogenated Segregation: Because the molecule contains a hydrochloride salt, any organic solvent mixture containing this compound MUST be routed to the Halogenated Solvent Waste container, even if the primary solvent (e.g., Methanol, Ethyl Acetate) is non-halogenated[3].

    • Keep the waste container closed at all times except when actively adding waste, and ensure secondary containment is utilized in your Satellite Accumulation Area[5][6].

WasteSegregation Start Waste Containing 3-(3-Methoxyphenyl)propan-1-amine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin Aqueous Aqueous Solution (Water-based) Liquid->Aqueous Organic Organic Solution (Solvent-based) Liquid->Organic AqueousBin Aqueous Waste (pH 5.5-9.5 adjusted) Aqueous->AqueousBin HalogenatedBin Halogenated Organic Waste (Due to Chloride ion) Organic->HalogenatedBin Contains Cl-

Figure 1: Decision tree for the proper segregation of 3-(3-Methoxyphenyl)propan-1-amine HCl waste.

Spill Response & Decontamination

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Protocol 3: Spill Cleanup Workflow

  • Evacuate & Assess: Clear personnel from the immediate area. Assess if the spill is manageable (< 50g or 500mL) or requires EHRS intervention.

  • Containment: For solid spills, lightly mist the powder with water to prevent dust generation. For liquid spills, surround the area with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash water into the aqueous hazardous waste container.

  • Documentation: Tag the waste bag with an official EHRS hazardous waste tag and log the incident in the laboratory safety record[5][6].

SpillResponse Spill 1. Spill Detected Assess 2. Assess Size & Risk Spill->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain Spill (Absorbent/Sand) PPE->Contain Collect 5. Collect in Sealed Waste Container Contain->Collect Decon 6. Decontaminate Area Collect->Decon Label 7. Label as Hazardous Waste Decon->Label

Figure 2: Step-by-step operational workflow for chemical spill response and decontamination.

References
  • Environmental Protection Agency (EPA) . "Laboratory Environmental Sample Disposal Information Document." EPA.gov. [Link]

  • American Chemical Society (ACS) . "Hazardous Waste and Disposal - Chemical Disposal Guidelines." ACS.org.[Link]

  • Vanderbilt University Medical Center . "Laboratory Guide for Managing Chemical Waste." VUMC.org.[Link]

  • University of Pennsylvania EHRS . "Laboratory Chemical Waste Management Guidelines." UPenn.edu. [Link]

  • PubChemLite . "3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO)." Uni.lu. [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed, experience-driven framework for the safe handling of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride. We will move beyond a simple checklist to a deeper understanding of why each piece of protective equipment is critical, ensuring a self-validating system of safety for your laboratory operations.

Hazard Analysis: Understanding the Compound's Profile

3-(3-Methoxyphenyl)propan-1-amine hydrochloride and related amine hydrochlorides are compounds that demand respect. A thorough risk assessment begins with understanding their hazard profile. Based on data for structurally similar compounds, the primary risks involve direct contact and inhalation.

The key hazard statements (H-statements) that inform our PPE strategy for analogous compounds include:

  • H302: Harmful if swallowed[1].

  • H314 / H315: Causes severe skin burns and irritation[1][2][3].

  • H319: Causes serious eye damage/irritation[1].

  • H332: Harmful if inhaled[4].

  • H335: May cause respiratory irritation[1].

These classifications dictate a stringent, multi-layered approach to personal protection. The hydrochloride salt form can exist as a fine powder, which increases the risk of aerosolization and subsequent inhalation during handling, such as weighing or transferring the material[5].

Core Protective Equipment: A Mandated Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All personnel handling this compound must adhere to the following minimum requirements.

PPE CategorySpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact, which can cause severe burns or irritation. Gloves must be inspected for integrity before each use[3][4].
Eye/Face Protection Government-approved, tightly fitting safety goggles. A face shield is required when there is a significant risk of splashes[3][4].Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye damage[2][6].
Body Protection Chemical-resistant lab coat.Protects personal clothing from contamination and prevents skin exposure[4][5].
Respiratory Protection A government-approved (e.g., NIOSH/MSHA) respirator.Required when handling the solid compound outside of a certified chemical fume hood or if aerosolization is likely, to prevent respiratory tract irritation[4][5][7].

Operational Plan: From Preparation to Disposal

A robust safety protocol is procedural. The following step-by-step guidance ensures that safety is integrated into every stage of the workflow.

Step 1: Preparation and Engineering Controls Before handling the compound, verify that your primary engineering control—the chemical fume hood—is operational and certified. Ensure that a safety shower and an eyewash station are unobstructed and readily accessible[4][5]. The work area must be clean and uncluttered to minimize the risk of spills and contamination[5].

Step 2: Donning Personal Protective Equipment The order in which PPE is put on is crucial to ensure a proper seal and protection.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles. If a face shield is needed, it is donned over the goggles.

  • Gloves: Don the correct size of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Safe Handling within a Fume Hood All weighing and transferring operations involving the solid form of 3-(3-Methoxyphenyl)propan-1-amine hydrochloride must be conducted within a functional chemical fume hood to contain any dust or airborne particles[5]. When working with solutions, use sealed containers for transport to minimize the risk of spills and splashes[5].

Step 4: Doffing Personal Protective Equipment Removing PPE correctly is critical to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.

  • Gloves: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface[4].

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Face/Eye Protection: Remove the face shield and/or goggles.

  • Respirator (if used): Remove the respirator last.

  • Hygiene: Immediately and thoroughly wash hands and forearms with soap and water[3][4].

This systematic approach is visualized in the workflow diagram below.

cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Safe Handling cluster_doff 4. Doffing PPE cluster_hygiene 5. Post-Handling Prep Verify Fume Hood & Eyewash Station Don_Coat Don Lab Coat Prep->Don_Coat Don_Resp Don Respirator (if needed) Don_Goggles Don Goggles/ Face Shield Don_Gloves Don Gloves Handle Weigh & Transfer Inside Fume Hood Don_Gloves->Handle Doff_Gloves Doff Gloves Handle->Doff_Gloves Doff_Coat Doff Lab Coat Doff_Goggles Doff Goggles/ Face Shield Doff_Resp Doff Respirator Decon Decontaminate Work Surface Doff_Resp->Decon Wash Wash Hands Thoroughly

Sources

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)propan-1-amine hydrochloride

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